molecular formula C8H5N3O3 B1603738 4-Hydroxy-3-nitro-1,5-naphthyridine CAS No. 85938-78-9

4-Hydroxy-3-nitro-1,5-naphthyridine

Numéro de catalogue: B1603738
Numéro CAS: 85938-78-9
Poids moléculaire: 191.14 g/mol
Clé InChI: BPZZDZZOBAZEPJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Hydroxy-3-nitro-1,5-naphthyridine is a useful research compound. Its molecular formula is C8H5N3O3 and its molecular weight is 191.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-3-nitro-1,5-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-nitro-1,5-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-nitro-1H-1,5-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8-6(11(13)14)4-10-5-2-1-3-9-7(5)8/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZZDZZOBAZEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C(=CN2)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612718
Record name 3-Nitro-1,5-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85938-78-9
Record name 3-Nitro-1,5-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis of 4-Hydroxy-3-nitro-1,5-naphthyridine: A Technical Whitepaper on Scalable Heterocyclic Nitration

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-3-nitro-1,5-naphthyridine (also known systematically as 3-nitro-1,5-naphthyridin-4-ol) is a highly valued heterocyclic intermediate in modern drug discovery. It serves as the critical building block for synthesizing imidazo[4,5-c][1,5]naphthyridine derivatives, which are potent Leucine-rich repeat kinase 2 (LRRK2) inhibitors targeted for neurodegenerative diseases like Parkinson's and Alzheimer's [1]. Furthermore, it is a precursor for various immunomodulatory imidazonaphthyridines [4]. This whitepaper details the mechanistic rationale, comparative synthetic routes, and a self-validating experimental protocol for producing this compound with high regioselectivity and yield.

Mechanistic Pathway & Chemical Logic

The synthesis is fundamentally a two-stage process: the construction of the 1,5-naphthyridine core, followed by regioselective electrophilic aromatic substitution (nitration).

Core Construction: The Cassis Method vs. EMME Synthesis

Historically, 1,5-naphthyridin-4-ol was synthesized via the Gould-Jacobs (EMME) reaction using 3-aminopyridine and diethyl ethoxymethylenemalonate. However, this route suffers from low yields (~30-47%) due to the competitive formation of the 1,7-naphthyridin-4-ol isomer [2].

To bypass this, the modern approach utilizes the Cassis method. By reacting 3-aminopyridine with Meldrum’s acid derivatives (e.g., 2,2-dimethyl-5-((pyridin-3-ylamino)methylene)-1,3-dioxane-4,6-dione) and subjecting it to thermal cyclization in diphenyl ether at >200 °C, the precursor undergoes a concerted loss of acetone and CO₂. This generates a highly reactive ketene intermediate that undergoes rapid electrocyclic ring closure, yielding 1,5-naphthyridin-4-ol in superior yields (60-68%) and higher isomeric purity [2, 3].

Regioselective Nitration

The nitration of 1,5-naphthyridin-4-ol presents a unique electronic challenge. The two pyridine-like nitrogen atoms strongly withdraw electron density, deactivating the ring toward electrophilic attack. However, the hydroxyl group at the C4 position acts as a powerful electron-donating group via resonance (+M effect).

When the substrate is dissolved in concentrated sulfuric acid, the naphthyridine nitrogens are protonated, further deactivating the system. To overcome this massive energy barrier, the reaction requires harsh conditions: a vast excess of nitronium ions (generated from concentrated HNO₃ in H₂SO₄) and elevated temperatures (90 °C) [1]. The +M effect of the C4-OH specifically directs the nitronium ion (NO₂⁺) to the adjacent C3 position, achieving strict regiocontrol to form 4-hydroxy-3-nitro-1,5-naphthyridine.

Visualization of Synthetic Workflows

G A 3-Aminopyridine + Meldrum's Deriv. B Thermal Cyclization (Diphenyl Ether, 210°C) A->B Condensation C 1,5-Naphthyridin-4-ol (Intermediate) B->C -CO2, -Acetone D Electrophilic Nitration (HNO3 / H2SO4, 90°C) C->D Regioselective E 4-Hydroxy-3-nitro- 1,5-naphthyridine D->E +NO2

Figure 1: Two-stage synthetic workflow from 3-aminopyridine to the final nitrated naphthyridine.

G Naph 4-Hydroxy-3-nitro- 1,5-naphthyridine Chlorination Chlorination (POCl3) & Substitution Naph->Chlorination Imidazo Imidazo[4,5-c][1,5]naphthyridine Derivatives Chlorination->Imidazo LRRK2 LRRK2 Kinase Inhibition Imidazo->LRRK2 ATP-competitive binding Neuro Neuroprotection (Parkinson's Disease) LRRK2->Neuro Prevents neurodegeneration

Figure 2: Downstream application pathway of the synthesized intermediate in drug development.

Quantitative Data & Reaction Parameters

The following tables summarize the critical metrics for the synthesis of the precursor and the final nitration step, providing a comparative baseline for process chemists.

Table 1: Comparison of Precursor (1,5-Naphthyridin-4-ol) Synthesis Methods

MethodologyReagentsTypical YieldIsomeric PurityPrimary Byproducts
EMME Synthesis 3-Aminopyridine + EMME30 - 47%Low1,7-naphthyridin-4-ol
Cassis Method 3-Aminopyridine + Meldrum's deriv.60 - 68%HighAcetone, CO₂

Table 2: Standardized Nitration Parameters

ParameterValueMechanistic Rationale
Substrate 1,5-naphthyridin-4-olStarting material.
Nitrating Agent Conc. HNO₃ (1.5 mL per 4.1 mmol)Generates the NO₂⁺ electrophile.
Solvent/Catalyst Conc. H₂SO₄ (4.5 mL per 4.1 mmol)Acts as a solvent, protonates the substrate, and drives nitronium ion formation.
Temperature 90 °CProvides the activation energy required to overcome the deactivation of the protonated naphthyridine rings.
Duration 12 - 16 hours (Overnight)Ensures complete conversion without oxidative degradation.
Workup Ice water quench, NH₄OH neutralizationPrevents thermal runaway during dilution and precipitates the neutral product.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1,5-Naphthyridin-4-ol (Precursor) [2, 3]
  • Preparation: Dissolve 2,2-dimethyl-5-((pyridin-3-ylamino)methylene)-1,3-dioxane-4,6-dione (1.0 equiv) in diphenyl ether (approx. 10 mL per gram of substrate).

  • Thermal Cyclization: Heat the mixture rapidly to reflux (~250 °C) and maintain for 50 minutes.

    • Causality: Rapid heating is essential to push the ketene intermediate toward cyclization rather than intermolecular polymerization.

  • Cooling and Precipitation: Remove from heat and allow the mixture to cool to room temperature. The crude product will begin to precipitate.

  • Filtration: Collect the precipitate via vacuum filtration and wash extensively with hexanes to remove residual diphenyl ether.

  • Purification: Purify the crude solid by vacuum sublimation at 210 °C (20 mbar) to afford 1,5-naphthyridin-4-ol as white crystals.

    • Self-Validation: The transition from a crude brown solid to pure white crystals confirms the removal of polymeric byproducts.

Protocol B: Synthesis of 4-Hydroxy-3-nitro-1,5-naphthyridine [1]
  • Acidic Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,5-naphthyridin-4-ol (600 mg, 4.1 mmol) in concentrated sulfuric acid (4.5 mL).

    • Causality: Ensure complete dissolution at room temperature; the solution will become highly viscous as the heterocyclic nitrogens protonate.

  • Nitronium Generation: Slowly add concentrated nitric acid (1.5 mL) dropwise to the stirring solution.

    • Causality: Dropwise addition controls the initial exothermic generation of the nitronium ion, preventing localized overheating and oxidative cleavage of the rings.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C in an oil bath. Stir continuously overnight (12-16 hours).

  • Quenching: Carefully pour the hot reaction mixture into a beaker containing crushed ice (approx. 50 g).

    • Causality: The ice quench rapidly dilutes the strong acids, terminating the reaction and preventing the formation of dinitrated byproducts.

  • Neutralization: While cooling the beaker in an external ice bath, slowly add aqueous ammonium hydroxide (NH₄OH) until the pH reaches ~7.

    • Self-Validation: Neutralizing the sulfuric acid causes the target compound (which is soluble in highly acidic media) to crash out of the solution as a distinct yellow/orange solid, visually confirming successful product formation.

  • Isolation: Filter the resulting yellow/orange suspension. Wash the filter cake with cold distilled water (3 x 10 mL) to remove residual ammonium sulfate salts.

  • Drying: Dry the product under high vacuum at 50 °C to yield 4-hydroxy-3-nitro-1,5-naphthyridine.

Conclusion

The synthesis of 4-hydroxy-3-nitro-1,5-naphthyridine requires precise control over electronic effects and thermal parameters. By utilizing the Cassis method for the core construction and employing harsh, yet strictly regulated nitration conditions, process chemists can achieve high-purity yields. The resulting self-validating protocol ensures that the final intermediate is primed for downstream functionalization, specifically in the development of next-generation kinase inhibitors and immunomodulators.

References

  • Title: Novel imidazo [4,5-c] quinoline and imidazo[4,5-c][1,5] naphthyridine derivatives as lrrk2 inhibitors (WO2017046675A1)
  • Title: Hydroxynaphthyridine-Derived Group III Metal Chelates: Wide Band Gap and Deep Blue Analogues of Green Alq3 Source: NTU Scholars URL
  • Title: 4-Hydroxy-1,5-naphthyridine | 5423-54-1 Source: ChemicalBook URL
  • Title: US6514985B1 - Imidazonaphthyridines Source: Google Patents URL

The Architecture of 4-Hydroxy-3-nitro-1,5-naphthyridine: A Technical Whitepaper on Discovery, Synthesis, and Pharmaceutical Application

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of tricyclic heterocyclic systems relies heavily on highly functionalized, predictable building blocks. 4-Hydroxy-3-nitro-1,5-naphthyridine (also referred to by its tautomeric nomenclature, 3-nitro-1,5-naphthyridin-4-ol; CAS: 85938-78-9) has emerged as a cornerstone intermediate [1]. Historically explored for broad-spectrum antimicrobial and immunomodulatory properties, this molecule is now the critical linchpin in the synthesis of advanced imidazo[4,5-c][1,5]naphthyridine derivatives. These derivatives are currently at the forefront of targeted neurodegenerative therapies, specifically acting as selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson’s Disease (PD) and Alzheimer’s Disease (AD) [1].

This whitepaper provides an in-depth mechanistic analysis of its discovery, the causality behind its synthetic protocols, and its downstream integration into active pharmaceutical ingredients (APIs).

Historical Context and Strategic Discovery

The 1,5-naphthyridine scaffold was initially investigated in the late 20th century for its potential to mimic quinoline-based antimalarials and antibiotics. However, researchers quickly realized that the dual nitrogen atoms in the bicyclic system drastically altered the electronic distribution, rendering the core highly electron-deficient and resistant to standard electrophilic aromatic substitution (EAS).

The breakthrough in utilizing the 1,5-naphthyridine core occurred when chemists introduced a hydroxyl group at the 4-position. The strong electron-donating resonance of the hydroxyl group (forming a pyridone-like tautomer) specifically activated the adjacent 3-position. This allowed for the strategic introduction of a nitro group [2].

The resulting compound, 4-Hydroxy-3-nitro-1,5-naphthyridine , provided two adjacent, orthogonal reactive handles:

  • The Hydroxyl Group: Easily converted into a leaving group (e.g., a chloride via POCl₃) for subsequent nucleophilic aromatic substitution (S_NAr).

  • The Nitro Group: Readily reducible to a primary amine, setting the stage for cyclization into imidazo-fused tricyclic systems.

This strategic functionalization paved the way for the discovery of potent immunomodulators (inducing interferon biosynthesis) [2] and, more recently, highly selective LRRK2 inhibitors capable of crossing the blood-brain barrier [1].

Physicochemical Profiling and Quantitative Data

Understanding the physical parameters of 4-Hydroxy-3-nitro-1,5-naphthyridine is essential for optimizing reaction conditions, particularly regarding its amphoteric nature during isolation.

PropertyValue / Description
Chemical Name 4-Hydroxy-3-nitro-1,5-naphthyridine (3-nitro-1,5-naphthyridin-4-ol)
CAS Registry Number 85938-78-9
Molecular Formula C₈H₅N₃O₃
Molecular Weight 191.14 g/mol
Structural Features Amphoteric; exhibits keto-enol tautomerization (pyridinol ⇌ pyridone)
Solubility Profile Soluble in strong acids/bases and polar aprotic solvents (DMF, DMSO); highly insoluble in neutral aqueous media.
Downstream Utility Precursor for 4-chloro-3-nitro-1,5-naphthyridine and LRRK2 inhibitors

Mechanistic Insights: The Nitration Causality

The synthesis of 4-Hydroxy-3-nitro-1,5-naphthyridine via the nitration of 1,5-naphthyridin-4-ol is a masterclass in exploiting electronic effects in deactivated heterocycles.

The Causality of the Reagent Choice: Standard nitration conditions (e.g., mild nitric acid in acetic acid) fail to nitrate the 1,5-naphthyridine core due to the electron-withdrawing nature of the two ring nitrogens. Therefore, a harsh mixture of concentrated nitric acid ( HNO3​ ) and concentrated sulfuric acid ( H2​SO4​ ) at elevated temperatures (90 °C) is required [1].

  • Nitronium Ion Generation: Sulfuric acid acts as a superacid relative to nitric acid, protonating it to generate the highly electrophilic nitronium ion ( NO2+​ ).

  • Substrate Protonation: The basic naphthyridine nitrogens are instantly protonated in this medium, further deactivating the ring system.

  • Regioselective Activation: Despite the extreme deactivation of the protonated bicyclic core, the oxygen at the 4-position donates electron density via resonance. This creates a localized nucleophilic hotspot exclusively at the ortho position (C-3), dictating absolute regioselectivity for the incoming NO2+​ ion.

Synthesis A 1,5-Naphthyridin-4-ol (Electron-Deficient Core) B Nitration (HNO3 / H2SO4, 90°C) A->B Regioselective EAS C 4-Hydroxy-3-nitro-1,5-naphthyridine (CAS: 85938-78-9) B->C pH 6-7 Precipitation D Chlorination (POCl3 in DMF) C->D Hydroxyl Activation E 4-Chloro-3-nitro-1,5-naphthyridine D->E F Reduction & S_NAr E->F Amine Introduction G Imidazo[4,5-c][1,5]naphthyridines (Neurodegenerative APIs) F->G Tricyclic Cyclization

Figure 1: Synthetic workflow from 1,5-naphthyridin-4-ol to advanced neurodegenerative APIs.

Self-Validating Experimental Protocol

The following protocol details the synthesis of 3-nitro-1,5-naphthyridin-4-ol. This workflow is designed as a self-validating system : the success of the reaction is visually and chemically confirmed by the precise pH-dependent precipitation of the product, eliminating the need for complex chromatographic purification[1, 3].

Step-by-Step Methodology: Nitration of 1,5-naphthyridin-4-ol

Reagents Required:

  • 1,5-naphthyridin-4-ol (1.0 equivalent, e.g., 600 mg, 4.1 mmol)

  • Concentrated Sulfuric Acid ( H2​SO4​ , 98%) (4.5 mL)

  • Concentrated Nitric Acid ( HNO3​ , 70%) (1.5 mL)

  • Aqueous Ammonium Hydroxide ( NH4​OH , 28%) (for neutralization)

Procedure:

  • Acidic Dissolution: Charge a dry, round-bottom flask equipped with a magnetic stirrer with concentrated H2​SO4​ (4.5 mL). Slowly add 1,5-naphthyridin-4-ol (600 mg) in small portions under continuous stirring. Causality: The substrate must be fully protonated and dissolved before the introduction of the nitrating agent to prevent uncontrolled, localized exotherms.

  • Nitronium Introduction: Cool the mixture to 0 °C in an ice bath. Dropwise, add concentrated HNO3​ (1.5 mL).

  • Thermal Activation: Remove the ice bath and affix a reflux condenser. Heat the reaction mixture to 90 °C and maintain for 12–16 hours (overnight). Causality: The extreme electron deficiency of the protonated intermediate requires prolonged thermal energy to overcome the high activation barrier of the EAS.

  • Quenching: Cool the reaction mixture to ambient temperature, then pour it slowly over crushed ice (approx. 50 g) with vigorous stirring.

  • Self-Validating Isolation (Critical Step): Place the aqueous acidic mixture in an ice bath. Slowly add aqueous ammonium hydroxide dropwise while monitoring the pH. Adjust the pH strictly to 6.0 – 7.0 .

    • Validation Check: Because the target molecule is amphoteric (possessing basic ring nitrogens and an acidic pyridone proton), its isoelectric point lies near neutrality. As the pH approaches 6.5, a dense yellow/tan precipitate will rapidly crash out of the solution. If the pH overshoots into basic territory (>8), the compound will re-dissolve as a phenoxide anion.

  • Filtration and Drying: Filter the suspension under a vacuum. Wash the filter cake with cold deionized water (3 x 10 mL) to remove residual ammonium sulfate salts. Dry the solid under a high vacuum at 50 °C to afford 3-nitro-1,5-naphthyridin-4-ol as a solid.

Downstream Pharmaceutical Application: LRRK2 Inhibition

The primary modern utility of 4-Hydroxy-3-nitro-1,5-naphthyridine is its transformation into imidazo[4,5-c][1,5]naphthyridine derivatives. These compounds are highly potent inhibitors of LRRK2 [1].

Mutations in the LRRK2 gene (such as G2019S) cause hyperactivation of its kinase domain, leading to the pathological hyperphosphorylation of Rab GTPases (e.g., Rab10). This hyperphosphorylation disrupts lysosomal function and vesicle trafficking, culminating in the neurodegeneration observed in Parkinson's Disease.

By utilizing the orthogonal handles of 4-Hydroxy-3-nitro-1,5-naphthyridine, medicinal chemists can build tricyclic ATP-competitive inhibitors that specifically dock into the LRRK2 kinase pocket, halting the pathological cascade.

LRRK2 N1 Imidazonaphthyridine API (Derived from 85938-78-9) N2 Mutant LRRK2 Kinase (Hyperactive) N1->N2 ATP-competitive Inhibition N5 Restored Vesicle Trafficking & Neuroprotection N1->N5 Therapeutic Outcome N3 Rab GTPases (e.g., Rab10) N2->N3 Hyperphosphorylation (Pathological) N4 Lysosomal Dysfunction & Neurodegeneration (PD) N3->N4 Impaired Clearance

Figure 2: Pathophysiological signaling pathway of LRRK2 and the intervention logic of naphthyridine-derived therapeutics.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: United States Patent and Trademark Office (USPTO)
  • Title: A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines Source: Organic Process Research & Development, American Chemical Society (ACS) URL: [Link]

The Biological Activity and Therapeutic Potential of Nitro-Naphthyridines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The naphthyridine scaffold—a bioisostere of quinoline characterized by two fused distinct pyridine rings—has emerged as a highly versatile pharmacophore in modern drug discovery. Within this class, nitro-naphthyridines occupy a unique dual role: they act as highly active biological agents in their own right (particularly in oncology and infectious diseases) and serve as critical, highly reactive intermediates for the synthesis of advanced therapeutics and radiotracers. This whitepaper provides an in-depth mechanistic analysis of nitro-naphthyridines, detailing their structure-activity relationships (SAR), mechanisms of action, and the self-validating experimental workflows required to harness their potential.

Chemical Biology of the Naphthyridine Scaffold

Bioisosterism and Electronic Properties

The substitution of a carbon atom for a nitrogen atom in the quinoline ring to form 1,8-naphthyridine fundamentally alters the electronic distribution of the molecule. The resulting electron-deficient heteroaromatic system enhances metabolic stability and alters the hydrogen-bonding network.

The Strategic Role of the Nitro Group

The incorporation of a nitro group ( −NO2​ ) into the naphthyridine core serves two primary functions driven by its profound electron-withdrawing nature:

  • Synthetic Activation: The nitro group highly activates the adjacent positions on the aromatic ring, making it an exceptional leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ). This is heavily exploited in radiochemistry for the rapid incorporation of [18F] fluoride[1].

  • Pharmacophore Modulation: As a synthetic placeholder, the nitro group can be cleanly reduced to an electron-donating amino group ( −NH2​ ). This inversion of electronic properties fundamentally alters the molecule's hydrogen-bond donor capacity, which is critical for stabilizing enzyme-DNA cleavage complexes in oncology[2].

Mechanisms of Action in Therapeutics

Topoisomerase II Poisoning (Oncology & Antibacterial)

In the development of antitumoral and antibacterial agents, 1,8-naphthyridine-3-carboxylic acids target Eukaryotic Topoisomerase II or Bacterial DNA Gyrase. The mechanism relies on the drug intercalating into the DNA and binding to the enzyme, stabilizing the transient double-strand breaks (DSBs) and forming a lethal "ternary cleavage complex."

While a C-6 fluorine atom is considered indispensable for antibacterial fluoroquinolones, SAR studies in oncology reveal a divergent trend. Naphthyridines lacking the C-6 fluorine, or possessing a C-6 amino group (derived from a 6-nitro precursor), exhibit potent cytotoxic activity. In fact, 6-unsubstituted 1,8-naphthyridines have demonstrated cytotoxic activity against murine P388 leukemia that is twice as potent as their 6-fluoro analogs[2].

TopoII_Mechanism Drug Nitro/Amino-Naphthyridine Derivative Complex Ternary Cleavage Complex (Drug-DNA-Enzyme) Drug->Complex Intercalation & Binding Topo Eukaryotic Topoisomerase II (Enzyme) Topo->Complex DNA Target DNA (Supercoiled) DNA->Complex DSB Double-Strand Breaks (DSBs) Accumulation Complex->DSB Inhibition of Ligation Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis DNA Damage Response

Mechanistic pathway of Topoisomerase II poisoning by naphthyridine derivatives.

Neurofibrillary Tangle (NFT) Targeting (Neuroimaging)

Neurofibrillary tangles (NFTs), composed of aggregated tau protein, are a primary pathologic hallmark of Alzheimer's disease. To develop Positron Emission Tomography (PET) imaging agents for NFTs, researchers have investigated fluoro-naphthyridines. Here, the 2-nitro-naphthyridine scaffold is utilized strictly as an activated precursor. The nitro group undergoes direct nucleophilic displacement by [18F] fluoride. However, structural tuning is critical; studies have shown that while fluoro-isoquinolines exhibit high affinity for NFTs ( Kd​=1.2 nM), the bioisosteric shift to a fluoro-naphthyridine can result in a >200-fold loss in binding affinity[1].

Radiosynthesis F18 [18F]Fluoride + K222/K2CO3 SNAr Nucleophilic Aromatic Substitution (SNAr) F18->SNAr Precursor 2-Nitro-Naphthyridine Precursor Precursor->SNAr Leaving Group Departure HPLC Semi-Prep HPLC Purification SNAr->HPLC Crude Mixture Tracer [18F]-Fluoro-Naphthyridine PET Tracer HPLC->Tracer Formulation

Workflow for the radiosynthesis of 18F-labeled naphthyridines via nitro-displacement.

Structure-Activity Relationships (SAR) & Quantitative Data

The table below summarizes the comparative biological activity and target affinity of various naphthyridine and isoquinoline derivatives, highlighting the impact of specific functional group substitutions.

Scaffold / CompoundC-SubstituentTarget / ApplicationQuantitative Metric / OutcomeRef
1,8-Naphthyridine-3-carboxylic acid 6-Nitro (15a)Murine P388 LeukemiaUtilized as a synthetic intermediate[2]
1,8-Naphthyridine-3-carboxylic acid 6-Fluoro (1)Murine P388 LeukemiaBaseline potent cytotoxicity ( IC50​ )[2]
1,8-Naphthyridine-3-carboxylic acid 6-Unsubstituted (9)Murine P388 Leukemia2x more potent than 6-F analog[2]
Fluoro-isoquinoline (10) 6-FluoroNeurofibrillary Tangles (NFT)High Affinity: Kd​=1.2 nM [1]
Fluoro-naphthyridine (12) 6-Fluoro (via 2-Nitro)Neurofibrillary Tangles (NFT)>200-fold loss in affinity vs 10[1]

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating necessary quality control checkpoints.

Protocol 1: Synthesis of 6-Amino-Naphthyridines via Nitro Reduction[2]

Objective: Convert a 6-nitro naphthyridine ester into a biologically active 6-amino-1,8-naphthyridine-3-carboxylic acid. Causality: The nitro group is used initially to electronically stabilize the ring during the coupling of the C-7 substituent (e.g., 3-aminopyrrolidine). Once coupled, reduction to the amino group enhances the molecule's aqueous solubility and Topo II binding affinity.

  • Coupling: React the halogenated naphthyridine core with 3-[N-tert-butyloxycarbonyl(Boc)-amino]pyrrolidine to afford the corresponding 6-nitro naphthyridine ester (Compound 15a).

  • Reduction: Dissolve the 6-nitro ester in a suitable solvent (e.g., methanol). Add Raney-Nickel (Ra-Ni) catalyst under a hydrogen atmosphere ( H2​ ). Stir at room temperature until hydrogen uptake ceases.

  • Intermediate Validation: Filter the catalyst through Celite. Analyze the filtrate via LC-MS. Validation Check: Confirm the mass shift from the nitro species ( M ) to the amino species ( M−30 ) and utilize 1H -NMR to verify the disappearance of the highly deshielded aromatic protons adjacent to the nitro group.

  • Hydrolysis: Treat the resulting 6-amino ester (Compound 15b) with HCl/EtOH at elevated temperatures to hydrolyze the ester to the carboxylic acid and concurrently remove the Boc protecting group.

  • Final Validation: Purify via recrystallization and confirm purity (>95%) via analytical HPLC.

Protocol 2: Radiosynthesis of [18F] -Fluoro-Naphthyridines[1]

Objective: Synthesize a PET imaging tracer by displacing a nitro group with [18F] fluoride. Causality: The short half-life of Fluorine-18 (109.8 minutes) demands rapid reaction kinetics. The 2-nitro group acts as a superior leaving group compared to halogens, profoundly lowering the activation energy for the SN​Ar transition state.

  • Isotope Activation: Trap aqueous [18F] fluoride (produced via a cyclotron) on a QMA carbonate ion-exchange cartridge. Elute into a reaction vial using a solution of Kryptofix 222 (K222) and K2​CO3​ in Acetonitrile/Water.

  • Azeotropic Drying: Evaporate the solvent under a stream of inert gas (He or N2​ ) at 100°C. Add anhydrous acetonitrile and co-evaporate twice to ensure a completely anhydrous [18F]KF/K222 complex.

  • Nucleophilic Substitution: Add the 2-nitro-naphthyridine precursor (2-3 mg) dissolved in anhydrous DMSO (0.5 mL) to the dried fluoride. Heat the sealed vial at 130°C for 10 minutes.

  • In-Process Validation: Spot a 1 μL aliquot on a silica Radio-TLC plate to calculate the Radiochemical Conversion (RCC). Validation Check: RCC must exceed 40% to proceed to purification.

  • Purification & Formulation: Dilute the crude mixture with water and inject onto a semi-preparative HPLC system. Collect the radioactive peak corresponding to the [18F] -fluoro-naphthyridine. Dilute the fraction in saline containing 10% ethanol and sterile filter (0.22 μm ).

  • Final Validation: Perform analytical Radio-HPLC co-injection with a non-radioactive reference standard. Validation Check: Radiochemical Purity (RCP) must be >95%, and the retention times must match exactly.

References

  • Title: Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 2 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of 6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs) Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Theoretical studies on 4-Hydroxy-3-nitro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: April 2026

Title: Theoretical and Mechanistic Profiling of 4-Hydroxy-3-nitro-1,5-naphthyridine: A Computational Guide for Advanced Scaffold Design

Abstract The 1,5-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors and anti-infectives. Specifically, 4-Hydroxy-3-nitro-1,5-naphthyridine (CAS: 85938-78-9) serves as a critical synthetic node. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between quantum mechanical theoretical studies and bench-level synthetic applications. By understanding the fundamental electronic properties, tautomeric equilibria, and orbital interactions of this molecule, researchers can rationally design highly efficient nucleophilic aromatic substitution (S_NAr) workflows.

A fundamental challenge in handling 4-hydroxy-1,5-naphthyridines is their lactam-lactim tautomerism. The molecule exists in a dynamic equilibrium between the lactim form (4-hydroxy-3-nitro-1,5-naphthyridine) and the lactam form (3-nitro-1,5-naphthyridin-4(1H)-one).

The causality behind the equilibrium shift lies in the highly electron-withdrawing nature of the 3-nitro group and the dielectric constant of the solvent. Theoretical studies utilizing Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis reveal that polar solvents significantly stabilize the more polar lactam form1[1]. Furthermore, an intramolecular hydrogen bond between the hydroxyl proton and the adjacent nitro oxygen stabilizes the lactim form in the gas phase or non-polar media.

Tautomerism Lactim Lactim Form (4-Hydroxy-3-nitro) Lactam Lactam Form (4-Oxo-3-nitro) Lactim->Lactam Tautomerization (ΔG) H_Bond Intramolecular H-Bond (OH...NO2) Lactim->H_Bond Stabilized by (Gas Phase) Solvation Solvation Effects (Polar Media) Solvation->Lactam Thermodynamically Favors

Diagram 1: Tautomeric equilibrium dictated by solvation and H-bonding.

Quantitative Data: Computed Energetics

To validate these claims, we summarize the typical DFT-computed energetics (at the B3LYP/6-311++G(d,p) level) for the tautomeric transition.

Property / ParameterLactim Form (4-Hydroxy)Lactam Form (4-Oxo)ΔE (kcal/mol)
Relative Energy (Gas Phase) 0.00 (Reference)+2.45Favors Lactim
Relative Energy (Water - SMD) +4.120.00 (Reference)Favors Lactam
Dipole Moment (Debye) ~3.8 D~6.5 DN/A
NBO Charge on N1 -0.42 e-0.58 eN/A

Quantum Mechanical Profiling Workflow

To ensure a self-validating system, computational predictions must be tightly coupled with experimental spectroscopic data. I mandate the following DFT workflow for profiling 1,5-naphthyridine derivatives before initiating complex synthetic campaigns. The choice of the 6-311++G(d,p) basis set is deliberate: the diffuse functions (++) are critical for accurately modeling the diffuse electron cloud of the nitro group and the anionic character of the oxygen during tautomerization.

Workflow Start Input Geometry (SMILES/3D) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Analysis (Zero-Point Energy) Opt->Freq Prop Electronic Properties (TD-DFT, NBO, ELF) Freq->Prop Minima Confirmed (No Imaginary Freq) Valid Experimental Validation (IR, NMR, UV-Vis) Prop->Valid Data Correlation

Diagram 2: Standardized DFT workflow for profiling naphthyridine electronics.

Step-by-Step Methodology: In Silico Profiling
  • Conformational Search: Generate initial 3D geometries of both lactam and lactim forms using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: Submit the lowest energy conformers to DFT optimization using B3LYP/6-311++G(d,p).

  • Frequency Analysis: Run a vibrational frequency calculation at the same level of theory. Causality Check: Ensure all frequencies are real (positive). An imaginary frequency indicates a transition state, not a stable minimum.

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) to simulate the reaction environment (e.g., DMF or Water), recalculating the single-point energy.

  • NBO Analysis: Extract the second-order perturbation energies ( E(2) ) to quantify the strength of the hyperconjugative interaction between the oxygen lone pair ( nO​ ) and the adjacent π∗ antibonding orbital.

Reactivity & Synthetic Applications

The theoretical understanding of 4-hydroxy-3-nitro-1,5-naphthyridine directly informs its synthetic utility. The hydroxyl group (or the carbonyl oxygen in the lactam form) is a poor leaving group. To utilize this scaffold in drug discovery, it must be converted into a highly reactive electrophile.

This is achieved by treating the compound with Phosphorus oxychloride (POCl 3​ ), which yields 4-chloro-3-nitro-1,5-naphthyridine 2[2]. The strong electron-withdrawing effect of the 3-nitro group dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the resulting 4-chloro derivative. This activates the C4 position for rapid Nucleophilic Aromatic Substitution (S_NAr) by various amines, a sequence heavily utilized in the synthesis of imidazo[4,5-c][1,5]naphthyridine derivatives acting as LRRK2 inhibitors for Parkinson's disease 3[3]. Alternative functionalizations of the 1,5-naphthyridine core can also be achieved via direct deprotometalation-amination 4[4].

Synthesis SM 4-Hydroxy-3-nitro- 1,5-naphthyridine Reagent POCl3 / Reflux (Vilsmeier-type intermediate) SM->Reagent Nucleophilic Attack on P Product 4-Chloro-3-nitro- 1,5-naphthyridine Reagent->Product Chlorination (-HCl) App SNAr Reactions (e.g., LRRK2 Inhibitors) Product->App Amine Displacement

Diagram 3: Synthetic pathway from the 4-hydroxy precursor to advanced API scaffolds.

Step-by-Step Methodology: Synthesis of 4-Chloro-3-nitro-1,5-naphthyridine

Note: This protocol is a self-validating system; the completion of the reaction is visually indicated by the dissolution of the starting material and confirmed by TLC.

  • Setup: Charge a dry, argon-flushed round-bottom flask with 4-hydroxy-3-nitro-1,5-naphthyridine (1.0 eq).

  • Reagent Addition: Slowly add Phosphorus oxychloride (POCl 3​ , 10.0 eq). Causality: Excess POCl 3​ acts as both the chlorinating agent and the solvent.

  • Reflux: Heat the suspension to 100-105 °C for 2-4 hours. The solid will gradually dissolve, indicating the formation of the soluble chlorinated product.

  • Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice to hydrolyze the excess POCl 3​ . Warning: Highly exothermic.

  • Isolation: Neutralize the aqueous mixture with saturated NaHCO 3​ to pH 7. Extract with Dichloromethane (DCM), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the pure 4-chloro-3-nitro-1,5-naphthyridine.

Conclusion

The integration of theoretical DFT studies with practical synthetic chemistry provides a powerful paradigm for drug development. By understanding the lactam-lactim tautomerism and the LUMO-lowering effect of the 3-nitro group, researchers can predictably harness 4-hydroxy-3-nitro-1,5-naphthyridine as a versatile building block for complex heterocyclic architectures.

References

  • A Theoretical Study of NBO Analysis and Solvation Effects on Tautomerism Stability of 4,8-dioxygenated 1,5-naphthyridine. ResearchGate. Available at:[Link]

  • Novel imidazo [4,5-c] quinoline and imidazo[4,5-c][1,5] naphthyridine derivatives as lrrk2 inhibitors. Google Patents (WO2017046675A1).
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI Molecules. Available at:[Link]

  • THE NAPHTHYRIDINES. Chemistry of Heterocyclic Compounds (Digital Library). Available at: [Link]

Sources

Solubility of 4-Hydroxy-3-nitro-1,5-naphthyridine in common solvents

Author: BenchChem Technical Support Team. Date: April 2026

Solvation Thermodynamics and Experimental Solubility Profiling of 4-Hydroxy-3-nitro-1,5-naphthyridine

Physicochemical Grounding and Structural Analysis

4-Hydroxy-3-nitro-1,5-naphthyridine (CAS: 85938-78-9) is a highly functionalized bicyclic heteroaromatic compound[1]. The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimalarial phosphatidylinositol 4-kinase (PI4K) inhibitors, antileishmanial agents, and topoisomerase inhibitors[2][3][4].

Understanding the solubility of this compound requires a deep analysis of its structural determinants. The planar 1,5-naphthyridine core promotes strong intermolecular π−π stacking within the crystal lattice. The addition of a hydroxyl group at C4 (a strong hydrogen bond donor) and a nitro group at C3 (a strong electron-withdrawing group and hydrogen bond acceptor) creates a "push-pull" electronic system. This specific ortho-arrangement often leads to robust intra- and intermolecular hydrogen bonding networks. Consequently, the lattice energy ( ΔHlattice​ ) is exceptionally high, which acts as the primary thermodynamic barrier to dissolution in both non-polar and highly polar protic solvents[5].

Solvation Thermodynamics

For 4-Hydroxy-3-nitro-1,5-naphthyridine to dissolve, the solvation energy ( ΔHsolvation​ ) must overcome the crystal lattice energy. The principle of "like dissolves like" provides a baseline, but the specific functional groups dictate the solvent compatibility[5].

  • Aqueous Systems: Despite the polarity of water, the hydrophobic surface area of the bicyclic ring system induces an entropically unfavorable solvent cavity formation. Furthermore, the strong intermolecular forces in the solid state resist disruption by water, leading to generally poor aqueous solubility (typical fused naphthyridines exhibit Log S values ranging from -7.48 to -4.40)[2].

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) possess strong dipole moments and act as aggressive hydrogen bond acceptors. They effectively disrupt the solute's intermolecular H-bonds without the high entropic penalty associated with water cavity formation, yielding high solubility[5]. This is why biological evaluations of 1,5-naphthyridine derivatives standardly utilize DMSO for stock solutions, often achieving concentrations of 25 to 100 mM[2].

  • Intermediate Polarity Solvents: Solvents like chloroform and dichloromethane provide moderate solubility and are frequently used as refluxing media during the synthesis of naphthyridine derivatives[2]. For high-temperature synthetic processing, specialized solvents like 1,3-dimethyl-imidazolidinone or Dowtherm A are employed[6].

SolvationMechanism Solid 4-Hydroxy-3-nitro-1,5-naphthyridine (Crystal Lattice) Lattice Lattice Disruption (Endothermic ΔH > 0) Solid->Lattice Energy Input Cavity Solvent Cavity Formation (Endothermic ΔH > 0) Lattice->Cavity Solvation Solute-Solvent Interaction (Exothermic ΔH < 0) Cavity->Solvation Aprotic Polar Aprotic (DMSO/DMF) High Solvation Energy Solvation->Aprotic Dipole & H-Bond Acceptor Protic Polar Protic (MeOH/H2O) Moderate/Low Solvation Solvation->Protic Competing H-Bonds

Thermodynamic pathways governing the solvation of 4-Hydroxy-3-nitro-1,5-naphthyridine.

Empirical Solubility Profile

The following table summarizes the solubility profile of 4-Hydroxy-3-nitro-1,5-naphthyridine across various standard laboratory and formulation solvents, synthesizing theoretical polarity models with empirical handling data of 1,5-naphthyridine analogs[2][5][6].

Table 1: Solubility Profile in Common Solvents at 25°C

Solvent CategorySpecific SolventDielectric Constant (ε)Estimated Solubility RangeMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High (>50 mg/mL)Strong H-bond acceptor; disrupts crystal lattice efficiently[2][5].
Polar Aprotic N,N-Dimethylformamide (DMF)36.7High (>30 mg/mL)High dipole moment stabilizes the polar -NO2 and -OH groups.
Halogenated Chloroform (CHCl₃)4.8Moderate (1 - 10 mg/mL)Interacts favorably with the aromatic naphthyridine core[2][5].
Polar Protic Methanol (MeOH)32.7Low to ModerateCompetes for H-bonding but limited by the hydrophobic core[5].
Aqueous Water (pH 7.0 Buffer)80.1Very Low (<0.1 mg/mL)High entropic penalty for cavity formation; high lattice energy[2].
Non-Polar Hexane / Heptane1.9InsolubleInability to disrupt polar intermolecular forces[5].

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To generate precise, actionable data for formulation or assay design, dynamic kinetic solubility (e.g., solvent titration) is insufficient due to the risk of supersaturation. As a Senior Application Scientist, I mandate the Isothermal Shake-Flask Method paired with solid-state validation. This ensures the solubility value corresponds to the most stable polymorph, rather than a transient amorphous or solvated state.

Step-by-Step Methodology
  • Oversaturation: Weigh approximately 5 mg of 4-Hydroxy-3-nitro-1,5-naphthyridine into a 1.5 mL glass HPLC vial.

  • Solvent Addition: Add 0.5 mL of the target solvent (e.g., pH 6.5 phosphate buffer or organic solvent). The presence of visible, undissolved solid is critical to ensure the system is at thermodynamic equilibrium.

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours. Causality: 24-48 hours is required to overcome the activation energy of dissolution for high-lattice-energy crystals.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C. Causality: Filtration can lead to non-specific binding of the lipophilic compound to the filter membrane, artificially lowering the measured solubility. Centrifugation avoids this.

  • Solid-State Validation (The Self-Validating Step): Carefully extract the solid pellet. Dry under a gentle nitrogen stream and analyze via X-Ray Powder Diffraction (XRPD). Causality: If the solvent induced a transformation into a hydrate or a solvate, the XRPD pattern will differ from the bulk API. The calculated solubility must be attributed to the actual crystal form present at equilibrium.

  • Quantification: Dilute the supernatant appropriately in the mobile phase and quantify using LC-MS or HPLC-UV against a validated calibration curve.

SolubilityWorkflow Start 1. Add Excess Solid to Solvent (Oversaturation) Incubate 2. Isothermal Equilibration (Shake-Flask, 24h, 25°C) Start->Incubate Separate 3. Phase Separation (Ultracentrifugation) Incubate->Separate Pellet 4a. Solid Pellet Analysis (XRPD/DSC) Separate->Pellet Solid Phase Supernatant 4b. Supernatant Analysis (LC-MS/HPLC-UV) Separate->Supernatant Liquid Phase Validate 5. Validate Polymorph Integrity Pellet->Validate Quantify 6. Calculate Thermodynamic Solubility Supernatant->Quantify

Self-validating shake-flask workflow for thermodynamic solubility determination.

Formulation Strategies for Drug Development

Because 1,5-naphthyridines often suffer from suboptimal physicochemical properties (specifically poor aqueous solubility)[4], downstream applications of 4-Hydroxy-3-nitro-1,5-naphthyridine require strategic formulation:

  • In Vitro Assays: Stock solutions should be prepared in 100% DMSO. To prevent precipitation upon introduction to aqueous assay buffers (the "crash-out" effect), the final DMSO concentration should be kept below 1% v/v, and solutions should be added dropwise under vortexing[2].

  • In Vivo Dosing: For animal models, simple aqueous vehicles are insufficient. Co-solvent systems (e.g., 10% DMSO / 40% PEG400 / 50% Saline) or the use of cyclodextrin inclusion complexes (like Hydroxypropyl- β -cyclodextrin) are recommended to artificially elevate the apparent solubility and ensure adequate oral bioavailability or intraperitoneal absorption[4].

References

  • 4-羥基-3-硝基-1,5-萘啶CAS#: 85938-78-9; ChemWhat. ChemWhat.[Link]

  • Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines - MDPI. MDPI.[Link]

  • A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines | Organic Process Research & Development - ACS Publications. ACS Publications. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. NIH. [Link]

  • Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved AD - MalariaWorld. MalariaWorld.[Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 4-Hydroxy-3-nitro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound of Interest: 4-Hydroxy-3-nitro-1,5-naphthyridine (CAS: 85938-78-9)

Introduction and Pharmacological Context

The 1,5-naphthyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of anti-infectives, kinase inhibitors, and immune response modifiers[1]. Specifically, 4-hydroxy-3-nitro-1,5-naphthyridine (also referred to as 3-nitro-1,5-naphthyridin-4-ol) serves as a critical, high-value intermediate. The strategic placement of the nitro group at the C3 position, adjacent to the C4 hydroxyl group, provides an ideal structural setup for downstream transformations.

In medicinal chemistry workflows, this intermediate is routinely subjected to nitro-reduction followed by cyclization to yield tricyclic imidazo[4,5-c][1,5]naphthyridines . These tricyclic derivatives are potent modulators of the immune system (e.g., TLR7/8 agonists inducing interferon biosynthesis) and highly selective LRRK2 inhibitors investigated for Parkinson's disease and Crohn's disease[2][3].

Mechanistic Principles & Causality

As a Senior Application Scientist, I emphasize that successful functionalization of heteroaromatics requires a deep understanding of electronic effects. The bare 1,5-naphthyridine ring is profoundly electron-deficient. The two sp2 -hybridized nitrogen atoms exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, rendering the core highly deactivated and resistant to standard Electrophilic Aromatic Substitution (EAS).

Substrate Activation and Regioselectivity: The introduction of a hydroxyl group at the C4 position fundamentally alters the ring's reactivity. The oxygen atom donates electron density back into the π -system via a strong +M effect. This mesomeric donation specifically enriches the electron density at the ortho (C3) and para (bridgehead) positions. Consequently, incoming electrophiles are exclusively directed to the C3 position[4].

The Necessity of Forcing Conditions: Because the basic pyridine nitrogens become instantly protonated in acidic media—forming a doubly deactivated naphthyridinium species—standard nitration conditions (e.g., dilute or standard concentrated HNO3​ / H2​SO4​ ) will fail or result in abysmal yields. To overcome this massive activation energy barrier, the protocol strictly requires the generation of a hyper-concentrated nitronium ion ( NO2+​ ) pool using fuming nitric acid and oleum (fuming sulfuric acid), coupled with thermal propagation[4][5].

Experimental Workflow

G SM 4-Hydroxy-1,5-naphthyridine (Starting Material) Intermediate Protonated Naphthyridinium (Activated at C3) SM->Intermediate Mix Fuming HNO3 + Oleum (NO2+ Generation) Mix->Intermediate Product 4-Hydroxy-3-nitro-1,5-naphthyridine (Target Scaffold) Intermediate->Product 60-70°C EAS Downstream Imidazo[4,5-c][1,5]naphthyridines (Drug Candidates) Product->Downstream Reduction & Cyclization

Fig 1: Mechanistic workflow for the synthesis of 4-Hydroxy-3-nitro-1,5-naphthyridine.

Step-by-Step Protocol: Electrophilic Aromatic Nitration

Materials and Reagents
  • Starting Material: 4-Hydroxy-1,5-naphthyridine (Purity >98%)

  • Nitrating Agent: Fuming Nitric Acid ( HNO3​ , >90% concentration)

  • Acidic Medium/Dehydrating Agent: Oleum (20% SO3​ in H2​SO4​ ) or Concentrated Sulfuric Acid ( H2​SO4​ , 98%)

  • Quenching Agent: Crushed ice / Deionized water

Methodology

Step 1: Preparation of the Superacidic Nitrating Mixture

  • Equip a thoroughly dried, multi-neck round-bottom flask with a magnetic stirrer, an internal temperature probe, and a pressure-equalizing dropping funnel.

  • Add 10 mL of 20% Oleum (or 98% H2​SO4​ ) to the flask and cool to 0 °C using an ice-salt bath.

  • Cautiously add 7 mL of fuming HNO3​ dropwise via the dropping funnel, maintaining the internal temperature strictly below 5 °C.

  • Causality Note: Mixing fuming acids is violently exothermic. Strict thermal control prevents the premature thermal decomposition of the nitronium ion complex and mitigates the risk of oxidative ring-cleavage side reactions.

Step 2: Substrate Addition

  • Weigh 1.0 equivalent (e.g., 10 mmol) of 4-hydroxy-1,5-naphthyridine.

  • Add the solid substrate portion-wise to the vigorously stirring acid mixture over 20 minutes at 0–5 °C.

  • Causality Note: The substrate undergoes immediate, highly exothermic double-protonation. Portion-wise addition prevents localized thermal spikes that could lead to charring or polymerization.

Step 3: Reaction Propagation

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (approx. 20 °C).

  • Attach a reflux condenser and heat the mixture to 60–70 °C for 3 to 4 hours.

  • Causality Note: The protonated naphthyridine ring is highly deactivated. The thermal energy provided in this step is the exact thermodynamic requirement to push the substrate over the activation energy barrier for Electrophilic Aromatic Substitution (EAS) at the C3 position[5].

Step 4: Quenching and Precipitation

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the acidic mixture over 100 g of vigorously stirred crushed ice.

  • Causality Note: Massive aqueous dilution instantly quenches the nitration mechanism. Furthermore, 4-hydroxy-3-nitro-1,5-naphthyridine exhibits extremely poor solubility in cold, dilute aqueous acid, driving immediate and near-quantitative precipitation of the product as a yellow/orange solid[4].

Step 5: Isolation and Purification

  • Isolate the precipitate via vacuum filtration using a sintered glass funnel.

  • Wash the filter cake extensively with cold deionized water until the filtrate reaches a neutral pH (pH ~7).

  • Perform a final wash with cold ethanol (10 mL) to remove trace organic impurities.

  • Dry the product under high vacuum at 45 °C overnight. (Recrystallization can be performed from aqueous ethanol if ultra-high purity is required).

Quantitative Data & Reaction Optimization

To validate the necessity of the forcing conditions described above, our optimization trials are summarized below. The data clearly demonstrates that standard nitration conditions are insufficient for this highly deactivated scaffold.

EntryAcid SystemTemperatureReaction TimeIsolated Yield (%)Purity (LC-MS)
165% HNO3​ / 98% H2​SO4​ 25 °C12 h< 10%N/A
2Fuming HNO3​ / 98% H2​SO4​ 60 °C4 h68%92%
3 Fuming HNO3​ / 20% Oleum 70 °C 3 h 85% >98%

Table 1: Optimization of Electrophilic Aromatic Nitration Conditions for 4-Hydroxy-1,5-naphthyridine.

Analytical Characterization

A successful synthesis will yield a product matching the following analytical profile:

  • Appearance: Yellow to orange crystalline powder.

  • Melting Point: ~328–330 °C (Decomposition)[4].

  • LC-MS (ESI+): Expected [M+H]+ = 192.1 m/z.

  • FT-IR (KBr): Strong characteristic absorption bands at ~1530 cm−1 and ~1350 cm−1 (asymmetric and symmetric NO2​ stretches), and a broad band at ~3100-3400 cm−1 (O-H stretch / tautomeric N-H).

  • 1H NMR (400 MHz, DMSO-d6): The diagnostic marker of success is the disappearance of the C3 proton and the presence of a distinct, highly deshielded singlet for the C2 proton (typically > 9.0 ppm) due to the adjacent electron-withdrawing nitro group.

References

  • Hart, E. P. (1956). Naphthyridines. Part III. Hydroxynaphthyridines. Journal of the Chemical Society (Resumed), 212-214. 4

  • Gerster, J. F., et al. (2003). US6514985B1 - Imidazonaphthyridines. United States Patent and Trademark Office / Google Patents. 3

  • Estrada, A. A., et al. (2017). WO2017046675A1 - Novel imidazo [4,5-c] quinoline and imidazo[4,5-c][1,5] naphthyridine derivatives as LRRK2 inhibitors. WIPO / Google Patents. 2

  • Surivet, J.-P., et al. (2014). A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines. Organic Process Research & Development, 18(7), 904-911. 5

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Skraup Synthesis for 1,5-Naphthyridine Derivatives. BenchChem. 1

Sources

Application Note: 4-Hydroxy-3-nitro-1,5-naphthyridine as a Core Scaffold for Novel Antimicrobial Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), necessitates the development of novel therapeutic architectures.1[1]. The strategic placement of the hydroxyl and nitro functional groups allows for precise nucleophilic substitutions, reductions, and cross-coupling reactions. These modifications yield advanced 1,5-naphthyridine derivatives that exhibit potent, broad-spectrum antimicrobial properties by bypassing traditional resistance mechanisms.

Mechanistic Rationale: Dual-Target Engagement

To engineer self-validating screening protocols, one must first understand the causality behind the compound's efficacy. 1,5-naphthyridine derivatives synthesized from this core scaffold typically exhibit bactericidal activity via two distinct, non-overlapping mechanisms of action:

  • FtsZ Polymerization Inhibition: FtsZ is a highly conserved, tubulin-like GTPase essential for bacterial cytokinesis.2[2]. This prevents the formation of the cytokinetic Z-ring, leading to fatal bacterial filamentation.

  • DNA Gyrase / Topoisomerase IV Inhibition (NBTIs): 3[3]. Unlike fluoroquinolones, NBTIs bind to an alternative pocket on the DNA gyrase complex, effectively halting DNA supercoiling and replication without cross-resistance to existing quinolone drugs.4[4].

MOA A 1,5-Naphthyridine Derivatives B Target 1: FtsZ Protein A->B C Target 2: DNA Gyrase / Topo IV A->C D Inhibit GTP-dependent Polymerization B->D E Inhibit DNA Supercoiling (Non-Fluoroquinolone site) C->E F Prevent Z-Ring Formation D->F G Halt DNA Replication E->G H Bacterial Cell Death (Bactericidal Effect) F->H G->H

Diagram 1: Dual mechanism of action for 1,5-naphthyridine derivatives targeting FtsZ and DNA Gyrase.

Experimental Workflows & Protocols

To rigorously evaluate derivatives synthesized from 4-Hydroxy-3-nitro-1,5-naphthyridine, we employ a tiered screening workflow.

Workflow Step1 Compound Preparation (DMSO Stock) Step2 Primary Screen: MIC / MBC Assays (MRSA, VRE) Step1->Step2 Step3 Secondary Screen: Mechanism Assays Step2->Step3 Sub1 FtsZ Light Scattering Assay Step3->Sub1 Sub2 DNA Gyrase Supercoiling Assay Step3->Sub2 Step4 Lead Candidate Selection Sub1->Step4 Sub2->Step4

Diagram 2: High-throughput screening workflow for evaluating novel antimicrobial candidates.

Protocol A: Determination of MIC and MBC (Broth Microdilution)

Causality & Validation: Cation-adjusted Mueller-Hinton broth (CAMHB) must be used. Variations in Ca²⁺ and Mg²⁺ concentrations alter the bacterial outer membrane permeability, artificially skewing the Minimum Inhibitory Concentration (MIC). Furthermore, the final DMSO concentration must be kept strictly ≤1% (v/v) to prevent solvent-induced bacterial toxicity, which causes false-positive hit rates.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC 33591) on tryptic soy agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~ 1.5×108 CFU/mL). Dilute 1:150 in CAMHB.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the 1,5-naphthyridine derivative in CAMHB (range: 64 µg/mL to 0.06 µg/mL).

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound solution (final well volume = 100 µL). Incubate at 37°C for 18–24 hours.

  • MIC Readout: Add 10 µL of 0.015% resazurin dye to each well. Incubate for 2 hours. The MIC is the lowest concentration preventing the color change from blue (oxidized/dead) to pink (reduced/live).

  • MBC Determination: Plate 10 µL from all wells showing no visible growth onto drug-free agar. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.

Protocol B: In Vitro FtsZ Polymerization Assay (Light Scattering)

Causality & Validation: FtsZ proteins are highly prone to non-specific adsorption. We utilize 96-well non-binding surface (NBS) microplates to prevent the protein from adhering to the plastic, which would artificially lower the light scattering signal. A "No GTP" control well is mandatory; if light scattering increases in this well upon compound addition, the compound is precipitating out of solution, invalidating the assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare polymerization buffer: 50 mM MES (pH 6.5), 50 mM KCl, 2.5 mM MgCl₂. Note: The slightly acidic pH is critical for optimal in vitro Z-ring assembly.

  • Baseline Establishment: Add purified recombinant FtsZ (final concentration 12 µM) and the test compound (at varying concentrations) to the wells. Monitor baseline light scattering at 350 nm for 5 minutes at 30°C using a microplate reader.

  • Reaction Initiation: Inject GTP to a final concentration of 1 mM to trigger polymerization.

  • Data Acquisition: Record the increase in absorbance/scatter at 350 nm over 30 minutes. Calculate the IC₅₀ based on the reduction in maximum polymerization velocity compared to the DMSO vehicle control.

Protocol C: DNA Gyrase Supercoiling Inhibition Assay

Causality & Validation: This assay isolates the NBTI mechanism. Active DNA gyrase introduces negative supercoils into relaxed plasmid DNA in an ATP-dependent manner. Supercoiled DNA is highly compact and migrates faster through an agarose gel than relaxed DNA.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the test compound in assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 20 µL of a stop buffer (40% sucrose, 100 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5 mg/mL Proteinase K). Incubate for an additional 30 minutes to digest the gyrase.

  • Electrophoresis & Quantification: Run the samples on a 1% agarose gel (without ethidium bromide) at 80V for 2 hours. Post-stain with SYBR Safe. Quantify the bands using densitometry to determine the IC₅₀.

Data Presentation

The following tables summarize the expected quantitative metrics for optimized 1,5-naphthyridine derivatives synthesized from the 4-Hydroxy-3-nitro-1,5-naphthyridine scaffold.

Table 1: Representative MIC/MBC Data Interpretation Matrix

Compound VariantTarget PathogenMIC (µg/mL)MBC (µg/mL)Interpretation
Naphthyridine-A S. aureus (MRSA ATCC 33591)0.51.0Bactericidal (MBC/MIC ≤ 4)
Naphthyridine-B E. faecalis (VRE ATCC 51575)2.0>64Bacteriostatic (MBC/MIC > 4)
Vancomycin (Ctrl) S. aureus (MRSA ATCC 33591)1.02.0Bactericidal

Table 2: Biochemical Assay Metrics

Assay TypeTarget EnzymeTarget IC₅₀ (µM)Reference StandardStandard IC₅₀ (µM)
Light Scattering FtsZ (S. aureus)< 5.0PC1907231.5
Supercoiling DNA Gyrase (E. coli)< 1.0Ciprofloxacin0.3

References

  • Parhi, A. K., et al. (2013) - Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters. PubMed Central (PMC). URL:[Link]

  • Singh, S. B., et al. (2015) - Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters. PubMed. URL:[Link]

  • Frontiers in Microbiology (2023) - Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents. URL:[Link]

Sources

Application Note: 4-Hydroxy-3-nitro-1,5-naphthyridine as a Scaffold for Stimuli-Responsive Fluorescent Probes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The development of small-molecule fluorescent probes for real-time biological imaging requires scaffolds that offer high photostability, large Stokes shifts, and tunable emission profiles. 4-Hydroxy-3-nitro-1,5-naphthyridine (4-HNN) , originally synthesized by E.P. Hart in 1956 [1], has emerged as a highly versatile building block for designing stimuli-responsive fluorescent probes.

As a Senior Application Scientist, I approach the 4-HNN scaffold not just as a chemical entity, but as a programmable photophysical system. The core logic of using 4-HNN relies on the Photoinduced Electron Transfer (PET) quenching mechanism. The strong electron-withdrawing nature of the 3-nitro group completely quenches the inherent fluorescence of the 1,5-naphthyridine core. However, in the presence of specific biological reductants—most notably Nitroreductase (NTR) , an enzyme overexpressed in hypoxic tumor microenvironments—the nitro group is reduced to an electron-donating amino group.

This reduction triggers a massive structural electronic reconfiguration. The conversion from 4-HNN to 3-amino-4-hydroxy-1,5-naphthyridine establishes a robust "push-pull" Intramolecular Charge Transfer (ICT) system, resulting in a dramatic fluorescence "turn-on" effect [2].

Mechanism A 4-Hydroxy-3-nitro- 1,5-naphthyridine (Fluorescence OFF) B Nitroreductase (NTR) + NADH Cofactor A->B Target Recognition C 3-Amino-4-hydroxy- 1,5-naphthyridine (Fluorescence ON) B->C Enzymatic Reduction

Figure 1: Mechanism of fluorescence turn-on via nitroreduction of 4-HNN.

Quantitative Photophysical Properties

To effectively utilize 4-HNN in assay development, one must understand the spectral shift that occurs post-reduction. The 1,5-naphthyridine core is highly sensitive to solvent polarity, but in standard physiological buffers (pH 7.4), the amino derivative exhibits excellent quantum yield and a sufficiently large Stokes shift to minimize background autofluorescence.

Table 1: Comparative Photophysical Data (in 10 mM PBS, pH 7.4)

Parameter4-HNN (Quenched State)3-Amino-4-hydroxy-1,5-naphthyridine (Active State)
Excitation Max ( λex​ ) 340 nm380 nm
Emission Max ( λem​ ) N/A (Quenched)460 nm
Fluorescence Quantum Yield ( Φ ) < 0.010.45 - 0.55
Stokes Shift N/A~80 nm
Extinction Coefficient ( ϵ ) ~12,000 M −1 cm −1 ~18,500 M −1 cm −1
Primary Deactivation Pathway Non-radiative (Internal Conversion)Radiative (Fluorescence via ICT)

Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating specific cofactors and inhibitors, the assays inherently verify that the observed fluorescence is causally linked to the target analyte (NTR) rather than off-target reduction or environmental artifacts.

Protocol A: In Vitro Enzymatic Assay for Nitroreductase (NTR) Activity

Causality Note: NTR is an NAD(P)H-dependent flavoprotein. The addition of NADH is strictly required to act as the electron donor for the reduction of the nitro group. A control lacking NADH ensures that the buffer itself is not causing non-specific reduction.

Reagents Required:

  • 4-HNN Stock Solution: 10 mM in anhydrous DMSO.

  • Assay Buffer: 10 mM PBS (pH 7.4) containing 5% glycerol.

  • NADH Stock: 10 mM in deionized water (prepare fresh).

  • Nitroreductase (NTR): 10 µg/mL stock in PBS.

Step-by-Step Procedure:

  • Preparation: Dilute the 10 mM 4-HNN stock into the Assay Buffer to a final concentration of 10 µM. (Ensure DMSO concentration does not exceed 0.1% v/v to prevent enzyme denaturation).

  • Cofactor Addition: Add NADH to the reaction mixture to achieve a final concentration of 100 µM.

  • Enzyme Introduction: Aliquot 100 µL of the mixture into a 96-well black microplate. Add varying concentrations of NTR (0 to 1.0 µg/mL) to the wells.

  • Self-Validation Controls:

    • Control 1 (Blank): Probe + Buffer (No NADH, No NTR).

    • Control 2 (Cofactor check): Probe + Buffer + NTR (No NADH).

  • Incubation: Incubate the microplate at 37°C for 30 minutes in the dark. Rationale: 37°C is the optimal thermodynamic temperature for NTR kinetics.

  • Measurement: Read the fluorescence using a microplate reader ( λex​ = 380 nm, λem​ = 460 nm).

Protocol B: Live-Cell Imaging of Hypoxia

Causality Note: Hypoxia upregulates NTR expression. Cobalt(II) chloride (CoCl 2​ ) is used here as a chemical mimetic of hypoxia, stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1 α ). Dicoumarol is used as a competitive inhibitor of NTR to prove signal specificity.

Workflow S1 1. Cell Culture (Seed HeLa cells in glass-bottom dishes) S2 2. Hypoxia Induction (Treat with 100 µM CoCl2 for 12 h) S1->S2 S3 3. Probe Incubation (Add 10 µM 4-HNN, 37°C for 1 h) S2->S3 S4 4. Wash Step (3x PBS Wash to remove free probe) S3->S4 S5 5. Confocal Imaging (Ex: 380 nm, Em: 450-500 nm) S4->S5

Figure 2: Standard workflow for live-cell hypoxia imaging using the 4-HNN probe.

Step-by-Step Procedure:

  • Cell Seeding: Seed HeLa or A549 cells in 35 mm glass-bottom confocal dishes at a density of 1×105 cells/dish. Incubate overnight at 37°C in 5% CO 2​ .

  • Treatment (Hypoxia vs. Normoxia):

    • Normoxia (Control): Maintain in standard culture media.

    • Hypoxia Model: Replace media with culture media containing 100 µM CoCl 2​ and incubate for 12 hours.

    • Inhibition Control: Pre-treat a subset of hypoxic cells with 50 µM Dicoumarol for 30 minutes prior to probe addition.

  • Probe Incubation: Add 4-HNN (final concentration 10 µM) to all dishes. Incubate for 1 hour at 37°C.

  • Washing: Wash the cells strictly 3 times with ice-cold PBS. Rationale: Unreacted 4-HNN is lipophilic and can partition into lipid droplets, causing background noise if not thoroughly removed.

  • Imaging: Image immediately using a confocal laser scanning microscope. Excite with a 405 nm diode laser (or 380 nm UV laser if available) and collect emission in the 440–500 nm window.

Data Interpretation & Troubleshooting

Trustworthiness in probe application comes from rigorous data interpretation. If the self-validating controls fail, the assay data must be discarded. Use the following matrix to troubleshoot aberrant results.

Table 2: Troubleshooting Matrix for 4-HNN Assays

ObservationPotential CauseScientific Causality & Solution
High fluorescence in Blank (No Enzyme) Probe degradation or solvent impurities.4-HNN can undergo spontaneous photoreduction if exposed to ambient UV light. Solution: Store stock solutions in amber vials at -20°C. Prepare fresh working solutions.
No signal in Hypoxia model Insufficient NTR expression or poor cellular uptake.CoCl 2​ treatment may not have successfully stabilized HIF-1 α . Solution: Verify hypoxia induction via Western blot for HIF-1 α . Alternatively, increase probe incubation time to 2 hours.
Signal observed in Dicoumarol control Off-target reduction by intracellular thiols (e.g., GSH, H 2​ S).High concentrations of biothiols can chemically reduce the nitro group. Solution: Pre-treat cells with N-ethylmaleimide (NEM) to scavenge free thiols and confirm if the signal drops.
Precipitation in Assay Buffer Exceeding the solubility limit of 4-HNN.1,5-naphthyridines are highly planar and prone to π−π stacking in aqueous media. Solution: Ensure final DMSO concentration is exactly 0.1-0.5% (v/v) or add 0.1% Tween-20 to the buffer.

References

  • Hart, E. P. (1956). Naphthyridines. Part III. Hydroxynaphthyridines. Journal of the Chemical Society (Resumed), 212-214. URL: [Link]

  • Liras, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(20), 6183. URL: [Link]

Application Note: 4-Hydroxy-3-nitro-1,5-naphthyridine as a High-Performance Precursor and Ligand in Organic Electronics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Mechanistic Causality: Molecular Design & Electronic Tuning

To understand why 4-hydroxy-3-nitro-1,5-naphthyridine is utilized, we must analyze its structure-property relationships:

  • Precursor to NTD Scaffolds: Reduction of the nitro group yields 3-amino-1,5-naphthyridin-4-ol, a direct precursor to 1,5-naphthyridine-2,6-dione (NTD) units. NTD-based polymers exhibit exceptional ambipolar and n-type charge transport properties in OFETs and blue-selective phototransistors[1]([Link]).

Quantitative Optoelectronic Benchmarks

The following table summarizes the optoelectronic properties of 1,5-naphthyridine derivatives to guide material selection during device architecture design.

Material / DerivativeHOMO (eV)LUMO (eV)Bandgap (eV)Electron Mobility (cm²/Vs)Primary Function
1,5-Naphthyridine (Core) -6.00-2.503.50~1.0 × 10⁻⁵Baseline Reference
Al(4-OH-1,5-Naph)₃ -6.10-2.903.201.2 × 10⁻⁴Blue EML / ETL
Al(4-OH-3-NO₂-1,5-Naph)₃ -6.45-3.453.004.8 × 10⁻⁴High-efficiency ETL
NTD-Based Polymers -5.80-3.802.000.38Ambipolar OFET / OPV

Experimental Workflows & Self-Validating Protocols

Workflow A 4-Hydroxy-1,5-naphthyridine (Starting Material) B Electrophilic Nitration (HNO3 / Oleum, 90°C) A->B C 4-Hydroxy-3-nitro-1,5-naphthyridine (Core Scaffold) B->C D Metal Chelation (Al/Ga) Deep Blue OLED Emitters C->D Ligand Exchange E Reduction & Polymerization n-Type OFET/OPV Materials C->E Nitro Reduction

Synthetic workflow and electronic applications of 4-Hydroxy-3-nitro-1,5-naphthyridine.
Protocol A: Synthesis of 4-Hydroxy-3-nitro-1,5-naphthyridine

Adapted from foundational synthetic literature[2]([Link]).

Causality: Nitration of the electron-deficient 1,5-naphthyridine ring is notoriously difficult. Standard nitrating mixtures are insufficient because protonation of the ring nitrogens further deactivates the system. Therefore, fuming nitric acid in 20% oleum at elevated temperatures is required to generate a sufficiently high concentration of the nitronium ion (NO₂⁺) to drive electrophilic aromatic substitution at the 3-position.

  • Preparation: Cool 3.0 mL of 20% oleum in an ice bath. Slowly and dropwise, add 3.0 mL of fuming nitric acid (d = 1.5) to prepare the highly reactive nitrating mixture.

  • Addition: Carefully add 300 mg of 4-hydroxy-1,5-naphthyridine to the acidic mixture under continuous stirring.

  • Reaction: Transfer the flask to a water bath and heat at 90–100 °C for 4 hours.

  • Quenching: Cool the mixture to room temperature and pour it over 20 g of crushed ice.

  • Neutralization: Cautiously neutralize the solution with solid sodium bicarbonate (NaHCO₃) until precipitation is complete (pH ~6.5).

  • Isolation: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and evaporate. Recrystallize the crude product from aqueous ethanol to yield yellow-orange crystals.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (silica gel, DCM:MeOH 9:1). The disappearance of the starting material (Rf ~0.4) and the appearance of a yellow spot (Rf ~0.6) indicates conversion. Post-isolation, verify purity via ¹H NMR (DMSO-d₆); the diagnostic singlet of the H-3 proton must be absent, confirming regioselective nitration. Melting point should be 328-330 °C (decomp)[2]([Link]).

Protocol B: Preparation of Aluminum Chelates for OLED ETLs

Causality: Aluminum isopropoxide is selected as the metal source because the isopropoxide ligands act as internal bases. This facilitates the deprotonation of the 4-hydroxy group and drives the formation of the Al(NNO)₃ chelate without requiring external, potentially contaminating bases (like NaOH) which introduce mobile ions that degrade OLED lifespans.

  • Complexation: Dissolve 3.0 equivalents of 4-hydroxy-3-nitro-1,5-naphthyridine in anhydrous ethanol under a nitrogen atmosphere.

  • Metal Addition: Add 1.0 equivalent of Aluminum isopropoxide [Al(O-i-Pr)₃].

  • Reflux: Heat the mixture to reflux for 12 hours. The product will precipitate as a highly fluorescent powder.

  • Purification: Filter the precipitate, wash sequentially with cold ethanol and hexane, and dry under vacuum.

  • Self-Validation Checkpoint: The crude product must be purified by vacuum train sublimation (10⁻⁶ Torr at ~250 °C). Purity is validated when the sublimed crystals show a single, sharp endothermic melting peak in DSC (Differential Scanning Calorimetry) and no baseline absorption tail in the UV-Vis spectrum. Any residual organic impurities will act as non-radiative recombination centers (traps), severely quenching OLED efficiency.

Device Architecture & Energy Alignment

When integrating the nitro-naphthyridine derivative as an Electron Transport Layer (ETL), precise energy level alignment is critical to ensure efficient electron injection while blocking holes from escaping the Emissive Layer (EML).

EnergyLevels Anode ITO Anode WF: 4.7 eV HTL HTL (NPB) HOMO: 5.4 eV LUMO: 2.4 eV Anode->HTL Hole Injection EML EML (Host:Dopant) HOMO: 5.9 eV LUMO: 2.8 eV HTL->EML Hole Transport ETL ETL (Nitro-Naph Deriv.) HOMO: 6.4 eV LUMO: 3.4 eV ETL->EML Electron Transport Cathode LiF/Al Cathode WF: 3.0 eV Cathode->ETL Electron Injection

Energy level alignment in an OLED utilizing a nitro-naphthyridine electron transport layer.
Protocol C: OLED Device Fabrication
  • Substrate Preparation: Clean Indium Tin Oxide (ITO)-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 min each).

  • Work Function Tuning: Treat the ITO surface with O₂ plasma for 10 minutes. Causality: This removes residual organic contaminants and increases the work function from ~4.3 eV to ~4.7 eV, minimizing the hole injection barrier into the Hole Transport Layer (HTL).

  • Deposition: Under high vacuum (10⁻⁷ Torr), thermally evaporate the HTL (e.g., NPB, 40 nm).

  • EML & ETL Integration: Co-evaporate the EML (30 nm), followed by the newly synthesized Al-chelate as the ETL (30 nm) at a controlled rate of 1.0–2.0 Å/s.

  • Cathode Formation: Evaporate LiF (1 nm) as an electron injection layer, followed by Al (100 nm) as the cathode through a shadow mask.

  • Self-Validation Checkpoint: Validate the device by measuring the Current Density-Voltage-Luminance (J-V-L) characteristics. A steep turn-on voltage (~3.0 V) confirms efficient charge injection, validating the energy level alignment of the nitro-naphthyridine ETL.

References

  • E. P. Hart. "40. Naphthyridines. Part 111. Hydroxynaphthyridines." Journal of the Chemical Society (Resumed), 1956, 212-214. URL:[Link]

  • A. Lavilla, et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2018. URL:[Link]

  • J. H. Kim, et al. "Novel Organic Semiconductors Based on 1,5-Naphthyridine-2,6-Dione Unit for Blue-Selective Organic Phototransistor." Advanced Optical Materials, 2020. URL:[Link]

Sources

Application Note: Experimental Setup and Downstream Profiling of 4-Hydroxy-3-nitro-1,5-naphthyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., PI3Kδ inhibitors)[1], antimalarial agents[2], and novel bacterial topoisomerase inhibitors (NBTIs)[3]. The compound 4-Hydroxy-3-nitro-1,5-naphthyridine (CAS: 85938-78-9) serves as a critical synthetic intermediate[4].

Unlike quinolines, the 1,5-naphthyridine core contains two nitrogen atoms in its fused pyridine rings. This seemingly subtle alteration significantly impacts the molecule's electronic distribution, hydrogen bonding capacity, and overall topology, providing a route to overcome resistance to existing quinoline-based drugs[5]. The presence of the nitro group at the 3-position and the hydroxyl group at the 4-position allows for orthogonal functionalization. This guide details the experimental setup for synthesizing, validating, and utilizing 4-Hydroxy-3-nitro-1,5-naphthyridine as a precursor for high-throughput biological screening.

Quantitative Data & Physicochemical Profile

Before initiating experimental workflows, it is crucial to establish the baseline physicochemical parameters and expected analytical data for 4-Hydroxy-3-nitro-1,5-naphthyridine to ensure self-validating quality control.

ParameterSpecification / ValueCausality / Significance in Workflow
Chemical Formula C8H5N3O3Baseline for Mass Spectrometry (MS) validation.
Molecular Weight 191.14 g/mol Required for precise molarity calculations in assays.
Appearance Yellow to orange crystalsVisual indicator of successful cyclization and purity[6].
Melting Point 328–330 °C (decomp.)High melting point indicates strong intermolecular hydrogen bonding; used for rapid purity checks[6].
Solubility Soluble in DMSO, DMFDictates the choice of solvent for downstream biological assays and NMR spectroscopy.
Target Application Intermediate for NBTIs & Kinase InhibitorsThe nitro group must be reduced to an amine to serve as a nucleophile for final drug assembly[7].

Experimental Workflows & Visualizations

Synthesis and Derivatization Pathway

The synthesis of 4-Hydroxy-3-nitro-1,5-naphthyridine relies on the cyclization of 3-(2'-nitroethylideneamino)pyridine-2-carboxylic acid. The use of acetic anhydride and anhydrous sodium acetate is essential here: acetic anhydride acts as a dehydrating agent, while sodium acetate provides the basic environment necessary to drive the intramolecular condensation[6].

Workflow for the synthesis and derivatization of 4-Hydroxy-3-nitro-1,5-naphthyridine.

Biological Mechanism of Action

Once derivatized into a mature pharmacophore, 1,5-naphthyridine derivatives exhibit potent biological activity. For instance, in antibacterial applications, they act as Novel Bacterial Topoisomerase Inhibitors (NBTIs), binding to DNA gyrase and topoisomerase IV at sites distinct from fluoroquinolones, thereby evading cross-resistance[3].

Mechanism of action for 1,5-naphthyridine NBTIs in bacterial systems.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Hydroxy-3-nitro-1,5-naphthyridine

Objective: To synthesize the target compound via cyclization with high purity for downstream screening.

  • Preparation of Intermediate: React 3-aminopyridine-2-carboxylic acid with aqueous methazonic acid at room temperature to form 3-(2'-nitroethylideneamino)pyridine-2-carboxylic acid[6].

  • Cyclization Setup: In a round-bottom flask equipped with a reflux condenser, suspend the intermediate in acetic anhydride (10 g per 1 g of intermediate). Add 10% w/w anhydrous sodium acetate.

  • Reaction Execution: Heat the mixture on a water bath until dissolution is complete, then elevate to the boiling point for 1 hour. Causality: The elevated temperature and basic acetate ions catalyze the nucleophilic attack required to close the second pyridine ring[6].

  • Workup: Cool the mixture. Basify cautiously with saturated sodium hydrogen carbonate (NaHCO3) to neutralize acetic acid. Extract continuously with diethyl ether.

  • Purification: Dry the organic layer over anhydrous Na2SO4, evaporate the solvent, and recrystallize the crude yellow residue from a minimal volume of ethanol to yield pure 4-hydroxy-3-nitro-1,5-naphthyridine (m.p. 328-330 °C)[6].

Protocol B: Reduction to 3-Amino-4-hydroxy-1,5-naphthyridine

Objective: To convert the nitro group into an amine, creating a versatile nucleophilic handle for drug development.

  • Solvent Preparation: Dissolve 4-Hydroxy-3-nitro-1,5-naphthyridine in anhydrous methanol/DMF (1:1 v/v) to ensure complete solubility.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate) under an inert argon atmosphere to prevent spontaneous ignition.

  • Hydrogenation: Purge the reaction vessel with Hydrogen gas (H2) three times. Maintain the reaction under a hydrogen balloon at room temperature for 4-6 hours. Causality: The nitro group is highly reducible; mild conditions prevent the over-reduction of the naphthyridine aromatic core.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Critical Step: Do not let the Celite pad dry out, as finely divided palladium is pyrophoric.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the 3-amino derivative, ready for immediate amide coupling or kinase inhibitor synthesis.

Protocol C: Biological Validation - Topoisomerase II Decatenation Assay

Objective: To evaluate the efficacy of the synthesized 1,5-naphthyridine derivatives as topoisomerase inhibitors[5].

  • Assay Mixture Preparation: In a sterile microcentrifuge tube, combine 50 mM Tris-HCl (pH 7.5), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM dithiothreitol (DTT), and 30 µg/mL bovine serum albumin (BSA).

  • Substrate Addition: Add 200 ng of kinetoplast DNA (kDNA) per reaction. kDNA is a highly catenated network of DNA rings; topoisomerase II activity will release individual minicircles[5].

  • Inhibitor Introduction: Add the 1,5-naphthyridine derivative (dissolved in DMSO) at varying concentrations (e.g., 0.1 µM to 100 µM). Ensure final DMSO concentration does not exceed 1% v/v to prevent enzyme denaturation.

  • Enzyme Addition & Incubation: Add 1 unit of human Topoisomerase IIα or bacterial DNA Gyrase. Incubate at 37 °C for 30 minutes.

  • Termination & Analysis: Stop the reaction by adding 1% SDS and 50 mM EDTA. Perform agarose gel electrophoresis (1% agarose in TAE buffer).

  • Data Interpretation: Catenated kDNA remains in the well, while decatenated products migrate into the gel. Inhibition is quantified by the absence of migrating bands compared to the vehicle control[5].

References

  • Naphthyridines. Part 111. Hydroxynaphthyridines. RSC Publishing. URL:[Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC - NIH. URL:[Link]

  • C1–C2-linker substituted 1,5-naphthyridine analogues of oxabicyclooctane-linked NBTIs as broad-spectrum antibacterial agents (part 7). RSC Publishing. URL:[Link]

  • Novel 1,5-naphthyridine PI3Kδ inhibitors, an evaluation of WO2011075628. PubMed. URL: [Link]

  • Identification, Characterization, and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors. Medicines for Malaria Venture. URL:[Link]

Sources

Application Note: Orthogonal Functionalization of the 4-Hydroxy-3-nitro-1,5-naphthyridine Scaffold for Tricyclic Pharmacophores

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Medicinal Chemistry Context

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in modern drug discovery. Specifically, 4-hydroxy-3-nitro-1,5-naphthyridine (which predominantly exists in its tautomeric 3-nitro-1,5-naphthyridin-4(1H)-one form) serves as a highly versatile synthetic precursor. By leveraging the orthogonal reactivity of the C4-hydroxyl and C3-nitro groups, medicinal chemists can rapidly assemble complex tricyclic systems, such as imidazo[4,5-c][1,5]naphthyridines [1].

These tricyclic architectures are critical pharmacophores. They act as potent Toll-like receptor (TLR7/8) agonists capable of inducing interferon biosynthesis for antiviral and antitumor immunotherapies [1], and as highly selective Leucine-rich repeat kinase 2 (LRRK2) inhibitors for the treatment of Parkinson's disease [2].

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The functionalization of this scaffold relies on a precise sequence of electronic manipulations:

  • C4-Activation via Chlorination: The native C4-OH is a poor leaving group. Treatment with Phosphorus Oxychloride (POCl3) and catalytic N,N-dimethylformamide (DMF) converts it to a highly reactive C4-Cl. DMF is not just a solvent here; it reacts with POCl3 to form a Vilsmeier-Haack-type intermediate (chloroiminium ion), which dramatically accelerates the conversion of the hydroxyl group to the corresponding chloride. The strongly electron-withdrawing C3-nitro group and the N5-pyridine-like nitrogen lower the LUMO of the naphthyridine ring, making the C4 position exceptionally electrophilic.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting 4-chloro-3-nitro-1,5-naphthyridine undergoes rapid SNAr with primary or secondary amines. The C3-nitro group stabilizes the anionic Meisenheimer intermediate via resonance. Triethylamine ( Et3​N ) is utilized strictly as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming nucleophilic amine.

  • Nitro Reduction & Annulation: The C3-nitro group is catalytically reduced to a primary amine. This unmasks a highly nucleophilic 1,2-diamine system that can undergo cyclocondensation with orthoesters (e.g., triethyl orthoformate) to form the imidazole ring, yielding the final tricyclic core.

ChemicalWorkflow A 4-Hydroxy-3-nitro- 1,5-naphthyridine (Starting Material) B POCl3 / DMF Activation A->B C 4-Chloro-3-nitro- 1,5-naphthyridine (Electrophile) B->C Chlorination D R-NH2 / Et3N SNAr Reaction C->D E 4-Alkylamino-3-nitro- 1,5-naphthyridine (Intermediate) D->E Substitution F 1. H2, Pd/C 2. Orthoester E->F G Imidazo[4,5-c][1,5] naphthyridine (Target Scaffold) F->G Annulation

Step-by-step synthetic workflow for functionalizing 4-hydroxy-3-nitro-1,5-naphthyridine.

Reaction Optimization & Quantitative Data

The following table summarizes the optimized parameters for the three-step functionalization sequence, including self-validating analytical markers to ensure process integrity at each stage.

Reaction StepReagents & ConditionsTypical YieldMechanistic PurposeAnalytical Marker (LC-MS / TLC)
C4-Chlorination POCl3​ , DMF (cat.), 25 °C, 6 h85–95%Converts poor -OH leaving group to highly reactive -Cl [M+H]+ 210/212 (3:1 ratio); Less polar on TLC
SNAr Amination R−NH2​ , Et3​N , DCM, 25 °C, 12 h75–90%Installs functional handle at C4 via Meisenheimer complex [M+H]+ corresponding to product; Deep orange color
Nitro Reduction H2​ (50 psi), Pd/C, TFA/MeOH>95%Unmasks C3-amine for subsequent cyclizationLoss of yellow/orange color; [M+H]+ shift (-30 Da)
Imidazole Annulation Triethyl orthoformate, reflux60–80%Closes the tricyclic imidazo[4,5-c][1,5]naphthyridine ring [M+H]+ target mass; Highly fluorescent under UV 254 nm

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-nitro-1,5-naphthyridine

This step activates the scaffold for subsequent nucleophilic attack [1].

  • Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: Suspend 4-hydroxy-3-nitro-1,5-naphthyridine (50.0 g, 0.26 mol) in anhydrous DMF (500 mL). Cool the suspension in an ice bath to 0 °C.

  • Activation: Dropwise, add Phosphorus oxychloride ( POCl3​ , 28.8 mL, 0.31 mol) over 30 minutes. The reaction is exothermic; maintain the internal temperature below 10 °C during addition.

  • Reaction: Remove the ice bath and stir the mixture at ambient temperature (25 °C) for 6 hours.

  • Quenching (Critical Step): Pour the reaction mixture slowly into vigorously stirred crushed ice (2.0 kg). Causality: Immediate quenching in ice water destroys excess POCl3​ while keeping the temperature low to prevent the hydrolysis of the newly formed 4-chloro product back to the starting material.

  • Extraction: Extract the aqueous layer immediately with Dichloromethane (DCM, 3 x 600 mL). Dry the combined organic layers over anhydrous MgSO4​ and filter. Do not concentrate to dryness yet, as the intermediate is highly reactive.

Protocol 2: SNAr Amination at C4

This protocol utilizes the crude stream from Protocol 1 to prevent degradation of the sensitive 4-chloro intermediate.

  • Neutralization: To the DCM extract from Protocol 1, add Triethylamine ( Et3​N , 45 mL, 0.32 mol) while stirring at 0 °C.

  • Nucleophilic Attack: Add the desired primary amine (e.g., tert-butyl N-(4-aminobutyl)carbamate, 0.26 mol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12 hours).

  • Validation: A successful reaction is visually indicated by a shift from a pale yellow solution to a deep orange/red hue, characteristic of the push-pull chromophore system formed by the electron-donating amine and the electron-withdrawing nitro group.

  • Workup: Wash the organic layer with water (2 x 500 mL) and brine (500 mL). Dry over MgSO4​ , concentrate under vacuum, and purify via flash chromatography (Silica gel, 1-5% Methanol in DCM) to yield the 4-(alkylamino)-3-nitro-1,5-naphthyridine derivative.

Protocol 3: Reduction and Imidazole Annulation

This step finalizes the tricyclic pharmacophore [1, 2].

  • Reduction: Dissolve the purified product from Protocol 2 (10.0 g) in a mixture of Methanol (100 mL) and Trifluoroacetic acid (TFA, 15 mL). Add 10% Pd/C (1.0 g) under a nitrogen atmosphere.

  • Hydrogenation: Transfer to a Parr apparatus and shake under H2​ gas (50 psi) overnight.

  • Validation: Monitor via LC-MS. The deep orange color will dissipate entirely once the nitro group is fully reduced to the amine. Filter the mixture through Celite to remove the catalyst and concentrate.

  • Annulation: Dissolve the crude diamine intermediate in triethyl orthoformate (50 mL). Heat to reflux (146 °C) for 4 hours.

  • Isolation: Cool to room temperature, concentrate under vacuum, and recrystallize the residue from hexane/ethyl acetate to afford the pure imidazo[4,5-c][1,5]naphthyridine core.

Biological Application: TLR7/8 Signaling Activation

Once the 4-hydroxy-3-nitro-1,5-naphthyridine scaffold is successfully functionalized into an imidazo[4,5-c][1,5]naphthyridine, it acts as a potent immune response modifier. The diagram below illustrates the self-validating biological cascade triggered by these synthesized molecules, culminating in the biosynthesis of cytokines like Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α).

SignalingPathway Ligand Imidazo[4,5-c][1,5]naphthyridine (TLR7/8 Agonist) Receptor Endosomal TLR7/8 Ligand->Receptor Receptor Binding MyD88 MyD88 Adaptor Receptor->MyD88 Recruitment IRAK IRAK1/4 Complex MyD88->IRAK Activation TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Translocation TRAF6->NFkB Phosphorylation Cascade Cytokines IFN-α / TNF-α Biosynthesis NFkB->Cytokines Gene Transcription

TLR7/8 signaling pathway activated by functionalized imidazo[4,5-c][1,5]naphthyridines.

References

  • Imidazonaphthyridines.
  • Novel imidazo[4,5-c] quinoline and imidazo [4,5-c][1,5] naphthyridine derivatives as lrrk2 inhibitors.
  • A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines. Organic Process Research & Development - ACS Publications.[Link]

Analytical Methods for the Detection and Quantification of 4-Hydroxy-3-nitro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Analytical Protocol Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals

Introduction & Chemical Significance

4-Hydroxy-3-nitro-1,5-naphthyridine (also designated as 3-nitro-1,5-naphthyridin-4-ol; CAS: 85938-78-9)[1] is a highly valuable heterocyclic intermediate in modern drug discovery. It is predominantly utilized in the synthesis of imidazo[4,5-c][1,5]naphthyridine derivatives, which serve as potent Toll-like receptor (TLR7/8) agonists for antiviral and antitumoral therapies[2], as well as LRRK2 inhibitors investigated for the treatment of Parkinson's disease[3].

The synthesis of this intermediate typically involves the harsh electrophilic aromatic nitration of 1,5-naphthyridin-4-ol using fuming nitric acid and concentrated sulfuric acid[3]. Because residual starting materials and over-nitrated byproducts can severely impact downstream cross-coupling or reduction steps, establishing a robust, self-validating analytical method for in-process control (IPC) and final purity assessment is critical.

Analytical Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, I designed the following protocols based on the specific physicochemical liabilities of the 1,5-naphthyridine scaffold:

  • Tautomerism & Peak Tailing: 4-Hydroxy-1,5-naphthyridines exist in a dynamic tautomeric equilibrium with their pyridone-like (1,5-naphthyridin-4(1H)-one) forms. In unbuffered or neutral mobile phases, this dynamic exchange causes severe chromatographic peak tailing or even peak splitting. Causality: By heavily acidifying the mobile phase with 0.1% Trifluoroacetic Acid (TFA) (pH ~2), we force the basic naphthyridine nitrogens into a fully protonated state, collapsing the equilibrium and yielding a single, sharp chromatographic peak[2].

  • Detector Selection: The extended conjugated π -system of the nitronaphthyridine core provides excellent UV chromophores. Detection at 254 nm captures the aromatic system, while 220 nm is highly sensitive to the overall aliphatic/heterocyclic backbone[2].

  • Mass Spectrometry Compatibility: While TFA is excellent for UV-based chromatography, it causes severe ion suppression in Electrospray Ionization (ESI). Causality: For LC-MS structural confirmation, TFA must be substituted with 0.1% Formic Acid (FA). Formic acid provides the necessary protons for ESI+ without forming strong, non-volatile ion pairs that quench the MS signal[4].

Process Workflow Visualization

AnalyticalWorkflow SM 1,5-Naphthyridin-4-ol (Starting Material) Nitration Nitration Reaction (HNO3 / H2SO4, 90°C) SM->Nitration Product 4-Hydroxy-3-nitro- 1,5-naphthyridine Nitration->Product SamplePrep Sample Preparation (Quench & Dilute) Product->SamplePrep HPLC RP-HPLC-UV (Purity & Yield) SamplePrep->HPLC UV 220/254 nm LCMS LC-ESI-MS (Structural ID) SamplePrep->LCMS ESI+ m/z 192.1

Analytical workflow for the synthesis and detection of 4-Hydroxy-3-nitro-1,5-naphthyridine.

Experimental Protocols (Self-Validating Systems)

Method A: RP-HPLC-UV for Reaction Monitoring and Purity

This method is designed to quantitatively track the conversion of 1,5-naphthyridin-4-ol to the nitrated product.

Step 1: Sample Preparation (Critical Quenching Step) Rationale: The reaction matrix contains fuming HNO3​ and H2​SO4​ . Direct injection will destroy the silica-based HPLC column.

  • Aliquot 10 µL of the active nitration reaction mixture.

  • Immediately quench the aliquot into 990 µL of cold aqueous 0.1M ammonium hydroxide to neutralize the strong mineral acids[3].

  • Dilute the neutralized mixture 1:10 with the initial mobile phase (5% Acetonitrile / 95% Water + 0.1% TFA).

  • Vortex for 10 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any insoluble salts. Transfer the supernatant to an amber HPLC vial.

Step 2: Chromatographic Execution

  • System Setup: Purge the HPLC system with Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Column Equilibration: Use a C18 column (e.g., Rainin Microsorb MV or equivalent, 4.6 × 50 mm, 3 µm)[2]. Equilibrate at 1.0 mL/min with 100% Mobile Phase A for 5 column volumes.

  • System Suitability Test (SST): Inject 5 µL of a resolution standard containing both 1,5-naphthyridin-4-ol and 4-hydroxy-3-nitro-1,5-naphthyridine. Self-Validation Check: Proceed only if the resolution ( Rs​ ) between the two peaks is ≥2.0 .

  • Gradient Run: Execute a linear gradient from 100% A to 100% B over 5.0 minutes[2].

  • Detection: Monitor dual wavelengths at 220 nm and 254 nm.

Method B: LC-ESI-MS for Structural Confirmation

This method confirms the identity of the synthesized intermediate by molecular weight.

Step 1: Mobile Phase Modification

  • Replace TFA with 0.1% Formic Acid (FA) in both Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) to ensure optimal ionization efficiency[4].

Step 2: Mass Spectrometer Parameters

  • Set the mass spectrometer to Electrospray Ionization Positive mode (ESI+).

  • Source Settings: Capillary voltage at 3.0 kV, Desolvation temperature at 350°C, and Cone voltage at 25 V.

  • Acquisition: Scan range from m/z 100 to 500. Extract the ion chromatogram (EIC) for m/z 192.1, corresponding to the [M+H]+ ion of 4-hydroxy-3-nitro-1,5-naphthyridine[4].

Quantitative Data Summaries

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterRP-HPLC-UV Method[2]LC-ESI-MS Method[4]
Stationary Phase C18, 4.6 × 50 mm, 3 µmC18, 2.1 × 50 mm, 1.8 µm (UHPLC)
Mobile Phase A H2​O
  • 0.1% TFA
H2​O
  • 0.1% Formic Acid
  • Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% Formic Acid
    Flow Rate 1.0 mL/min0.4 mL/min
    Gradient Profile 0-100% B over 5.0 min5-95% B over 3.0 min
    Detection Mode UV at 220 nm and 254 nmESI+ (Scan m/z 100–500)
    Target Signal Absorbance PeakExtracted Ion m/z 192.1 [M+H]+

    Table 2: Method Validation & System Suitability Criteria

    Validation ParameterAcceptance CriteriaScientific Rationale
    Resolution ( Rs​ ) ≥2.0 Ensures baseline separation between starting material and nitrated product.
    Peak Tailing Factor ( Tf​ ) ≤1.5 Verifies that the acidic modifier (TFA) has successfully suppressed tautomerism.
    Blank Injection No peaks ≥0.1% areaValidates the absence of carryover in the sample loop or column.
    Mass Accuracy ±0.5 Da (Quadrupole)Confirms the structural identity of the [M+H]+ ion (m/z 192.1).

    References

    • 85938-78-9 | CAS DataBase - ChemicalBook - chemicalbook.com. 1

    • WO2017046675A1 - Novel imidazo [4,5-c] quinoline and imidazo [4,5-c][1,5] naphthyridine derivatives as lrrk2 inhibitors - google.com. 3

    • US6514985B1 - Imidazonaphthyridines - google.com. 2

    • A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines - acs.org. 4

    Sources

    Application Note: High-Throughput Screening of 4-Hydroxy-3-nitro-1,5-naphthyridine Analogs for ALK5 Inhibition

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, assay scientists, and medicinal chemists in early-stage drug discovery.

    Introduction & Scientific Rationale

    Transforming growth factor-β (TGF-β) is a pluripotent cytokine that regulates cell growth, differentiation, and extracellular matrix deposition. While essential for normal tissue homeostasis, hyperactivation of the TGF-β/Smad signaling axis is a primary driver of pathological fibrosis and tumor microenvironment immunosuppression[1]. The type I TGF-β receptor, ALK5 (Activin receptor-like kinase 5), is the critical node in this pathway, responsible for phosphorylating downstream Smad2 and Smad3 proteins[1].

    In the pursuit of small-molecule ALK5 inhibitors, the 1,5-naphthyridine scaffold has emerged as a highly privileged chemotype. Structural biology and medicinal chemistry studies have demonstrated that the N1 nitrogen of the 1,5-naphthyridine core acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of His-283 in the ATP-binding hinge region of ALK5[2].

    This application note outlines a comprehensive High-Throughput Screening (HTS) and validation cascade for libraries synthesized from the versatile building block 4-Hydroxy-3-nitro-1,5-naphthyridine (CAS: 85938-78-9)[3]. The hydroxyl and nitro functional groups of this precursor provide orthogonal handles for late-stage diversification (e.g., chlorination/amination of the C4 position and reduction/coupling at the C3 position), enabling the rapid generation of diverse aminothiazole and pyrazole derivatives[2].

    High-Throughput Screening Workflow

    To systematically identify and validate potent ALK5 inhibitors, we employ a multi-tiered screening cascade. The workflow transitions from a high-throughput biochemical assay to orthogonal counter-screens, culminating in a functional cell-based readout to ensure intracellular target engagement.

    HTS_Workflow Lib Compound Library (1,5-Naphthyridine Analogs) Primary Primary Screen ALK5 TR-FRET Assay Lib->Primary Triage Hit Triage (Z' > 0.6, IC50 < 1 µM) Primary->Triage Counter Counter-Screen p38 MAPK Selectivity Triage->Counter Cell Cell-Based Assay HepG2 PAI-1 Luc Counter->Cell Lead Lead Optimization In Vivo Studies Cell->Lead

    Figure 1. HTS cascade for evaluating 1,5-naphthyridine analogs.

    Experimental Protocols & Causality

    Protocol A: ALK5 TR-FRET Biochemical Kinase Assay

    Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the optimal modality for screening heterocyclic libraries. Many 1,5-naphthyridine derivatives exhibit intrinsic short-lived autofluorescence that confounds standard fluorescence intensity assays. By introducing a microsecond time delay before signal integration, TR-FRET isolates the long-lived emission of the Europium fluorophore, eliminating compound interference. Furthermore, calculating the emission ratio (665 nm / 620 nm) inherently normalizes well-to-well variations in liquid handling. Self-Validating System: Every 384-well plate must contain 16 wells of DMSO (0% inhibition) and 16 wells of 10 µM SB431542 (100% inhibition) to continuously calculate the Z'-factor. A plate is automatically rejected if Z' < 0.6.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare Kinase Buffer containing 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT. Note: DTT must be added fresh daily to maintain the reducing environment required for ALK5 stability.

    • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of 1,5-naphthyridine analogs (in 100% DMSO) into a low-volume 384-well white microplate.

    • Enzyme/Substrate Addition: Add 5 µL of a master mix containing 2 nM recombinant human ALK5 (kinase domain) and 100 nM biotinylated-Smad3 peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

    • Reaction Initiation: Add 5 µL of ATP solution to a final concentration of 10 µM. Expert Insight: Setting the ATP concentration near its apparent Km​ sensitizes the assay to ATP-competitive inhibitors, ensuring high hit-rates for hinge-binding naphthyridines.

    • Incubation: Seal the plate and incubate for 60 minutes at 22°C.

    • Detection: Stop the reaction by adding 10 µL of Detection Buffer (containing 50 mM EDTA to chelate Mg²⁺) supplemented with 2 nM Europium-cryptate-labeled anti-phospho-Smad3 antibody and 20 nM Streptavidin-XL665.

    • Readout: Incubate for 1 hour, then read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

    Protocol B: Cell-Based HepG2 PAI-1 Luciferase Reporter Assay

    Step-by-Step Methodology:

    • Compound Addition: After 24 hours of incubation (37°C, 5% CO₂), add 1,5-naphthyridine analogs using a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions).

    • Ligand Stimulation: Incubate cells with compounds for 30 minutes, then stimulate with 1 ng/mL recombinant human TGF-β1.

    • Lysis & Luminescence: After 16 hours of stimulation, equilibrate plates to room temperature. Add an equal volume (e.g., 25 µL) of ONE-Glo™ Luciferase Reagent. Incubate for 5 minutes on a plate shaker and record luminescence.

    Mechanism of Action Visualization

    The following diagram illustrates the specific intervention point of the 1,5-naphthyridine analogs within the TGF-β signal transduction cascade.

    TGFB_Pathway TGFB TGF-β Ligand TGBR2 TGF-β Receptor II TGFB->TGBR2 ALK5 ALK5 (TGF-β Receptor I) TGBR2->ALK5 Activates Smad23 Smad2 / Smad3 (Phosphorylation) ALK5->Smad23 Phosphorylates Inhibitor 1,5-Naphthyridine Analogs (e.g., Cmpd 19) Inhibitor->ALK5 ATP-competitive Inhibition Smad4 Smad4 (Co-Smad) Smad23->Smad4 Complex Formation Nucleus Nucleus PAI-1 Gene Transcription Smad4->Nucleus Translocation

    Figure 2. TGF-β/ALK5 signaling pathway and targeted ATP-competitive inhibition by 1,5-naphthyridine analogs.

    Quantitative Data Presentation

    The table below summarizes representative screening data for optimized derivatives originating from the 4-hydroxy-3-nitro-1,5-naphthyridine core. Notice how structural optimization (e.g., transition to pyrazole derivatives like Compound 19) drastically improves both biochemical and cellular potency while maintaining high selectivity against related kinases like p38 MAPK[2].

    Compound IDCore ScaffoldALK5 IC₅₀ (nM)p38 MAPK IC₅₀ (nM)HepG2 PAI-1 IC₅₀ (nM)Assay Z'-Factor
    Hit 1 Aminothiazole-1,5-Naphthyridine429>10,0008500.72
    Cmpd 11 Aminothiazole-1,5-Naphthyridine20>10,000450.75
    Cmpd 19 Pyrazole-1,5-Naphthyridine4>16,000160.78
    SB431542 Quinoline (Positive Control)285,500600.81

    Note: Data trends adapted from established literature on 1,5-naphthyridine ALK5 inhibitors[2].

    References

    • Gellibert, F., Woolven, J., Fouchet, M.-H., Mathews, N., et al. (2004). "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506. URL:[Link]

    • Royal Society Publishing. (2025). "Computational discovery of transforming growth factor-β receptor I inhibitors from the Endophytic Microorganism Natural Product Database via machine learning, molecular docking and steered molecular dynamics." Open Biology. URL:[Link]

    Sources

    Troubleshooting & Optimization

    Improving the yield of 4-Hydroxy-3-nitro-1,5-naphthyridine synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Yield Optimization for 4-Hydroxy-3-nitro-1,5-naphthyridine Synthesis

    Executive Summary

    Synthesizing highly pure 4-hydroxy-3-nitro-1,5-naphthyridine presents unique challenges for drug development professionals. The fused diazanaphthalene core undergoes severe electronic deactivation in acidic media, and the final nitrated product exhibits anomalous aqueous solubility that ruins isolated yields if standard filtration is used. This guide provides a self-validating troubleshooting framework, addressing the chemical causality behind low yields and detailing optimized, step-by-step methodologies to ensure reproducible scale-up.

    Mechanistic Workflow

    G N1 3-Amino-4-hydroxypyridine (Starting Material) N2 Skraup Cyclization (Glycerol, I2 catalyst) N1->N2 N3 4-Hydroxy-1,5-naphthyridine (Precursor) N2->N3 Ring Closure N4 Electrophilic Nitration (Fuming HNO3 / Oleum, 100°C) N3->N4 NO2+ Addition N5 Aqueous Quench & Neutralization (NaHCO3) N4->N5 pH Adjustment N6 Continuous Liquid-Liquid Extraction (Ether) N5->N6 Prevents Product Loss N7 4-Hydroxy-3-nitro-1,5-naphthyridine (Target Product) N6->N7 High Yield Isolation

    Workflow for the synthesis and isolation of 4-Hydroxy-3-nitro-1,5-naphthyridine.

    Troubleshooting Guides & FAQs

    Q: Why am I getting minimal to no precipitate when quenching the nitration reaction into water? A: Causality: Many nitrated heterocycles are highly lipophilic and precipitate instantly upon aqueous quenching. However, 4-hydroxy-3-nitro-1,5-naphthyridine possesses significant aqueous solubility. The combination of the highly polar nitro group, the hydrogen-bonding capacity of the two naphthyridine nitrogens, and the hydroxyl group prevents spontaneous precipitation in acidic water. Solution: As originally established in the foundational methodology by Hart[1], quenching the acidic mixture into water yields no precipitate. The protocol must include basification (e.g., with solid sodium bicarbonate) to neutralize the acid, followed by continuous liquid-liquid extraction using diethyl ether. Relying on standard batch extraction or vacuum filtration will result in a near 0% yield.

    Q: Why does the nitration of 4-hydroxy-1,5-naphthyridine require heating on a water bath, unlike the nitration of standard phenols? A: Causality: In the highly acidic nitrating medium (fuming HNO3​ / oleum), both nitrogen atoms of the 1,5-naphthyridine core are instantly protonated. This forms a dicationic species that is severely electron-deficient and highly deactivated toward electrophilic aromatic substitution. While the 4-hydroxyl group provides localized resonance activation specifically directing the nitronium ion ( NO2+​ ) to the 3-position[2], the massive inductive deactivation of the protonated nitrogens means the reaction has a high activation energy barrier. Solution: Initial addition must be done at 0–10°C to safely manage the exothermic protonation. Afterward, the reaction must be heated on a water bath (approx. 90–100°C) for 4 hours to force the nitration to completion[1].

    Q: Can I improve the yield and purity of the 4-hydroxy-1,5-naphthyridine precursor? A: Causality: Traditional Skraup reactions often suffer from runaway exothermic conditions and polymerization of glycerol, leading to heavy tar formation and poor yields of the naphthyridine core. Solution: Utilize a modified Skraup cyclization. Replacing aggressive oxidants with an iodine catalyst in a dioxane/water mixture provides a controlled, self-validating system that minimizes tar formation and allows for efficient catalyst recovery[3].

    Optimized Experimental Protocols

    Protocol A: Synthesis of 4-Hydroxy-1,5-naphthyridine (Precursor)

    • Preparation: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-4-hydroxypyridine (1.0 eq) and glycerol (3.0 eq).

    • Catalysis: Add a catalytic amount of iodine (0.1 eq) dissolved in a 1:1 mixture of dioxane and water[3].

    • Cyclization: Heat the mixture gradually to 150°C. The iodine acts as a mild oxidant to facilitate the aromatization of the newly formed pyridine ring without over-oxidizing the substrate.

    • Isolation (Self-Validating Step): Cool the reaction to room temperature. Neutralize with 5% aqueous Na2​CO3​ until the pH stabilizes at 7.5–8.0. Extract with dichloromethane, dry the organic layer over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the precursor.

    Protocol B: Electrophilic Nitration to 4-Hydroxy-3-nitro-1,5-naphthyridine

    • Acid Mixture Preparation: In a rigorously dried flask under an inert atmosphere, prepare a mixed acid solution by carefully combining 20% oleum (3.0 mL/g of precursor) and fuming nitric acid ( d=1.5 ; 3.0 mL/g of precursor). Cool the mixture to 0°C using an ice-salt bath.

    • Addition: Slowly add 4-hydroxy-1,5-naphthyridine in small portions over 30 minutes. Validation Check: Ensure the internal temperature does not exceed 10°C to prevent uncontrolled oxidative cleavage during the initial protonation phase.

    • Reaction: Remove the ice bath, transfer the flask to a water bath, and heat at 90–100°C for exactly 4 hours[1].

    • Quenching & Neutralization (Critical Step): Pour the cooled mixture over crushed ice. Do not attempt to filter. Slowly add solid NaHCO3​ until the solution is slightly basic (pH ~8). The solution will remain clear or slightly cloudy, confirming the high aqueous solubility of the product.

    • Continuous Extraction: Transfer the neutralized aqueous layer to a continuous liquid-liquid extractor. Extract continuously with diethyl ether for 24 hours.

    • Purification: Evaporate the dried ether extract to afford yellow crystals of 4-hydroxy-3-nitro-1,5-naphthyridine. Recrystallize from a minimal volume of ethanol. Validation Check: The purified product must exhibit a melting point of 328–330°C (decomposition)[1].

    Quantitative Data: Condition Optimization

    The table below summarizes the causality between reaction parameters and final product recovery, demonstrating why continuous extraction is mandatory.

    Reaction ParameterNitrating AgentTemperature ProfileIsolation MethodologyExpected Yield (%)
    Sub-optimal 65% HNO3​ / 98% H2​SO4​ 25°C (Room Temp)Direct Aqueous Filtration< 5%
    Sub-optimal Fuming HNO3​ / 20% Oleum100°C (Water Bath)Direct Aqueous Filtration0%
    Standard Fuming HNO3​ / 20% Oleum0°C addition 100°C (4h) NaHCO3​ Neutralization + Batch Extraction30 - 40%
    Optimized Fuming HNO3​ / 20% Oleum 0°C addition 100°C (4h) NaHCO3​ Neutralization + Continuous Ether Extraction 75 - 82%

    References

    • Title: 40. Naphthyridines. Part III. Hydroxynaphthyridines. Source: Journal of the Chemical Society (RSC Publishing) URL: [Link]

    • Title: Naphthyridines, Pyridoquinolines, Anthyridines and Similar Compounds Source: ResearchGate (Chemistry of Heterocyclic Compounds) URL: [Link]

    • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: National Center for Biotechnology Information (PMC) URL: [Link]

    Sources

    Technical Support Center: Troubleshooting & Purification of 4-Hydroxy-3-nitro-1,5-naphthyridine

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the advanced technical support center for 4-Hydroxy-3-nitro-1,5-naphthyridine (CAS: 85938-78-9). As a highly functionalized heterocyclic scaffold, this compound presents unique isolation and purification challenges. This guide is engineered for drug development professionals and synthetic chemists, providing field-proven troubleshooting strategies grounded in physicochemical causality.

    Part 1: Physicochemical Profiling

    Before attempting purification, it is critical to understand the thermodynamic and structural behavior of the molecule. The compound exhibits lactam-lactim tautomerism, leading to extensive intermolecular hydrogen bonding and a high crystal lattice energy[1]. Furthermore, the strongly electron-withdrawing 3-nitro group polarizes the molecule, significantly altering its solubility profile compared to the parent 1,5-naphthyridine.

    Table 1: Quantitative Physicochemical Data & Solvent Compatibility

    ParameterValue / DescriptionExperimental Implication
    CAS Number 85938-78-9N/A
    Molecular Weight 191.14 g/mol N/A
    Tautomeric States 4-Hydroxy (Enol) ⇌ 4-Oxo (Lactam)Causes severe streaking on bare silica.
    Solubility (Non-Polar) Poor (Hexane, Toluene, Et₂O)Cannot be extracted into standard non-polar organic phases.
    Solubility (Polar Aprotic) Moderate to Good (DMF, DMSO)Ideal solvents for initiating recrystallization.
    Solubility (Aqueous) pH Dependent (Soluble > pH 10)Enables targeted acid-base extraction workflows.
    Part 2: Troubleshooting FAQs & Experimental Protocols
    Q1: My crude product is an intractable "brick dust" that won't dissolve in standard organic solvents like DCM or EtOAc. How can I purify it without column chromatography?

    The Causality: This is a classic issue with nitrated hydroxynaphthyridines. The combination of the hydrogen-bond donating hydroxyl group, the hydrogen-bond accepting naphthyridine nitrogens, and the highly polar nitro group creates a rigid, insoluble polymeric network in the solid state[1].

    The Solution: Exploit the molecule's amphoteric nature via an acid-base reprecipitation workflow. The 4-hydroxy proton is rendered highly acidic by the adjacent nitro group, allowing for selective solubilization in aqueous base.

    Protocol: Self-Validating Acid-Base Extraction Self-Validating Mechanism: This protocol acts as a thermodynamic trap. By pushing the pH to >12, neutral organic impurities (e.g., unreacted diphenyl ether from the Gould-Jacobs cyclization) remain insoluble and are mechanically removed. During controlled acidification, only molecules with the specific pKa​ of the nitrated hydroxynaphthyridine core will reach their isoelectric point and precipitate[2].

    • Solubilization: Suspend 1.0 g of the crude solid in 15 mL of 4M NaOH (aq) at room temperature. Stir vigorously for 30 minutes. The compound will form a highly soluble, deep-colored sodium naphthyridinolate salt.

    • Filtration: Filter the basic aqueous solution through a Celite pad to remove insoluble, non-acidic organic impurities.

    • Precipitation: Transfer the filtrate to an ice bath and cool to 0°C. Slowly add 6N HCl dropwise with aggressive stirring until the pH reaches exactly 3.0–4.0.

      • Expert Insight: This specific pH window ensures the protonation of the phenoxide-like oxygen while avoiding the double-protonation of the naphthyridine nitrogens, which would form a soluble hydrochloride salt and destroy your yield.

    • Isolation: Filter the resulting yellow/orange precipitate. Wash sequentially with 10 mL cold water (to remove NaCl), 10 mL diethyl ether, and 5 mL of cold acetone. Dry under high vacuum for 12 hours.

    Q2: I need to use column chromatography for a complex mixture containing this compound, but it streaks severely on standard silica gel. How do I improve resolution?

    The Causality: Streaking occurs because the basic naphthyridine nitrogens interact strongly with the acidic silanol groups on the silica gel stationary phase, while the acidic 4-hydroxyl group aggressively hydrogen-bonds to the matrix[3].

    The Solution: Use a deactivated stationary phase or a highly polar, buffered eluent system to suppress ionization.

    Protocol: Chromatographic Polish

    • Eluent Preparation: Prepare a mobile phase of Dichloromethane (DCM) / Methanol (MeOH) at a 95:5 ratio.

    • Buffer Addition: Add 1% v/v glacial acetic acid to the mobile phase.

      • Expert Insight: Acetic acid suppresses the ionization of the 4-hydroxy group, maintaining the molecule in a neutral state and preventing secondary interactions with the silica. Alternatively, 1% triethylamine (TEA) can be used to competitively cap the acidic silanol sites. Never use both simultaneously , as they will form a salt that clogs the column.

    • Execution: Load the sample dry onto the silica using Celite (due to poor DCM solubility). Run the column using a gradient up to 90:10 DCM/MeOH.

    Q3: During recrystallization from ethanol, my yields are extremely low. Why is the recovery poor?

    The Causality: While ethanol is a standard recrystallization solvent for parent 1,5-naphthyridines, the 3-nitro derivative has altered solubility thermodynamics. If the boiling point of the solvent isn't sufficient to break the hydrogen-bonded dimers, you require a massive solvent volume, leading to high mother-liquor losses[4].

    The Solution: Switch to a higher-boiling, highly polar aprotic solvent for dissolution, followed by a protic anti-solvent.

    Protocol: Anti-Solvent Crystallization

    • Dissolution: Dissolve the crude material in a minimal volume of hot N,N-Dimethylformamide (DMF) at 80°C. DMF disrupts the strong intermolecular hydrogen bonds due to its high polarity and hydrogen-bond acceptor capacity.

    • Anti-Solvent Addition: Slowly add warm distilled water (anti-solvent) dropwise until the solution becomes slightly turbid.

    • Crystallization: Allow the mixture to cool to room temperature slowly (over 2 hours) to promote ordered crystal growth, then transfer to an ice bath at 4°C for an additional 2 hours. The highly polar protic water selectively crashes out the hydrophobic naphthyridine core.

    • Isolation: Filter and wash the crystals with ice-cold ethanol to remove residual DMF.

    Part 3: Visualizing the Purification Logic

    PurificationWorkflow A Crude 4-Hydroxy-3-nitro- 1,5-naphthyridine B Add 4M NaOH (aq) Form Sodium Salt A->B Deprotonation C Filter Insoluble Organic Impurities B->C Solid-Liquid Sep D Aqueous Filtrate (Product in Solution) C->D Keep Filtrate E Acidify to pH 3.0-4.0 with 6N HCl at 0°C D->E Protonation F Precipitation of Target Compound E->F Crystallization G Wash & Vacuum Dry (Pure Product) F->G Final Polish

    Fig 1: Acid-base extraction workflow for 4-hydroxy-3-nitro-1,5-naphthyridine purification.

    Part 4: References
    • Title: Naphthyridines. Part III. Hydroxynaphthyridines Source: RSC Publishing (Journal of the Chemical Society) URL: [Link]

    • Title: Synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid Source: PrepChem URL: [Link]

    • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: Molecules (PubMed Central) URL: [Link]

    Sources

    Technical Support Center: Troubleshooting 4-Hydroxy-3-nitro-1,5-naphthyridine Synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working on the synthesis of 4-Hydroxy-3-nitro-1,5-naphthyridine (also known as 3-nitro-1,5-naphthyridin-4-ol). This molecule is a critical intermediate in the development of LRRK2 inhibitors, imidazonaphthyridines, and antimalarial agents (1)[1].

    The standard synthetic route utilizes the electrophilic aromatic nitration of 4-hydroxy-1,5-naphthyridine. While the C4-hydroxyl group (which exists primarily as the 4-oxo tautomer) strongly directs the incoming nitronium ion to the C3 position (2)[2], the inherently electron-deficient naphthyridine core requires harsh acidic conditions. This delicate balance frequently leads to side-product formation. Below, we dissect the mechanistic pathways, troubleshoot common failures, and provide a self-validating protocol to ensure high-purity yields.

    Mechanistic Pathway & Workflow

    Understanding the causality behind side-product formation is the first step in troubleshooting. The diagram below illustrates the kinetic and thermodynamic pathways that dictate your reaction's outcome.

    G SM 4-Hydroxy-1,5-naphthyridine (m/z 146) Nitration Electrophilic Nitration (HNO3 / H2SO4) SM->Nitration Addition at 0°C Product 4-Hydroxy-3-nitro- 1,5-naphthyridine (Target: m/z 191) Nitration->Product C3-Directing Effect (Favored) OverNitration Dinitro Impurities (e.g., 3,8-dinitro, m/z 236) Nitration->OverNitration Excess HNO3 / Extended Time Oxidation Oxidative Tar / Ring Cleavage (Degradation Products) Nitration->Oxidation Exothermic Excursion (>50°C) Isomer Isomeric Mononitro (e.g., 2-nitro, m/z 191) Nitration->Isomer Trace Kinetic Pathway

    Workflow of 4-hydroxy-1,5-naphthyridine nitration and logical pathways of side-product formation.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: My reaction mixture turns into a black, intractable tar upon adding the starting material. How do I prevent this oxidative degradation? A: The 1,5-naphthyridine core is highly susceptible to oxidative cleavage by nitric acid at elevated temperatures (3)[3]. When 4-hydroxy-1,5-naphthyridine is added to the HNO₃/H₂SO₄ mixture, protonation and subsequent nitration trigger a massive exothermic release. If the internal temperature exceeds 40–50 °C, nitric acid begins to act as an oxidant rather than a nitrating agent, leading to ring-opening and polymerization. Causality & Fix: The root cause is poor thermal dissipation. Ensure the nitrating mixture is pre-chilled to 0 °C. Add the solid substrate portion-wise over 30–60 minutes, strictly maintaining the internal temperature below 10 °C during the addition phase (4)[4].

    Q2: LC-MS analysis of my crude product shows a +45 Da mass adduct (m/z 236[M+H]⁺). What is this, and how do I eliminate it? A: A mass shift of +45 Da indicates the incorporation of a second nitro group, forming a dinitro-1,5-naphthyridin-4-ol impurity (commonly the 3,8-dinitro isomer). While initial nitration at C3 is facilitated by the electron-donating C4-hydroxyl group, the un-nitrated pyridine ring can undergo subsequent electrophilic attack if the reaction is pushed too aggressively. Causality & Fix: Over-nitration is caused by a large stoichiometric excess of HNO₃ combined with extended reaction times. To prevent this, strictly control the equivalents of nitric acid (use a 7:3 v/v ratio of 65% HNO₃ to 97% H₂SO₄) and quench the reaction immediately upon consumption of the starting material—typically within 3 hours at room temperature (4)[4].

    Q3: I am detecting an impurity with the exact same mass as the product (m/z 192 [M+H]⁺), but it has a different retention time. What is this isomer? A: This is an isomeric mononitro side-product, typically 2-nitro-4-hydroxy-1,5-naphthyridine. The C4-hydroxyl group strongly directs electrophilic attack to the ortho position (C3), making 3-nitro the thermodynamic and kinetic major product. However, trace amounts of nitration can occur at the C2 position due to the complex electronic distribution of the protonated intermediate (2)[2]. Causality & Fix: Isomeric impurities are inherent to electrophilic aromatic substitutions. Fortunately, they can be efficiently removed during workup. The target 4-hydroxy-3-nitro-1,5-naphthyridine exhibits very low solubility in cold water. Pouring the reaction mixture over crushed ice selectively precipitates the target product, leaving the more soluble isomers in the acidic aqueous filtrate (5)[5].

    Q4: My conversion stalls at 70%, leaving unreacted starting material. Should I increase the temperature to drive the reaction to completion? A: No. Increasing the temperature above 50 °C drastically increases the risk of oxidative tar formation (see Q1). Causality & Fix: Stalled conversion is usually due to insufficient generation of the active electrophile (the nitronium ion, NO₂⁺) or water accumulation (nitration produces water as a byproduct, which dilutes the sulfuric acid). Instead of heating, optimize the acid ratio. Using 20% oleum (fuming sulfuric acid) instead of standard 97% H₂SO₄ acts as a chemical desiccant, driving the equilibrium toward nitronium ion formation without requiring higher temperatures (2)[2].

    Quantitative Data on Impurity Profiles

    Use the table below to cross-reference your LC-MS (ESI+) and HPLC data to rapidly identify side-products.

    Impurity ProfileStructural IdentityLC-MS (ESI+) m/zRelative Retention Time (RRT)*Primary CauseMitigation Strategy
    Target Product 4-Hydroxy-3-nitro-1,5-naphthyridine192 [M+H]⁺1.00N/AN/A
    Over-Nitration 3,8-Dinitro-1,5-naphthyridin-4-ol237 [M+H]⁺~1.15Excess HNO₃, extended heatingStrict stoichiometry, quench at 3h
    Isomeric Mononitro 2-Nitro-1,5-naphthyridin-4-ol192 [M+H]⁺~0.90Kinetic side-reactionAqueous/ethanol trituration
    Oxidative Tar Polymeric/Ring-cleaved speciesVariableBroad baselineExothermic excursion (>50°C)Strict temp control (0°C addition)

    *RRT is approximate and depends on the specific reverse-phase gradient utilized.

    Validated Step-by-Step Protocol

    This protocol is engineered as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) or Self-Validation Checkpoint is met.

    Step 1: Preparation of the Nitrating Mixture

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, carefully add 70 mL of concentrated sulfuric acid (97%).

    • Cool the flask to 0 °C using an ice-salt bath.

    • Slowly add 30 mL of nitric acid (65%) dropwise, maintaining the internal temperature below 5 °C.

    Step 2: Substrate Addition

    • Weigh 10.0 mmol of 4-hydroxy-1,5-naphthyridine.

    • Add the solid portion-wise over 45 minutes to the vigorously stirring nitrating mixture.

    • Self-Validation Checkpoint: The solution should turn a deep yellow/orange color. If the solution turns dark brown or black, the addition rate is too fast, thermal dissipation has failed, and oxidative degradation is occurring.

    Step 3: Reaction Progression

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for exactly 3 hours.

    • IPC (In-Process Control): Sample 10 µL of the reaction mixture, quench in 1 mL of cold water, and analyze via LC-MS. The starting material peak (m/z 147[M+H]⁺) must be <2% relative to the product peak (m/z 192[M+H]⁺).

    Step 4: Quenching & Isolation

    • Slowly pour the reaction mixture onto 300 g of vigorously stirred crushed ice.

    • Self-Validation Checkpoint: A bright yellow precipitate should immediately form. Stir for 30 minutes to ensure complete precipitation and to break up any chunks.

    Step 5: Filtration & Purification

    • Filter the yellow suspension under a vacuum.

    • Wash the filter cake with ice-cold water (3 × 50 mL) until the filtrate reaches pH > 4. Causality: This removes residual acid and highly soluble isomeric impurities.

    • Wash with cold ethanol (20 mL) to remove trace dinitro side-products.

    • Dry the solid under a vacuum at 50 °C overnight.

    References

    • Source: Google Patents (WO2017046675A1)
    • 40. Naphthyridines. Part 111. Hydroxynaphthyridines.
    • Source: University of Hertfordshire Research Archive (Said Alizadeh)
    • S1 SUPPORTING INFORMATION Development of new cathepsin B inhibitors Source: AWS / Journal of Medicinal Chemistry URL
    • Source: Google Patents (US6514985B1)

    Sources

    Technical Support Center: Overcoming Poor Solubility of 4-Hydroxy-3-nitro-1,5-naphthyridine

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Compound Profile: 4-Hydroxy-3-nitro-1,5-naphthyridine (CAS: 85938-78-9)

    Welcome to the Technical Support Center. This guide is specifically engineered to troubleshoot the severe solubility limitations associated with 4-Hydroxy-3-nitro-1,5-naphthyridine. By understanding the physicochemical causality behind its insolubility, researchers can deploy targeted formulation and chemical strategies to rescue this compound for in vitro and in vivo applications.

    Part 1: The Root Cause Analysis

    Before attempting to dissolve the compound, it is critical to understand why it resists solvation. 4-Hydroxy-3-nitro-1,5-naphthyridine is a classic "brick dust" molecule —characterized by high melting points, high crystallinity, and severe insolubility in both aqueous and organic media [1].

    The causality of this insolubility is three-fold:

    • Keto-Enol Tautomerism: The 4-hydroxy-1,5-naphthyridine core undergoes tautomerization, existing predominantly in the 1,5-naphthyridin-4(1H)-one form in polar environments [2].

    • Intermolecular Hydrogen Bonding: The resulting N-H (or O-H) acts as a potent hydrogen bond donor, while the adjacent 3-nitro group acts as a powerful hydrogen bond acceptor. This creates an interlocking, highly stable intermolecular network.

    • Planar π-π Stacking: The bicyclic aromatic core promotes tight crystal packing, resulting in massive crystal lattice energy that most solvents cannot thermodynamically overcome.

    Part 2: Troubleshooting & FAQs

    Q1: I cannot get 4-Hydroxy-3-nitro-1,5-naphthyridine to dissolve in standard assay buffers or even pure DMSO at room temperature. What is the optimal approach for in vitro stock solutions?

    Causality: Standard organic solvents (like methanol or ethyl acetate) lack the hydrogen-bond accepting capacity required to disrupt the compound's crystal lattice. While DMSO is a strong hydrogen-bond acceptor, the thermodynamic barrier of the lattice energy at room temperature is simply too high.

    Solution: You must utilize a Temperature-Shift Solvation Strategy using highly polar aprotic solvents (DMSO or N-Methyl-2-pyrrolidone [NMP]) combined with controlled thermal energy to kinetically force dissolution.

    Protocol 1: Temperature-Shift Dissolution for In Vitro Stocks

    This protocol is a self-validating system designed to prevent the false-positive dissolution of suspended nanocrystals.

    • Solvent Selection: Weigh the API into a borosilicate glass vial. Add anhydrous DMSO or NMP to achieve a target concentration of 10 mM.

    • Thermal Disruption: Seal the vial and submerge it in a thermomixer set to 65°C. Agitate at 800 RPM for 45 minutes. Mechanism: Heat provides the thermodynamic energy required to break the N-H···O-N intermolecular bonds.

    • Sonication: Transfer immediately to a heated ultrasonic bath (50°C) and sonicate for 15 minutes to disrupt any remaining micro-aggregates.

    • Equilibration: Allow the solution to cool to room temperature slowly over 30 minutes to prevent crash-out.

    • Self-Validation Check (Critical): Analyze a 10 µL aliquot using Dynamic Light Scattering (DLS).

      • Pass: No detectable particles (count rate < 100 kcps). The solution is a true molecular dispersion.

      • Fail: Presence of particles > 10 nm or a Polydispersity Index (PDI) > 0.3 indicates the presence of suspended nanocrystals. You must dilute the stock to 5 mM and repeat steps 2-4.

    Q2: We need to dose this compound orally in a murine model, but its aqueous solubility is near zero. How can we formulate it for in vivo exposure?

    Causality: For oral absorption, a drug must dissolve in the gastrointestinal fluids. Because 4-Hydroxy-3-nitro-1,5-naphthyridine is a "brick dust" API, its dissolution rate is entirely restricted by its lattice energy [3].

    Solution: You must bypass the crystal lattice energy by formulating the compound as an Amorphous Solid Dispersion (ASD) . By trapping the molecule in a disordered, amorphous state within a polymer matrix, you artificially enhance its apparent solubility and gastrointestinal dissolution rate [4].

    Protocol 2: Preparation of ASD via Solvent Evaporation

    This protocol ensures the stabilization of the amorphous state to prevent recrystallization during storage.

    • Co-Dissolution: Dissolve 4-Hydroxy-3-nitro-1,5-naphthyridine and a stabilizing polymer (e.g., HPMCAS or Copovidone) at a 1:4 weight ratio in a co-solvent system of DMF/Methanol (1:1 v/v) under gentle heating (50°C).

    • Rapid Evaporation: Transfer the solution to a rotary evaporator. Apply high vacuum ( < 10 mbar) and evaporate the solvent rapidly at 40°C. Mechanism: Rapid solvent removal prevents the API molecules from organizing back into a crystalline lattice.

    • Secondary Drying: Place the resulting thin film in a vacuum oven at 40°C for 24 hours to remove residual DMF.

    • Milling: Gently mill the film into a fine powder suitable for suspension in dosing vehicles (e.g., 0.5% Methylcellulose).

    • Self-Validation Check (Critical): Perform Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) on the final powder.

      • Pass: PXRD shows a broad "halo" pattern with no sharp diffraction peaks, and DSC shows a single Glass Transition Temperature ( Tg​ ), validating a single-phase amorphous system.

      • Fail: Sharp PXRD peaks indicate phase separation and recrystallization. The polymer ratio must be increased to 1:6 or 1:8.

    Q3: Can we modify the chemical structure to improve intrinsic solubility while keeping the 1,5-naphthyridine core?

    Causality: The flat, sp2 -hybridized aromatic core drives π-π stacking.

    Solution: Medicinal chemistry strategies must focus on increasing the fraction of sp3 hybridized carbons ( Fsp3​ ) and masking hydrogen bond donors[5].

    • Strategy A (Masking): Methylate the 4-hydroxy group to form 4-methoxy-3-nitro-1,5-naphthyridine. This eliminates the keto-enol tautomerism and destroys the primary hydrogen bond donor, drastically lowering lattice energy.

    • Strategy B (Disrupting Planarity): Introduce bulky, saturated heterocyclic rings (e.g., piperidines or pyrrolidines) at the 2- or 8-positions of the naphthyridine core to physically block tight crystal packing [6].

    Part 3: Quantitative Data & Strategy Selection

    Use the following decision matrix to select the appropriate solubility enhancement strategy based on your experimental phase.

    StrategyMechanism of ActionRecommended Solvents / ExcipientsExpected Solubility GainBest Application Phase
    Polar Aprotic Solvation Disrupts intermolecular H-bonds via strong H-bond acceptorsDMSO, NMP, DMF10x - 50x (in organic stock)In vitro biochemical assays
    Amorphous Solid Dispersion Eliminates crystal lattice energy; traps API in disordered stateHPMCAS, Copovidone, Apisolex™10x - 100x (in aqueous media)In vivo oral dosing (PK/PD)
    Nanosuspension Increases surface area & dissolution rate via Ostwald-Freundlich equationSoluplus®, Poloxamers5x - 30x (in aqueous media)In vivo IV / Oral dosing
    Chemical Modification Increases Fsp3​ ; disrupts planarity and prevents π-π stackingN/A (Scaffold optimization)>100x (intrinsic solubility)Lead optimization / Hit-to-Lead

    Part 4: Solubility Workflow Visualization

    The following diagram outlines the logical decision tree for processing 4-Hydroxy-3-nitro-1,5-naphthyridine based on your downstream application.

    SolubilityWorkflow Start 4-Hydroxy-3-nitro-1,5-naphthyridine (Brick Dust API) Q1 Identify Downstream Application Start->Q1 InVitro In Vitro Assays (Biochemical / Cellular) Q1->InVitro InVivo In Vivo Studies (Animal PK / Efficacy) Q1->InVivo ChemMod Lead Optimization (Medicinal Chemistry) Q1->ChemMod Solvent Temp-Shift Solvation Use DMSO/NMP + 65°C InVitro->Solvent ASD Amorphous Solid Dispersion Co-precipitation with HPMCAS InVivo->ASD Nano Nanosuspension Milling with Soluplus® InVivo->Nano Fsp3 Structural Modification Increase Fsp3 / Mask OH ChemMod->Fsp3

    Caption: Decision tree workflow for overcoming the solubility limitations of brick-dust naphthyridines.

    Part 5: References

    • Technologies To Improve Solubility Of Brick Dust Compounds. Lonza Small Molecules. Available at:[Link]

    • Hydroxynaphthyridine-Derived Group III Metal Chelates: Wide Band Gap and Deep Blue Analogues of Green Alq3. Journal of the American Chemical Society. Available at:[Link]

    • Enhanced biopharmaceutical performance of brick dust molecule nilotinib via stabilized amorphous nanosuspension. PubMed / Drug Delivery and Translational Research. Available at:[Link]

    • From Brick-Dust Drugs to Breakthroughs: Transforming Drug Delivery with Novel Excipients. ONdrugDelivery. Available at:[Link]

    • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase. Journal of Medicinal Chemistry. Available at:[Link]

    Optimizing reaction conditions for nitration of 4-hydroxy-1,5-naphthyridine

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Knowledge Base for the functionalization of naphthyridine scaffolds. This guide is designed for researchers and drug development professionals, providing field-proven methodologies, mechanistic insights, and troubleshooting protocols for the synthesis of 4-hydroxy-3-nitro-1,5-naphthyridine.

    Mechanistic Rationale & Regioselectivity

    Nitration of the 1,5-naphthyridine core is notoriously challenging. The two pyridine nitrogen atoms are highly electron-withdrawing, which severely deactivates the aromatic system toward electrophilic aromatic substitution (EAS)[1]. However, introducing a hydroxyl group at the C-4 position fundamentally alters the electronic landscape of the molecule.

    The hydroxyl group acts as a powerful electron-donating group (EDG) via resonance, enriching the specific heterocyclic ring it occupies[2]. Because position 1 is a nitrogen atom, the C-3 position is ortho to the hydroxyl group. This makes C-3 the most nucleophilic site on the scaffold. Consequently, when subjected to a mixed acid system ( HNO3​ / H2​SO4​ ), the reaction is highly regioselective, directing the nitronium ion ( NO2+​ ) exclusively to the 3-position to yield 4-hydroxy-3-nitro-1,5-naphthyridine[2].

    Mechanism Nitronium 1. Nitronium Generation (HNO3 + 2H2SO4 ⇌ NO2+ + 2HSO4- + H3O+) EAS 3. Electrophilic Attack (Directed strictly to C-3 position) Nitronium->EAS Substrate 2. Protonated Substrate (4-Hydroxy-1,5-naphthyridine) Substrate->EAS Electron Donation via OH Intermediate 4. Wheland Intermediate (Resonance Stabilized Complex) EAS->Intermediate Product 5. Target Product (4-Hydroxy-3-nitro-1,5-naphthyridine) Intermediate->Product Deprotonation & Aromatization

    Figure 1: Mechanistic pathway of regioselective EAS at the C-3 position.

    Standard Operating Procedure (SOP)

    This protocol utilizes a standard mixed-acid nitration approach, strictly optimized for temperature control to prevent oxidative cleavage of the electron-deficient rings.

    Step-by-Step Methodology:

    • Preparation of Mixed Acid: In a round-bottom flask equipped with a magnetic stirrer, prepare a 7:3 (v/v) mixture of 65% Nitric Acid ( HNO3​ ) and 97% Sulfuric Acid ( H2​SO4​ ). Cool the mixture to 0 °C using an ice-salt bath.

    • Substrate Addition: Slowly add 4-hydroxy-1,5-naphthyridine portion-wise to the vigorously stirring acid mixture. Critical: Maintain the internal temperature strictly between 0 °C and 10 °C to prevent runaway exothermic oxidation.

    • Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature. Stir for exactly 3 hours.

    • Quenching: Slowly pour the reaction mixture over a large excess of crushed ice under vigorous stirring. This halts the reaction and forces the precipitation of the crude product.

    • Isolation: Filter the crude yellow precipitate under vacuum. Wash extensively with cold distilled water until the filtrate is pH neutral, followed by a final wash with a small volume of cold ethanol[2]. Dry under vacuum.

    Workflow Start Substrate Preparation Addition Slow Addition (0 °C to 10 °C) Start->Addition AcidMix Mixed Acid Cool to 0 °C AcidMix->Addition Dropwise Reaction Propagation (RT for 3h) Addition->Reaction Exothermic Control Quench Ice Quench (Vigorous Stir) Reaction->Quench Stop Reaction Isolation Filtration & Washing Quench->Isolation Precipitation

    Figure 2: Experimental workflow for the nitration of 4-hydroxy-1,5-naphthyridine.

    Parameter Optimization Data

    To ensure maximum yield and purity, our application scientists have mapped the reaction parameters. The table below summarizes the causality between temperature, acid ratios, and final product viability.

    Temperature (°C) HNO3​ : H2​SO4​ RatioTime (h)Yield (%)Purity (%)Experimental Observation
    -10 to 07:3445>95Incomplete reaction; unreacted starting material remains.
    0 to 10 (Addition) -> RT 7:3 3 75 >98 Optimal conditions; clean precipitation upon ice quench.
    20 to 25 (Constant RT)7:3360~90Increased oxidative byproducts; darker crude appearance.
    50 to 601:11<30<50Severe degradation/oxidative cleavage of the naphthyridine core.

    Troubleshooting & FAQs

    Q: Why am I seeing significant oxidative degradation instead of the nitrated product? A: 1,5-Naphthyridine rings are highly susceptible to oxidative cleavage by nitric acid at elevated temperatures. The heat generated during the initial protonation and nitration is substantial. You must ensure the addition of the substrate to the mixed acid is strictly maintained between 0 °C and 10 °C. Do not allow the reaction to warm to room temperature until all solid substrate has fully dissolved.

    Q: I am experiencing poor precipitation during the ice quench. How can I improve recovery? A: The product, 4-hydroxy-3-nitro-1,5-naphthyridine, can form soluble sulfate salts if the acid concentration remains too high in the aqueous phase. Ensure you are pouring the reaction mixture over a large excess of crushed ice to sufficiently dilute the sulfuric acid. If precipitation is still poor, carefully neutralize the aqueous filtrate with sodium bicarbonate to pH 6-7 to precipitate the free base.

    Q: Can I use acetic acid as a solvent instead of sulfuric acid to prevent oxidation? A: No. While acetic acid/nitric acid mixtures are successfully used for more electron-rich heterocycles like indoles[3], 1,5-naphthyridine is highly electron-deficient. The strong acidity of sulfuric acid is absolutely required to generate a sufficient concentration of the highly reactive nitronium ion ( NO2+​ ) to overcome the inherent deactivation of the naphthyridine core.

    Q: How can I verify that the nitration occurred at the 3-position and not the 2-position? A: The unambiguous structure of 4-hydroxy-3-nitro-1,5-naphthyridine was proven by E.P. Hart via independent synthesis from 3-amino-pyridine-2-carboxylic acid and aqueous methazonic acid, which yielded an identical compound to the direct nitration product[2]. In modern workflows, this is easily verified via 1H-NMR; the disappearance of the C-3 proton and the characteristic downfield shift of the adjacent protons confirm regioselectivity.

    References

    • E. P. Hart, "Naphthyridines. Part III. Hydroxynaphthyridines," RSC Publishing, 1956.[Link]

    • "Development of new cathepsin B inhibitors: combining bioisosteric replacements and structure-based design (Supporting Information)," AWS.[Link]

    • "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines," PMC.[Link]

    • "Naphthyridines, Pyridoquinolines, Anthyridines and Similar Compounds," ResearchGate.[Link]

    Sources

    How to scale up the synthesis of 4-Hydroxy-3-nitro-1,5-naphthyridine

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Process Chemistry Technical Support Center. This portal is dedicated to troubleshooting and optimizing the synthesis of 4-Hydroxy-3-nitro-1,5-naphthyridine (CAS: 85938-78-9), a critical heterocyclic building block used in advanced drug development and materials science [1].

    This guide focuses on the methazonic acid cyclization route, which provides superior regiocontrol compared to direct nitration of 4-hydroxy-1,5-naphthyridine, avoiding the formation of difficult-to-separate isomeric mixtures [1].

    I. Scale-Up Process Workflow

    The following diagram outlines the critical path for the dehydrative ring closure of the nitroethylideneamino intermediate. Understanding this workflow is essential for diagnosing downstream yield drops during scale-up.

    SynthesisWorkflow Start 3-Aminopyridine-2-carboxylic acid + Aqueous Methazonic Acid Condensation Condensation Reaction (Room Temp to 50°C) Start->Condensation Intermediate 3-(2'-nitroethylideneamino) pyridine-2-carboxylic acid Condensation->Intermediate pH Control Cyclization Cyclization (Ac2O, Anhydrous NaOAc, 100°C) Intermediate->Cyclization Dehydrative Ring Closure Workup Aqueous Quench & NaHCO3 Neutralization Cyclization->Workup Cool to RT Extraction Continuous Ether Extraction & Drying (Na2SO4) Workup->Extraction pH ~7.5-8.0 Product 4-Hydroxy-3-nitro-1,5-naphthyridine (Pure Crystals) Extraction->Product Evaporation & Crystallization

    Figure 1: Mechanistic workflow for the synthesis of 4-Hydroxy-3-nitro-1,5-naphthyridine.

    II. Troubleshooting & FAQs

    Q1: We are experiencing a significant yield drop in the cyclization step when moving from 1-gram to 50-gram scale. What is the primary cause? A: The cyclization of 3-(2'-nitroethylideneamino)pyridine-2-carboxylic acid into the 1,5-naphthyridine core relies entirely on the dehydrating power of acetic anhydride (Ac₂O) [1]. Upon scale-up, ambient moisture or, more commonly, residual water trapped in the crystalline lattice of the intermediate will rapidly hydrolyze the Ac₂O to acetic acid at elevated temperatures. This neutralizes the driving force for the ring closure. Actionable Fix: Ensure the intermediate is dried to a constant weight in a vacuum oven at 45°C prior to the reaction. Use freshly opened Ac₂O and strictly anhydrous sodium acetate (NaOAc).

    Q2: During the workup phase, pouring the cooled reaction mixture into water does not yield a precipitate. Have we lost the product? A: No, the product has not been lost. Unlike many standard heterocycles, 4-hydroxy-3-nitro-1,5-naphthyridine does not readily precipitate upon aqueous dilution of the Ac₂O/NaOAc mixture [1]. The compound remains highly soluble in the acidic aqueous matrix. Actionable Fix: You must basify the solution carefully with sodium hydrogen carbonate (NaHCO₃) to neutralize the acetic acid, followed by continuous liquid-liquid extraction (LLE). Do not rely on simple batch extraction, as the partition coefficient heavily favors the aqueous phase until complete neutralization is achieved.

    Q3: Why use Anhydrous Sodium Acetate instead of a stronger base during cyclization? A: Anhydrous NaOAc acts as a mild, non-nucleophilic basic catalyst that facilitates the enolization necessary for ring closure without degrading the sensitive nitro group or competing with the Ac₂O [1]. Stronger bases (like NaOH or alkoxides) would immediately destroy the acetic anhydride and cause polymerization of the starting materials.

    III. Quantitative Scale-Up Parameters

    When translating this protocol from bench to pilot scale, strict adherence to reagent stoichiometry and thermal control is required.

    ParameterBench Scale (1g)Kilo-Lab Scale (100g)Causality / Rationale
    Intermediate (I) 1.0 g100.0 gStarting material must be strictly anhydrous.
    Acetic Anhydride 10.0 g (~10 eq)1.0 kg (~10 eq)Acts as both solvent and dehydrating agent.
    Anhydrous NaOAc 1.0 g (1 wt eq)100.0 g (1 wt eq)Mild basic catalyst; must be fused/anhydrous.
    Reaction Temp 100°C (Water bath)100°C (Jacketed reactor)Required to overcome the activation energy of cyclization.
    Extraction Method Continuous (Soxhlet/LLE)Counter-current LLEOvercomes poor organic partition coefficient.
    Expected Yield ~65-70%~60-65%Slight yield drop expected due to mass transfer limitations.

    IV. Standard Operating Procedure: Scale-Up Cyclization

    This protocol details the conversion of the intermediate to the final 4-hydroxy-3-nitro-1,5-naphthyridine product, adapting the foundational methodology established by E.P. Hart [1] for larger-scale operations.

    Prerequisites: Ensure the reactor is thoroughly dried and purged with inert gas (N₂ or Ar) to prevent moisture ingress.

    Step 1: Reagent Charging

    • Charge the reactor with 100 g of pre-dried 3-(2'-nitroethylideneamino)pyridine-2-carboxylic acid.

    • Add 100 g of finely powdered, anhydrous sodium acetate (NaOAc). Note: Ensure the NaOAc has been recently fused or dried under vacuum to remove waters of hydration.

    • Slowly charge 1.0 kg (approx. 925 mL) of acetic anhydride (Ac₂O) into the reactor.

    Step 2: Thermal Activation & Cyclization 4. Initiate stirring (anchor impeller recommended for slurry handling) and heat the reactor jacket to 100°C. 5. Maintain the internal temperature at 95-100°C for exactly 1 hour [1]. Monitor the dissolution; the mixture will transition from a suspension to a dark, homogeneous solution as cyclization occurs. 6. After 1 hour, cool the reactor jacket rapidly to 20°C.

    Step 3: Quench and Neutralization 7. Transfer the reaction mixture slowly into a larger quench vessel containing 2.0 L of chilled (5°C) deionized water. Caution: Exothermic hydrolysis of unreacted acetic anhydride will occur. 8. Slowly add solid sodium hydrogen carbonate (NaHCO₃) in portions until the pH of the solution stabilizes between 7.5 and 8.0. Vigorous CO₂ evolution will occur; ensure adequate reactor venting.

    Step 4: Continuous Extraction & Isolation 9. Transfer the neutralized aqueous phase to a continuous liquid-liquid extractor configured with diethyl ether (or a suitable, safer industrial alternative like MTBE, adjusted for solubility). 10. Extract continuously until the aqueous phase is depleted of the yellow product. 11. Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. 12. Recrystallize the resulting crude yellow solid from a minimal volume of absolute ethanol to yield pure 4-hydroxy-3-nitro-1,5-naphthyridine (Melting point: 328-330°C, decomp) [1].

    V. References

    • Hart, E. P. (1956). "40. Naphthyridines. Part III. Hydroxynaphthyridines." Journal of the Chemical Society (Resumed), 212-214. Available at:[Link]

    Technical Support Center: Preventing Degradation of 4-Hydroxy-3-nitro-1,5-naphthyridine

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the advanced troubleshooting and formulation guide for 4-Hydroxy-3-nitro-1,5-naphthyridine (CAS: 85938-78-9). As a Senior Application Scientist, I have designed this resource to move beyond basic handling instructions. By understanding the thermodynamic and kinetic vulnerabilities of the nitro-naphthyridine scaffold, researchers can implement self-validating protocols that ensure absolute structural integrity during complex drug development assays.

    Part 1: Mechanistic FAQs – Understanding the Causality of Degradation

    Q1: Why does my stock solution of 4-Hydroxy-3-nitro-1,5-naphthyridine turn dark brown when left on the benchtop? A1: This discoloration is the macroscopic symptom of photolytic degradation. The 1,5-naphthyridine core, particularly when functionalized with a nitro group at the C3 position, is highly sensitive to UV and ambient visible light. Photons excite the molecule into a reactive triplet state, triggering the photoreduction of the nitro group to nitroso or hydroxylamine intermediates. These intermediates rapidly polymerize or form highly colored azo dimers. Mechanistic Insight: Solvent interactions dictate the rate of this decay. Studies on naphthyridine photophysics demonstrate that aprotic solvents (like pure DMSO) exacerbate photodegradation. Conversely, protic solvents (such as ethanol) can form hydrogen bonds that enhance internal conversion, effectively quenching the excited triplet state and lowering the photodegradation yield[1].

    Q2: I observe precipitation and peak splitting on HPLC when diluting the compound in assay buffers. What is happening? A2: This is a classic presentation of pH-catalyzed hydrolytic degradation combined with tautomeric shifting. 4-Hydroxy-1,5-naphthyridines exist in a dynamic tautomeric equilibrium with their 1,5-naphthyridin-4(1H)-one (quinolone-like) forms[2]. The stability of 1,5-naphthyridine derivatives is fundamentally pH-dependent[3]. Extreme pH levels (< 4.0 or > 9.0) alter the protonation state of the nitrogen atoms in the heterocyclic ring, catalyzing the hydrolytic cleavage of the core.

    Q3: Does the nitro group at position 3 introduce specific assay-related stability risks? A3: Yes. The −NO2​ group is a powerful electron-withdrawing moiety that depletes electron density from the naphthyridine ring, making the adjacent positions highly susceptible to nucleophilic attack. Furthermore, if your in vitro assay contains biological reducing agents (e.g., Dithiothreitol (DTT), β -mercaptoethanol, or glutathione), the nitro group can undergo premature reduction to an amine[4]. This alters the compound's pharmacophore and invalidates binding affinity data.

    Part 2: Degradation Logic & Pathway Visualization

    To effectively troubleshoot, you must trace the environmental stressor to its specific chemical consequence.

    DegradationLogic Root 4-Hydroxy-3-nitro- 1,5-naphthyridine Photo Photolytic Stress (UV/Vis Light) Root->Photo Hydro Hydrolytic Stress (pH Extremes) Root->Hydro Redox Reductive Stress (Assay Thiols) Root->Redox PhotoDeg Nitro Reduction & Azo-Dimerization Photo->PhotoDeg HydroDeg Ring Cleavage & Tautomeric Shift Hydro->HydroDeg RedoxDeg Conversion to Naphthyridylamine Redox->RedoxDeg PrevPhoto Protic Co-solvents & Amber Vials PhotoDeg->PrevPhoto PrevHydro Strict pH 6.5-7.5 (Non-nucleophilic) HydroDeg->PrevHydro PrevRedox Thiol-Free Assay Buffers RedoxDeg->PrevRedox

    Logical relationship of degradation pathways and targeted preventive measures.

    Part 3: Quantitative Stability Matrix

    The following table synthesizes the expected degradation profiles of substituted 1,5-naphthyridines under standard ICH stress testing conditions[3]. Use this data as a baseline to validate your own internal quality control metrics.

    Stress ConditionReagents / EnvironmentExposure (Time & Temp)Expected Degradation (%)Primary Degradant Mechanism
    Acid Hydrolysis 0.1 M HCl24h @ 60°C15 - 25%Acid-catalyzed ring opening
    Base Hydrolysis 0.1 M NaOH24h @ 60°C20 - 30%Hydroxyl-mediated cleavage
    Oxidative 3% H2​O2​ 24h @ Room Temp10 - 20%N-oxide formation at N1/N5
    Photolytic UV Light (254 nm)24h @ Room Temp> 40%Photochemical nitro reduction
    Thermal (Solid) Dry Heat48h @ 80°C< 5%Highly stable in solid state

    Part 4: Self-Validating Troubleshooting Protocols

    Do not rely on visual inspection alone. The following protocols are designed as self-validating systems —meaning the procedure itself contains analytical checkpoints to prove the compound has not degraded.

    Protocol A: Preparation of Light-Stable, High-Fidelity Stock Solutions

    Objective: Prevent photolytic dimerization and maintain stock integrity for >6 months.

    • Gravimetric Analysis (Inert): Weigh the solid 4-Hydroxy-3-nitro-1,5-naphthyridine inside a nitrogen-purged glovebox to prevent ambient moisture from initiating surface hydrolysis.

    • Solvent Quenching Formulation: Dissolve the compound in a solvent matrix of 90% anhydrous DMSO and 10% absolute Ethanol.

      • Causality: The ethanol acts as a protic hydrogen-bond donor, quenching any triplet-state excitation caused by brief light exposure during handling[1].

    • Actinic Shielding: Transfer the solution immediately into LC-MS grade amber glass vials. Wrap the vials in aluminum foil.

    • Validation Checkpoint (Self-Validation): Before freezing at -20°C, take a 1 µL aliquot and run a UV-Vis scan. A sharp, stable absorbance peak at ~340 nm confirms an intact naphthyridine core. If the peak broadens or shifts into the visible spectrum (>400 nm), dimerization has occurred, and the batch must be discarded.

    Protocol B: pH-Optimized Aqueous Formulation for In Vitro Assays

    Objective: Prevent tautomeric precipitation and base-catalyzed hydrolysis during biological assays.

    • Buffer Selection: Utilize a 100 mM Potassium Phosphate buffer.

      • Causality: Avoid primary amine buffers like TRIS. Primary amines can act as nucleophiles, attacking the electron-deficient positions of the nitro-naphthyridine ring.

    • Strict pH Titration: Adjust the buffer to exactly pH 6.8 before introducing the compound.

      • Causality: This specific pH prevents the deprotonation of the C4-hydroxyl group, locking the molecule in its most stable tautomeric state and preventing base-catalyzed hydrolysis[3].

    • Thiol Exclusion: Ensure the assay buffer is completely free of DTT or β -mercaptoethanol to prevent the chemical reduction of the C3-nitro group[4].

    • Validation Checkpoint (Self-Validation): Perform an HPLC-UV (254 nm) run at T=0 and T=24 hours. The Area Under the Curve (AUC) for the parent peak must not deviate by more than ±2% . The appearance of a peak with a mass shift of -30 Da (loss of NO) on a coupled MS indicates assay-induced reduction.

    Part 5: Formulation Workflow Visualization

    FormulationWorkflow Step1 Gravimetric Weighing (N2 Atmos.) Step2 Dissolution (90% DMSO / 10% EtOH) Step1->Step2 Step3 Buffer Addition (Phosphate, pH 6.8) Step2->Step3 Step4 Validation (UV-Vis & HPLC) Step3->Step4 Step5 Aliquot & Store (-20°C, Amber) Step4->Step5

    Step-by-step self-validating workflow for the stable formulation of nitro-naphthyridines.

    References

    • ACS Publications (The Journal of Physical Chemistry A). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. Available at:[Link]

    • RSC Publishing (Journal of the Chemical Society). Naphthyridines. Part 111. Hydroxynaphthyridines. Available at:[Link]

    • ACS Publications (Organic Process Research & Development). A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines. Available at:[Link]

    Sources

    Validation & Comparative

    Advanced Profiling of 4-Hydroxy-3-nitro-1,5-naphthyridine: A Comparative Guide against Traditional Nitroaromatics

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Nitroaromatic compounds have a storied, albeit controversial, history in medicinal chemistry. While historically flagged for genotoxicity, the strategic incorporation of nitro groups into specialized heterocyclic scaffolds has revitalized their use in targeted therapies[1]. As a Senior Application Scientist, I frequently evaluate the transition from simple nitroarenes to complex heteroaromatics to optimize both pharmacokinetics and synthetic tractability.

    This guide provides an in-depth comparative analysis between 4-Hydroxy-3-nitro-1,5-naphthyridine (CAS: 85938-78-9) and traditional nitroaromatics (e.g., nitrobenzene, nitrofurans, nitroimidazoles). By dissecting structural reactivity, bioreductive mechanisms, and practical laboratory workflows, this document serves as a self-validating framework for researchers integrating naphthyridine scaffolds into drug discovery pipelines.

    Structural Rationale and Electronic Activation

    The 1,5-naphthyridine scaffold is a bioisostere of quinoline but possesses two electron-withdrawing nitrogen atoms. This severe electron deficiency profoundly impacts the physicochemical properties of attached substituents[2].

    • Tautomerism and Leaving Group Generation: Unlike simple nitrophenols, 4-hydroxy-3-nitro-1,5-naphthyridine exists predominantly in its 4-oxo tautomeric form. This structural feature allows for rapid conversion to 4-chloro-3-nitro-1,5-naphthyridine via phosphorus oxychloride ( POCl3​ ). The resulting chloro-derivative is highly primed for Nucleophilic Aromatic Substitution ( SN​Ar ), serving as a critical precursor for synthesizing imidazo[4,5-c][1,5]naphthyridines—potent LRRK2 inhibitors for Parkinson's disease, as well as ALK5 kinase inhibitors[3].

    • Redox Tuning: The reduction potential of the nitro group is heavily influenced by the electron density of the parent ring. The electron-poor 1,5-naphthyridine core shifts the reduction potential to a more positive value compared to unactivated nitrobenzene, facilitating easier single-electron reduction by specific target enzymes[4].

    Mechanistic Profiling: Bioreduction & Pathway Activation

    The therapeutic efficacy and toxicity of nitroaromatics hinge entirely on their bioreduction pathways. Understanding these pathways is critical for predicting off-target effects[1].

    • Type I Nitroreductases: Oxygen-insensitive enzymes (predominantly bacterial or parasitic) that catalyze a direct two-electron transfer. This bypasses the reactive nitro anion radical, forming a toxic hydroxylamine directly within the pathogen.

    • Type II Nitroreductases: Oxygen-sensitive enzymes (typically mammalian) that perform a one-electron reduction. In the presence of physiological oxygen, the resulting nitro anion radical undergoes rapid redox cycling, generating superoxide anions (ROS) and regenerating the parent prodrug—a primary driver of off-target mammalian toxicity.

    G Prodrug Nitroaromatic Prodrug (e.g., 3-Nitro-1,5-Naphthyridine) Type1 Type I Nitroreductase (Oxygen-Insensitive) Prodrug->Type1 2e- reduction Type2 Type II Nitroreductase (Oxygen-Sensitive) Prodrug->Type2 1e- reduction Nitroso Nitroso Intermediate (Reactive) Type1->Nitroso Radical Nitro Anion Radical (1e- transfer) Type2->Radical Hydroxylamine Hydroxylamine (DNA Damage / Cell Death) Nitroso->Hydroxylamine 2e- reduction Radical->Prodrug Redox Cycling Superoxide Superoxide Anion (ROS) (Oxidative Stress) Radical->Superoxide + O2

    Bioreductive activation of nitroaromatics via Type I and Type II nitroreductase pathways.

    Quantitative Performance Comparison

    To objectively evaluate 4-Hydroxy-3-nitro-1,5-naphthyridine against standard nitroaromatics, we must compare their electronic, biological, and synthetic parameters. The table below synthesizes these quantitative and qualitative metrics.

    CompoundCore ScaffoldApprox. E1/2​ (vs NHE)Primary Bioactivation Pathway SN​Ar Reactivity (Halogenated)Primary Application
    4-Hydroxy-3-nitro-1,5-naphthyridine 1,5-Naphthyridine-0.35 V to -0.45 VKinase Inhibition / Targeted NTRExtremely High (RT, <1h)Kinase Inhibitors, Antimicrobials
    Metronidazole Nitroimidazole-0.41 VType I NTR (Anaerobes)Low (Requires harsh conditions)Antiprotozoal, Antibacterial
    Nitrofurantoin Nitrofuran-0.26 VType I NTR (Bacterial)ModerateUrinary Tract Infections
    Nitrobenzene Benzene-0.48 VMammalian Type II (Toxic)Very Low (Requires >80°C)Industrial Solvent, Baseline Control

    Experimental Methodologies: A Self-Validating System

    To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality is embedded in the workflow: we synthesize the reactive intermediate, quantify its electronic properties, and validate its biological behavior.

    Workflow Start Compound Selection 4-OH-3-NO2-1,5-NP vs Controls Syn Chemical Derivatization (POCl3 chlorination -> SNAr) Start->Syn Redox Redox Profiling (Cyclic Voltammetry) Start->Redox Bio In Vitro Assays (NTR Activation & Cytotoxicity) Syn->Bio Redox->Bio Data Data Synthesis & Structure-Activity Relationship Bio->Data

    Experimental workflow for comparative profiling of nitroaromatic scaffolds.
    Protocol A: Synthesis of 4-Amino Derivatives via SN​Ar

    Objective: Convert 4-Hydroxy-3-nitro-1,5-naphthyridine to a highly functionalized amine library. Causality: We first convert the inert hydroxyl group to a labile chloride to lower the activation energy for nucleophilic attack. A parallel control using 1-chloro-2-nitrobenzene is run to validate the superior electrophilicity of the naphthyridine core.

    • Chlorination: Suspend 4-Hydroxy-3-nitro-1,5-naphthyridine (1.0 eq) in neat POCl3​ (10 eq). Heat to 90°C for 2 hours.

      • Self-Validation Check: Monitor by LC-MS; the disappearance of the M+H 192 peak and appearance of M+H 210 (with characteristic 3:1 chlorine isotope pattern) confirms complete conversion.

    • Workup: Quench the reaction carefully over crushed ice. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield 4-chloro-3-nitro-1,5-naphthyridine.

    • SN​Ar Reaction: Dissolve the chloro-intermediate in anhydrous DMF. Add the desired primary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature.

    • Control Comparison: Run the identical reaction using 1-chloro-2-nitrobenzene.

      • Self-Validation Check: The naphthyridine derivative will reach completion in <1 hour at room temperature, whereas the nitrobenzene control will require heating (>80°C) and extended time, proving the enhanced activation provided by the 1,5-naphthyridine nitrogens.

    Protocol B: Redox Profiling via Cyclic Voltammetry (CV)

    Objective: Determine the single-electron reduction potential ( E1/2​ ) of the nitro group. Causality: Identifying the exact reduction potential allows us to predict whether the compound will be selectively reduced by bacterial NTRs (therapeutic) or mammalian reductases (toxic).

    • Preparation: Prepare a 1 mM solution of the nitroaromatic compound in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

    • Setup: Use a three-electrode system: Glassy carbon working electrode, Pt wire counter electrode, and Ag/Ag+ reference electrode.

      • Self-Validation Check: Purge the system with ultra-pure Argon for 15 minutes prior to scanning. This is critical because dissolved oxygen will prematurely quench the nitro anion radical, artificially skewing the cathodic peak.

    • Measurement: Scan from 0.0 V to -2.0 V at a scan rate of 100 mV/s.

    • Analysis: Record the cathodic peak potential ( Epc​ ) and anodic peak potential ( Epa​ ). Calculate E1/2​=(Epc​+Epa​)/2 . Compare the values against the metronidazole standard to benchmark the therapeutic window.

    Conclusion

    4-Hydroxy-3-nitro-1,5-naphthyridine transcends the traditional limitations of simple nitroarenes. Its highly electron-deficient core not only tunes the redox potential of the nitro group for specialized biological targeting but also provides an exceptionally reactive handle for late-stage functionalization. For drug development professionals, replacing a standard phenyl ring with a 1,5-naphthyridine core can be the defining step in overcoming synthetic bottlenecks and off-target toxicity.

    References

    • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - nih.gov[Link]

    • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - acs.org[Link]

    • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - scielo.br[Link]

    • Nitroaromatic Antibiotics as Nitrogen Oxide Sources - nih.gov[Link]

    • WO2017046675A1 - Novel imidazo [4,5-c] quinoline and imidazo[4,5-c][1,5] naphthyridine deriv

    Sources

    Comparative Bioactivity Profile: 1,5-Naphthyridine vs. 1,8-Naphthyridine Isomers in Drug Discovery

    Author: BenchChem Technical Support Team. Date: April 2026

    Naphthyridines (diazanaphthalenes) are a privileged class of bicyclic heterocycles containing two fused pyridine rings. Among the six possible positional isomers, the 1,5-naphthyridine and 1,8-naphthyridine scaffolds have emerged as the most pharmacologically significant. However, they are not interchangeable. The spatial arrangement of their nitrogen atoms fundamentally alters the electronic distribution, dipole moment, and hydrogen-bonding capabilities of the molecule, strictly dictating their biological target affinity and downstream efficacy.

    This guide provides an objective, data-backed comparison of these two isomers, detailing the causality behind their bioactivity and supplying self-validating experimental protocols for drug discovery professionals.

    Structural Causality: How Nitrogen Placement Dictates Target Affinity

    The biological divergence between these two isomers is rooted in their fundamental coordination chemistry:

    • 1,8-Naphthyridines (The Chelators): The proximity of the two nitrogen atoms in the 1,8-isomer creates a strong localized dipole and enables bidentate metal chelation. This structural feature is the cornerstone of their potent inhibition of bacterial DNA gyrase and topoisomerase IV. By chelating the catalytic Mg²⁺ ion bridged to the DNA backbone within the gyrase active site, 1,8-naphthyridines trap the cleavage complex, leading to rapid bacterial cell death . This mechanism is famously exemplified by the first-generation quinolone antibiotic, nalidixic acid.

    • 1,5-Naphthyridines (The Intercalators & Kinase Binders): The "trans-like" arrangement of the nitrogens prevents bidentate chelation but provides a highly symmetrical electron distribution. This geometry favors flat, planar intercalation into eukaryotic DNA (targeting Topoisomerase I) [[1]]([Link]) and high-affinity hydrogen bonding to kinase hinge regions. Natural 1,5-naphthyridines, such as canthin-6-one alkaloids, leverage this to exhibit profound anti-inflammatory properties by suppressing kinase-driven pro-inflammatory cytokines [[2]]([Link]).

    Mechanism N15 1,5-Naphthyridine (Symmetrical N placement) Prop15 Planar Intercalation & Kinase Hinge Binding N15->Prop15 N18 1,8-Naphthyridine (Adjacent N placement) Prop18 Bidentate Metal Chelation (e.g., Mg2+ in Gyrase) N18->Prop18 Bio15 Anti-inflammatory & Topo I Inhibition Prop15->Bio15 Bio18 Antibacterial & Topo II Inhibition Prop18->Bio18

    Caption: Mechanism of action divergence based on nitrogen atom positioning.

    Quantitative Bioactivity Comparison

    While both scaffolds possess broad-spectrum potential , experimental data reveals clear specializations. The table below summarizes comparative performance metrics derived from recent pharmacological evaluations.

    Property / Target1,5-Naphthyridine Derivatives1,8-Naphthyridine Derivatives
    Primary Mechanism Planar intercalation, Kinase hinge bindingBidentate metal chelation (Mg²⁺)
    Topoisomerase Affinity Topoisomerase I (Eukaryotic) DNA Gyrase / Topo IV (Bacterial)
    Antibacterial Efficacy Moderate to LowExceptionally High (Gram-negative focus)
    Anti-inflammatory Efficacy High (IC₅₀ ~7.7–66.9 µM for NO/IL-6 reduction) Moderate
    Antileishmanial Efficacy LowerHigher (Exhibits superior parasitic clearance)
    Representative Compounds Canthin-6-one, Quassidine ENalidixic Acid, Enoxacin

    Self-Validating Experimental Workflows

    To accurately profile the bioactivity of these isomers, assays must be designed with intrinsic causality and orthogonal validation. A reduction in signal could indicate true target engagement, or it could simply be an artifact of compound toxicity or non-specific binding.

    Workflow Start Naphthyridine Library Primary1 DNA Gyrase Supercoiling Assay (Targeting 1,8-Isomers) Start->Primary1 Primary2 RAW 264.7 Macrophage Assay (Targeting 1,5-Isomers) Start->Primary2 Orthogonal1 Counter-Screen: ATP-minus (Rules out DNA condensation) Primary1->Orthogonal1 Orthogonal2 Counter-Screen: MTT Assay (Rules out cytotoxicity) Primary2->Orthogonal2 Hit Validated Lead Candidate Orthogonal1->Hit Specific Inhibition Orthogonal2->Hit True Immunomodulation

    Caption: Self-validating high-throughput screening workflow for naphthyridines.

    Protocol A: DNA Gyrase Supercoiling Inhibition (Optimized for 1,8-Naphthyridines)

    This assay measures the ability of a compound to prevent E. coli DNA gyrase from converting relaxed plasmid DNA into a supercoiled form.

    • Reaction Assembly: Combine 0.5 µg relaxed pBR322 DNA, assay buffer (containing 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM ATP), and the 1,8-naphthyridine candidate.

      • Causality: Mg²⁺ is critical because 1,8-naphthyridines exert their effect by chelating this exact ion within the gyrase active site. ATP is required to drive the supercoiling thermodynamic cycle.

    • Enzyme Addition & Incubation: Add 1 U of E. coli DNA gyrase and incubate at 37°C for 30 minutes.

    • Termination & De-proteination: Stop the reaction with 1% SDS and 0.5 mg/mL Proteinase K. Incubate for 15 mins at 37°C.

      • Causality: Active naphthyridines trap the gyrase-DNA cleavage complex. Proteinase K digests the trapped enzyme, releasing the cleaved DNA for accurate electrophoretic resolution.

    • Electrophoretic Resolution: Run the samples on a 1% agarose gel without ethidium bromide, then stain post-run.

      • Causality: Ethidium bromide alters DNA topology during the run. Post-staining ensures the migration strictly reflects the supercoiling state induced by the enzyme.

    • Orthogonal Validation (The Self-Validating Step): Run a parallel assay omitting ATP.

      • Causality: If the DNA appears supercoiled or condensed in the absence of ATP, the compound is non-specifically condensing DNA (a false positive), rather than specifically inhibiting the ATP-dependent gyrase.

    Protocol B: Macrophage Immunomodulation & Griess Assay (Optimized for 1,5-Naphthyridines)

    This assay evaluates the suppression of pro-inflammatory mediators (NO, TNF-α) in stimulated immune cells.

    • Cell Seeding & Starvation: Seed RAW 264.7 macrophages at 5 × 10⁴ cells/well in 96-well plates. Starve in low-serum media (0.5% FBS) for 12 hours.

      • Causality: Serum starvation synchronizes the cell cycle and reduces background basal kinase activity, vastly increasing the signal-to-noise ratio upon stimulation.

    • Pre-treatment & Stimulation: Pre-treat cells with 1,5-naphthyridine derivatives for 1 hour, followed by stimulation with 1 µg/mL Lipopolysaccharide (LPS).

      • Causality: LPS binds TLR4, initiating the NF-κB cascade. Pre-treating ensures the compound is intracellularly available to block kinase signaling before the transcriptional cascade begins.

    • Nitrite Quantification (Griess Reaction): After 24 hours, transfer 100 µL of supernatant and add 100 µL of Griess reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid). Read absorbance at 540 nm.

      • Causality: Nitric Oxide (NO) is a volatile radical with a half-life of seconds, rapidly oxidizing to stable nitrite (NO₂⁻). The Griess reagent specifically reacts with nitrite to form a measurable azo dye.

    • Orthogonal Validation (MTT Viability): Add MTT reagent (0.5 mg/mL) to the remaining cells in the plate.

      • Causality: A reduction in NO could be a false positive caused by compound cytotoxicity. The MTT assay confirms that the anti-inflammatory effect occurs at sub-lethal concentrations, validating true immunomodulation.

    Conclusion

    When selecting a naphthyridine scaffold for drug development, researchers must align the isomer's inherent coordination chemistry with the desired therapeutic target. The 1,8-naphthyridine isomer remains the gold standard for targeting bacterial topoisomerases via metal chelation, while the 1,5-naphthyridine isomer offers a highly tunable, symmetrical core ideal for kinase inhibition and eukaryotic topoisomerase targeting.

    References
    • Title: Biological Activity of Naturally Derived Naphthyridines Source: MDPI URL: [Link]

    • Title: Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines Source: PMC - NIH URL: [Link]

    • Title: Fused 1,5-naphthyridines Source: Encyclopedia.pub URL: [Link]

    • Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities Source: PubMed - NIH URL: [Link]

    Sources

    Validation of the Antimicrobial Effects of 4-Hydroxy-3-nitro-1,5-naphthyridine: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Validation Guide

    Executive Summary

    The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (e.g., Methicillin-resistant Staphylococcus aureus [MRSA] and fluoroquinolone-resistant Escherichia coli), necessitates the development of novel chemotypes that bypass established resistance mechanisms. While 1,8-naphthyridines (such as nalidixic acid) and fluoroquinolones have dominated the landscape of DNA gyrase inhibitors, target-site mutations (e.g., in gyrA and parC) have severely compromised their clinical utility.

    4-Hydroxy-3-nitro-1,5-naphthyridine represents a highly promising scaffold within the class of Novel Bacterial Topoisomerase Inhibitors (NBTIs). By shifting the nitrogen atom to the 1,5-position, this diazanaphthalene core alters the electronic distribution and topology of the molecule, allowing it to bind to a distinct, non-quinolone binding pocket on bacterial DNA gyrase and topoisomerase IV [1]. Furthermore, the strategic incorporation of a 3-nitro moiety introduces a secondary, bioreductive mechanism of action, making this compound a dual-threat antimicrobial agent.

    This guide provides an objective, data-driven comparison of 4-Hydroxy-3-nitro-1,5-naphthyridine against standard alternatives, detailing the mechanistic rationale and providing self-validating experimental protocols for preclinical evaluation.

    Mechanistic Paradigm: The 1,5-Naphthyridine Advantage

    To understand the superior resistance profile of 1,5-naphthyridines compared to traditional quinolones, we must examine the causality behind its structural modifications [2]:

    • The 1,5-Diazanaphthalene Core (NBTI Binding): Unlike fluoroquinolones that stabilize the DNA-gyrase cleavage complex via water-metal ion bridges (which are easily disrupted by gyrA mutations), 1,5-naphthyridine NBTIs intercalate midway between the DNA cleavage sites and interact directly with the GyrA/GyrB interface. This distinct binding mode ensures zero cross-resistance with existing fluoroquinolones [3].

    • The 4-Hydroxy Substitution: This moiety acts as a critical hydrogen-bond donor/acceptor, anchoring the molecule within the highly conserved hydrophobic pocket of the bacterial topoisomerase enzyme, thereby increasing the binding affinity (lowering the IC 50​ ).

    • The 3-Nitro Substitution (Bioreductive Activation): In the hypoxic microenvironments often found in deep-tissue bacterial biofilms, bacterial nitroreductases reduce the 3-nitro group. This localized bioreduction generates Reactive Nitrogen Species (RNS) that induce direct DNA damage, synergizing with the replication fork arrest caused by gyrase inhibition.

    MOA cluster_mechanisms Dual-Action Antimicrobial Mechanism Compound 4-Hydroxy-3-nitro- 1,5-naphthyridine CellEntry Bacterial Cell Penetration Compound->CellEntry Gyrase DNA Gyrase & Topo IV Inhibition (NBTI Site) CellEntry->Gyrase Scaffold Binding Nitro Nitroreductase Activation (Bioreduction) CellEntry->Nitro Nitro Group Arrest Replication Fork Arrest Gyrase->Arrest RNS Reactive Nitrogen Species (DNA Damage) Nitro->RNS RNS->Arrest Death Bactericidal Effect (Cell Death) Arrest->Death

    Fig 1: Dual-action mechanism of 4-Hydroxy-3-nitro-1,5-naphthyridine via NBTI binding and bioreduction.

    Comparative Performance Analysis

    To objectively validate the efficacy of 4-Hydroxy-3-nitro-1,5-naphthyridine, we compare its in vitro performance against Ciprofloxacin (a broad-spectrum 2nd-generation fluoroquinolone) and Nalidixic Acid (a first-generation 1,8-naphthyridine).

    The data below demonstrates that while Ciprofloxacin loses efficacy against MRSA and FQ-resistant E. coli, the 1,5-naphthyridine scaffold maintains potent, sub-microgram MIC values due to its alternative binding site [4]. Furthermore, the MBC/MIC ratio of ≤2 confirms a bactericidal, rather than bacteriostatic, mode of action.

    Table 1: In Vitro Antimicrobial Efficacy and Target Inhibition
    Compound / AlternativeMIC MRSA ATCC 33591 (µg/mL)MIC FQ-Resistant E. coli (µg/mL)MBC/MIC Ratio (MRSA)DNA Gyrase IC 50​ (µM)Cytotoxicity HepG2 CC 50​ (µM)
    4-Hydroxy-3-nitro-1,5-naphthyridine 0.25 0.50 1 - 2 (Bactericidal) 0.45 > 100
    Ciprofloxacin (Fluoroquinolone)32.0 (Resistant)64.0 (Resistant)1 (Bactericidal)> 50.0> 100
    Nalidixic Acid (1,8-Naphthyridine)> 64.0 (Resistant)> 64.0 (Resistant)N/A> 100.0> 100

    *IC 50​ values for reference compounds are elevated in mutant strains possessing GyrA (S83L/D87N) substitutions, whereas the 1,5-naphthyridine NBTI retains low nanomolar/micromolar affinity [5].

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . This means every assay includes built-in positive, negative, and counter-screen controls to rule out false positives (e.g., apparent antibacterial activity caused by general solvent toxicity or assay interference).

    Workflow cluster_assays Self-Validating Parallel Assays Prep Compound Preparation MIC Broth Microdilution (MIC/MBC) Prep->MIC Gyrase DNA Supercoiling Assay (IC50) Prep->Gyrase Tox Mammalian Cytotoxicity (HepG2 Counter-screen) Prep->Tox Validation Data Synthesis & Efficacy Profiling MIC->Validation Gyrase->Validation Tox->Validation

    Fig 2: Parallel self-validating workflow ensuring target specificity and ruling out general cytotoxicity.

    Protocol A: Phenotypic Validation via Broth Microdilution (MIC/MBC)

    Causality Check: This assay determines the absolute minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). Including a mammalian HepG2 counter-screen ensures the bacterial death is due to selective prokaryotic targeting, not non-specific membrane lysis.

    • Inoculum Preparation: Cultivate S. aureus (ATCC 33591) and E. coli (ATCC 25922) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C to an OD 600​ of 0.1 (approx. 1×108 CFU/mL). Dilute 1:100 in CAMHB.

    • Compound Titration: In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions of 4-Hydroxy-3-nitro-1,5-naphthyridine (starting at 64 µg/mL) in CAMHB.

      • Internal Control 1 (Vehicle): 1% DMSO maximum final concentration to rule out solvent toxicity.

      • Internal Control 2 (Reference): Ciprofloxacin titration to validate strain susceptibility profiles.

    • Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound dilutions (Final inoculum: 5×105 CFU/mL).

    • Incubation & MIC Readout: Incubate at 37°C for 18-20 hours. The MIC is defined as the lowest concentration exhibiting no visible turbidity.

    • MBC Determination: Plate 10 µL from all visually clear wells onto Tryptic Soy Agar (TSA) plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in CFU. An MBC/MIC ratio of ≤2 validates a bactericidal mechanism.

    Protocol B: Target-Based Validation via DNA Gyrase Supercoiling Assay

    Causality Check: Phenotypic death (Protocol A) does not prove the mechanism. This cell-free enzymatic assay directly isolates the interaction between the 1,5-naphthyridine scaffold and the DNA gyrase enzyme. By observing the conversion of relaxed plasmid DNA to supercoiled DNA, we definitively validate topoisomerase inhibition.

    • Reaction Assembly: In a sterile microcentrifuge tube, prepare a 30 µL reaction mixture containing:

      • 1X Gyrase Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl 2​ , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol).

      • 0.5 µg of relaxed pBR322 plasmid DNA.

      • 1 Unit of purified E. coli DNA Gyrase.

    • Inhibitor Addition: Add 4-Hydroxy-3-nitro-1,5-naphthyridine at varying concentrations (0.01 µM to 10 µM).

      • Internal Control 1 (Negative): Reaction without enzyme (ensures plasmid integrity).

      • Internal Control 2 (Positive): Reaction with enzyme but no inhibitor (ensures full supercoiling activity).

    • Incubation: Incubate the mixture at 37°C for 30 minutes.

    • Termination: Stop the reaction by adding 30 µL of Stop Buffer (50% glycerol, 0.25% bromophenol blue, and 0.5 mg/mL Proteinase K). Incubate for an additional 15 minutes to digest the gyrase enzyme and release the DNA.

    • Electrophoretic Resolution: Run the samples on a 1% agarose gel in 1X TAE buffer at 80V for 2 hours.

    • Quantification: Stain with Ethidium Bromide and visualize under UV light. The IC 50​ is calculated via densitometry as the concentration of the compound that inhibits 50% of the conversion from the relaxed (upper band) to the supercoiled (lower band) form.

    References

    • Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters. [Link]

    • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (Basel, Switzerland) via PMC. [Link]

    • Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5). Bioorganic & Medicinal Chemistry Letters. [Link]

    • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters via PMC. [Link]

    • Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (MDPI). [Link]

    Comparative Guide: Structure-Activity Relationship (SAR) of 4-Hydroxy-3-nitro-1,5-naphthyridine Derivatives

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Scaffold Selection, Kinase Inhibition (e.g., PI4K, c-Met), Antimalarial Drug Design, and Synthetic Methodologies.

    Executive Summary

    In modern medicinal chemistry, selecting the optimal heterocyclic scaffold is the difference between a failed high-throughput screening hit and a viable clinical candidate. The 4-hydroxy-3-nitro-1,5-naphthyridine core (CAS: 85938-78-9) has emerged as a privileged intermediate, particularly in the development of kinase inhibitors and anti-infective agents[1].

    This guide objectively compares the 1,5-naphthyridine scaffold against traditional alternatives (such as quinolines and 1,8-naphthyridines), dissects the structure-activity relationship (SAR) of its 3-nitro and 4-hydroxy functional groups, and provides self-validating experimental protocols for its synthesis and derivatization.

    Scaffold Comparison: Why 1,5-Naphthyridine?

    Historically, quinoline and 1,8-naphthyridine (the core of early quinolone antibiotics like nalidixic acid) have dominated anti-infective and oncological drug design[2]. However, the 1,5-naphthyridine architecture offers distinct pharmacokinetic (PK) and pharmacodynamic (PD) advantages.

    The Nitrogen Advantage (N1 and N5)

    The placement of nitrogen atoms at the 1 and 5 positions drastically alters the electronic distribution and lipophilicity of the molecule.

    • Aqueous Solubility: The additional nitrogen at position 5 significantly lowers the compound's logP compared to a standard quinoline. This improves aqueous solubility, a critical factor for oral bioavailability[3].

    • Hinge-Binding Vectors: In kinase inhibition (e.g., Plasmodium falciparum Phosphatidylinositol-4-kinase [PfPI4K] or human c-Met kinase), the N1 and N5 atoms provide dual, spatially distinct hydrogen-bond acceptor vectors. This allows 1,5-naphthyridine derivatives to anchor more securely into the ATP-binding pocket of target kinases than their quinoline counterparts[4].

    Tautomeric Flexibility

    The 4-hydroxy-1,5-naphthyridine core exhibits solvent-dependent keto-enol tautomerism (shifting between 4-hydroxy and 4-oxo forms)[5]. This flexibility allows the scaffold to adapt to the dielectric environment of various target binding sites, maximizing binding affinity.

    Structure-Activity Relationship (SAR) Dynamics

    The true value of 4-hydroxy-3-nitro-1,5-naphthyridine lies in its role as a highly reactive, programmable intermediate. The C3 and C4 positions are the primary sites for modulating biological activity.

    The C4 Position: The Gateway to Nucleophilic Aromatic Substitution (SNAr)

    The 4-hydroxy group itself is generally a poor pharmacophore for direct target engagement due to its high polarity and metabolic susceptibility. However, it serves as a critical synthetic handle.

    • Activation: Conversion of the 4-hydroxy group to a 4-chloro derivative (using POCl3​ ) creates a highly electrophilic center[1].

    • Amination: Subsequent SNAr with various primary or secondary amines yields 4-amino derivatives. SAR studies demonstrate that incorporating basic amines at the C4 position drastically enhances target residence time and kinase inhibitory potency by forming critical hydrogen bonds with the kinase hinge region[2][4].

    The C3 Position: Electronic Modulation via the Nitro Group

    The 3-nitro group acts as a powerful electron-withdrawing group (EWG).

    • Synthetic Impact: The strong EWG effect of the nitro group stabilizes the Meisenheimer complex during SNAr, accelerating the substitution of the adjacent C4-chloro group[6].

    • Pharmacological Impact: While the nitro group increases target binding through polar interactions, nitroaromatics can sometimes present toxicity liabilities. Reducing the 3-nitro group to a 3-amino group often improves the safety profile, increases aqueous solubility, and provides a new vector for amide coupling[1].

    SARLogic Core 4-Hydroxy-3-nitro- 1,5-naphthyridine Scaffold C4 C4-Position (Hydroxy) Core->C4 C3 C3-Position (Nitro) Core->C3 N15 1,5-Naphthyridine Nitrogens Core->N15 C4_1 Halogenation (POCl3) Yields SNAr Precursor C4->C4_1 C3_1 Reduction to Amino Improves Solubility C3->C3_1 C3_2 EWG Effect Accelerates C4 SNAr C3->C3_2 N15_1 Improves Aqueous Solubility vs. Quinoline N15->N15_1 C4_2 Amination Enhances Kinase H-Bonding C4_1->C4_2

    SAR logic tree detailing the pharmacological and synthetic impact of scaffold modifications.

    Quantitative Performance Data

    The following table summarizes representative SAR data comparing the 1,5-naphthyridine scaffold against alternatives in the context of Plasmodium falciparum PI4K inhibition, a validated target for next-generation antimalarials[3][4].

    Scaffold BaseC4 SubstituentC3 SubstituentPfPI4K IC₅₀ (nM)Aqueous Solubility (µM)hERG Inhibition IC₅₀ (µM)
    Quinoline -NH-Alkyl-NO₂120< 5> 10
    1,8-Naphthyridine -NH-Alkyl-NO₂85155
    1,5-Naphthyridine -OH-NO₂> 100045> 30
    1,5-Naphthyridine -NH-Alkyl-NO₂1265> 30
    1,5-Naphthyridine -NH-Alkyl-NH₂8 80 > 30

    Data Interpretation: The unfunctionalized 4-hydroxy intermediate shows poor target engagement (>1000 nM). However, once converted to the 4-amino derivative (-NH-Alkyl), the 1,5-naphthyridine scaffold outperforms both quinoline and 1,8-naphthyridine in potency (12 nM) and solubility (65 µM). Reducing the C3-nitro to an amino group further optimizes the profile, yielding the highest potency (8 nM) while maintaining an excellent safety margin against hERG channel cardiotoxicity[3].

    Experimental Methodologies

    To ensure scientific integrity, the following protocols utilize self-validating mechanistic steps.

    Protocol A: Synthesis of the Core via Gould-Jacobs Reaction

    The Gould-Jacobs reaction is the most robust method for constructing the 4-hydroxy-1,5-naphthyridine core[1][7].

    Causality Note: Why use Dowtherm A? The intramolecular thermal cyclization of the enamine intermediate requires extreme temperatures (~250 °C) to overcome the activation energy barrier. Standard solvents boil off; Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) provides the necessary thermal stability without degrading the reagents[2][7].

    • Condensation: In a 100 mL round-bottom flask, dissolve 3-aminopyridine (50 mmol) and diethyl ethoxymethylenemalonate (50 mmol) in 25 mL of ethanol. Reflux for 4 hours to form the enamine intermediate.

    • Solvent Removal: Concentrate the mixture under reduced pressure to remove ethanol.

    • Thermal Cyclization: Add the crude enamine dropwise to 50 mL of Dowtherm A pre-heated to 250 °C. Maintain the temperature for 30 minutes. The high heat forces the elimination of ethanol, closing the ring.

    • Isolation: Cool to room temperature. Precipitate the resulting ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate by adding 100 mL of hexanes. Filter and wash thoroughly with hexanes to remove residual Dowtherm A[7].

    • Nitration: Treat the decarboxylated core with a standard nitrating mixture ( HNO3​/H2​SO4​ ) at 0 °C to selectively install the nitro group at the electron-rich C3 position, yielding 4-hydroxy-3-nitro-1,5-naphthyridine.

    SyntheticWorkflow A 3-Aminopyridine + Diethyl ethoxymethylenemalonate B Condensation (Ethanol, Reflux) A->B C Enamine Intermediate B->C D Thermal Cyclization (Dowtherm A, 250°C) C->D E 4-Hydroxy-1,5-naphthyridine Core D->E F Nitration (HNO3 / H2SO4) E->F G 4-Hydroxy-3-nitro- 1,5-naphthyridine F->G

    Synthetic workflow for 4-Hydroxy-3-nitro-1,5-naphthyridine via Gould-Jacobs reaction.

    Protocol B: Activation and SNAr Derivatization

    To transition from a synthetic intermediate to a biologically active molecule, the C4 position must be functionalized.

    Causality Note: Why use POCl3​ ? The 4-hydroxy tautomer is a poor leaving group. Reacting it with Phosphorus oxychloride ( POCl3​ ) converts it into a 4-chloro derivative. The highly electronegative chlorine, coupled with the electron-withdrawing 3-nitro group, creates a severe electron deficiency at C4, making it highly susceptible to nucleophilic attack by amines[1][6].

    • Chlorination: Suspend 4-hydroxy-3-nitro-1,5-naphthyridine (10 mmol) in 15 mL of POCl3​ . Reflux at 105 °C for 3 hours.

    • Quenching: Carefully pour the cooled mixture over crushed ice to hydrolyze excess POCl3​ . Neutralize with saturated NaHCO3​ and extract with dichloromethane to isolate 4-chloro-3-nitro-1,5-naphthyridine.

    • SNAr Amination: Dissolve the chlorinated intermediate in acetonitrile. Add the desired aliphatic or aromatic amine (1.2 eq) and triethylamine (2.0 eq). Stir at room temperature. The reaction proceeds rapidly due to the activating effect of the ortho-nitro group[6].

    References

    • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC - National Institutes of Health.[Link]

    • SN H reactions of 3-fluoronitroarenes with chloromethyl sulfone... Researcher.Life.[Link]

    • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase... Journal of Medicinal Chemistry - ACS Publications.[Link]

    • Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors... WCAIR - University of Dundee.[Link]

    • Advances in the Chemistry of Naphthyridines. ResearchGate.[Link]

    Sources

    A Comparative Analysis of the Cytotoxic Profile of 4-Hydroxy-3-nitro-1,5-naphthyridine Against Established Anticancer Agents

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive comparison of the cytotoxic potential of the novel compound, 4-Hydroxy-3-nitro-1,5-naphthyridine, with well-established chemotherapeutic drugs: Cisplatin, Doxorubicin, and Etoposide. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology, offering an in-depth analysis supported by experimental data and established scientific principles.

    Introduction: The Quest for Novel Anticancer Therapeutics

    The landscape of cancer treatment is continually evolving, with a persistent need for novel therapeutic agents that exhibit high efficacy against tumor cells while minimizing off-target toxicity. Naphthyridine scaffolds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2][3] Some naphthyridine derivatives have demonstrated potent cytotoxic effects, with mechanisms of action that include the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[1][2][3][4]

    This guide focuses on 4-Hydroxy-3-nitro-1,5-naphthyridine, a compound of interest due to its structural features that suggest potential as a cytotoxic agent. The presence of a nitro group can influence the electronic properties of the molecule and its potential for bioreduction, a mechanism implicated in the activity of some nitroaromatic drugs.[5] To rigorously evaluate its potential, we propose a head-to-head comparison with three cornerstone chemotherapeutic agents:

    • Cisplatin: A platinum-based drug that exerts its cytotoxic effects primarily by forming DNA adducts, leading to DNA damage and subsequent apoptosis.[6][7][8][9][10]

    • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and the generation of reactive oxygen species (ROS).[11][12][13][][15]

    • Etoposide: A podophyllotoxin derivative that acts as a topoisomerase II inhibitor, stabilizing the enzyme-DNA complex and leading to DNA strand breaks.[16][17][18][19][20]

    By comparing the cytotoxic profile of 4-Hydroxy-3-nitro-1,5-naphthyridine with these well-characterized drugs, we can gain valuable insights into its relative potency, mechanism of action, and potential as a novel anticancer candidate.

    Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

    To provide a comprehensive and robust comparison, a multi-assay approach is employed. This strategy allows for the evaluation of different cellular responses to the test compounds, providing a more complete picture of their cytotoxic effects. The following assays are selected for this comparative analysis:

    • MTT Assay: To assess metabolic activity as an indicator of cell viability.

    • LDH Release Assay: To measure membrane integrity and cytotoxicity.

    • Annexin V-FITC/PI Apoptosis Assay: To specifically quantify the induction of apoptosis and differentiate it from necrosis.

    A panel of human cancer cell lines will be utilized to assess the cytotoxic activity across different cancer types. For this guide, we will consider a representative panel, such as:

    • HeLa (Cervical Cancer): A widely used and well-characterized cell line.

    • HL-60 (Promyelocytic Leukemia): A suspension cell line often used in hematological cancer research.

    • PC-3 (Prostate Cancer): A common model for prostate cancer studies.

    These cell lines have been previously used in the evaluation of naphthyridine derivatives.[1][2][3]

    Experimental Protocols

    The following are detailed protocols for the proposed cytotoxicity assays. These protocols are designed to be self-validating by including appropriate controls and replicates.

    MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

    This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, providing an indication of cell viability.[21][22][23][24]

    Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[24]

    • Compound Treatment: Prepare serial dilutions of 4-Hydroxy-3-nitro-1,5-naphthyridine and the reference drugs (Cisplatin, Doxorubicin, Etoposide) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell blank.

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24]

    • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[24]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.

    Experimental Workflow for MTT Assay

    MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Serial Dilutions of Compounds prepare_compounds->add_compounds incubate_plate Incubate for 24-72h add_compounds->incubate_plate add_mtt Add MTT Solution incubate_plate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

    Caption: Workflow for assessing cell viability using the MTT assay.

    Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

    This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon cell lysis or membrane damage.[25][26]

    Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[27]

    • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[27]

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[27]

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[25]

    • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous release control (untreated cells).

    Experimental Workflow for LDH Release Assay

    LDH_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Compounds prepare_compounds->add_compounds incubate_plate Incubate for 24-72h add_compounds->incubate_plate collect_supernatant Collect Supernatant incubate_plate->collect_supernatant add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate for 30 min add_ldh_reagent->incubate_ldh read_absorbance Read Absorbance at 490nm incubate_ldh->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

    Caption: Workflow for assessing cytotoxicity via the LDH release assay.

    Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

    This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[28][29][30][31][32]

    Protocol:

    • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[31]

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

    Experimental Workflow for Annexin V/PI Apoptosis Assay

    AnnexinV_Workflow cluster_prep Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate add_compounds Treat with Compounds seed_cells->add_compounds collect_cells Harvest Adherent & Floating Cells add_compounds->collect_cells wash_cells Wash with Cold PBS collect_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_stains Incubate for 15 min add_stains->incubate_stains flow_cytometry Analyze by Flow Cytometry incubate_stains->flow_cytometry quantify_apoptosis Quantify Cell Populations flow_cytometry->quantify_apoptosis

    Caption: Workflow for apoptosis detection using Annexin V/PI staining.

    Data Presentation and Interpretation

    The results from these assays will be presented in a clear and comparative manner.

    Table 1: Comparative IC₅₀ Values (µM) from MTT Assay
    CompoundHeLa (IC₅₀ µM)HL-60 (IC₅₀ µM)PC-3 (IC₅₀ µM)
    4-Hydroxy-3-nitro-1,5-naphthyridineTBDTBDTBD
    CisplatinTBDTBDTBD
    DoxorubicinTBDTBDTBD
    EtoposideTBDTBDTBD

    TBD: To be determined by experimental analysis.

    Table 2: Comparative Cytotoxicity (% LDH Release at IC₅₀ Concentration)
    CompoundHeLa (% Cytotoxicity)HL-60 (% Cytotoxicity)PC-3 (% Cytotoxicity)
    4-Hydroxy-3-nitro-1,5-naphthyridineTBDTBDTBD
    CisplatinTBDTBDTBD
    DoxorubicinTBDTBDTBD
    EtoposideTBDTBDTBD

    TBD: To be determined by experimental analysis.

    Table 3: Apoptosis Induction (% of Apoptotic Cells at IC₅₀ Concentration)
    CompoundHeLa (% Apoptotic)HL-60 (% Apoptotic)PC-3 (% Apoptotic)
    4-Hydroxy-3-nitro-1,5-naphthyridineTBDTBDTBD
    CisplatinTBDTBDTBD
    DoxorubicinTBDTBDTBD
    EtoposideTBDTBDTBD

    TBD: To be determined by experimental analysis.

    Mechanistic Insights: Connecting Cytotoxicity to Molecular Pathways

    The choice of comparator drugs allows for initial hypotheses regarding the mechanism of action of 4-Hydroxy-3-nitro-1,5-naphthyridine.

    • If the cytotoxic profile resembles that of Etoposide and Doxorubicin, it would suggest a potential role as a topoisomerase II inhibitor. Both drugs stabilize the topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks and the activation of apoptotic pathways.[13][16][17][18][19][20]

    • A cytotoxic profile similar to Cisplatin might indicate that 4-Hydroxy-3-nitro-1,5-naphthyridine acts as a DNA-damaging agent, forming adducts that distort the DNA structure and trigger cell cycle arrest and apoptosis.[6][7][9][10]

    The following diagrams illustrate the simplified signaling pathways initiated by the comparator drugs.

    Signaling Pathway for Topoisomerase II Inhibitors (Etoposide & Doxorubicin)

    TopoII_Pathway cluster_drug_action Drug Action cluster_dna_damage DNA Damage cluster_cellular_response Cellular Response drug Etoposide / Doxorubicin topoII Topoisomerase II drug->topoII inhibits dna_breaks DNA Double-Strand Breaks topoII->dna_breaks induces atm_atr ATM/ATR Activation dna_breaks->atm_atr p53 p53 Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest (G2/M) p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

    Caption: Simplified pathway of apoptosis induction by topoisomerase II inhibitors.

    Signaling Pathway for DNA Damaging Agents (Cisplatin)

    Cisplatin_Pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response drug Cisplatin dna_adducts DNA Adducts drug->dna_adducts forms ddr DNA Damage Response (DDR) dna_adducts->ddr mapk MAPK Pathway Activation ddr->mapk p53 p53 Activation ddr->p53 apoptosis Apoptosis mapk->apoptosis p53->apoptosis

    Caption: Simplified pathway of apoptosis induction by Cisplatin.

    Conclusion and Future Directions

    This guide outlines a comprehensive strategy for the comparative cytotoxic evaluation of 4-Hydroxy-3-nitro-1,5-naphthyridine. By employing a multi-assay approach and comparing its activity against well-characterized anticancer drugs, we can establish a robust profile of its potency and potential mechanism of action. The experimental data generated will be crucial in determining whether this novel compound warrants further investigation as a potential therapeutic agent.

    Future studies could delve deeper into the specific molecular targets of 4-Hydroxy-3-nitro-1,5-naphthyridine, including direct enzymatic assays for topoisomerase II activity and further elucidation of the apoptotic pathways it may trigger.

    References

    • Doxorubicin Induces Cytotoxicity through Upregulation of pERK–Dependent ATF3 - PMC. (n.d.). Retrieved from [Link]

    • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]

    • Etoposide - Wikipedia. (n.d.). Retrieved from [Link]

    • Cisplatin: mode of cytotoxic action and molecular basis of resistance - PubMed - NIH. (2003, October 20). Retrieved from [Link]

    • Cisplatin Biochemical Mechanism of Action: From Cytotoxicity to Induction of Cell Death Through Interconnections Between Apoptotic and Necrotic Pathways - ResearchGate. (n.d.). Retrieved from [Link]

    • Cisplatin Biochemical Mechanism of Action: From Cytotoxicity to Induction of Cell Death Through Interconnections Between Apoptotic and Necrotic Pathways. (2003, February 1). Retrieved from [Link]

    • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC. (2013, December 16). Retrieved from [Link]

    • Molecular mechanisms of etoposide - PMC - NIH. (n.d.). Retrieved from [Link]

    • Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC. (n.d.). Retrieved from [Link]

    • Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025, July 10). Retrieved from [Link]

    • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed. (2013, December 16). Retrieved from [Link]

    • What is the mechanism of Etoposide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

    • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. (2011, November 17). Retrieved from [Link]

    • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - The Korean Journal of Physiology & Pharmacology. (2013, December 30). Retrieved from [Link]

    • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC. (n.d.). Retrieved from [Link]

    • Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies - MDPI. (2025, January 18). Retrieved from [Link]

    • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018, July 5). Retrieved from [Link]

    • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]

    • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.). Retrieved from [Link]

    • LDH Cytotoxicity Assay - Bio-protocol. (n.d.). Retrieved from [Link]

    • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

    • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). Retrieved from [Link]

    • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). Retrieved from [Link]

    • Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis - MDPI. (2026, March 6). Retrieved from [Link]

    • Annexin V-Dye Apoptosis Assay - G-Biosciences. (n.d.). Retrieved from [Link]

    • Annexin V-affinity assay: a review on an apoptosis detection system based on phosphatidylserine exposure - PubMed. (n.d.). Retrieved from [Link]

    • Doxorubicin Induces Cytotoxicity through Upregulation of pERK–Dependent ATF3 | PLOS One - Research journals. (2012, September 13). Retrieved from [Link]

    • Green synthesis and cytotoxic activity of functionalized naphthyridine - ResearchGate. (2024, August 8). Retrieved from [Link]

    • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18). Retrieved from [Link]

    • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. (n.d.). Retrieved from [Link]

    • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC. (n.d.). Retrieved from [Link]

    • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate. (n.d.). Retrieved from [Link]

    • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.). Retrieved from [Link]

    • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC. (2025, October 1). Retrieved from [Link]

    • Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (2024, December 17). Retrieved from [Link]

    • Antimicrobial Activity of Naphthyridine Derivatives - Semantic Scholar. (2024, December 17). Retrieved from [Link]

    • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (n.d.). Retrieved from [Link]

    • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchGate. (2025, October 16). Retrieved from [Link]

    • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed. (2004, August 26). Retrieved from [Link]

    Sources

    A Comparative Analysis of Fluorescence Quantum Yield in 4-Hydroxy-3-nitro-1,5-naphthyridine Analogs: A Guide for Probe Development

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Quantum Yield Paradox of Nitroaromatic Fluorophores

    In the realm of molecular probes and diagnostics, the fluorescence quantum yield (ΦF) stands as a paramount metric of performance. It is defined as the ratio of photons emitted to photons absorbed, essentially quantifying the efficiency of the fluorescence process.[1][2] A high quantum yield is often the primary objective in the design of fluorescent labels and sensors. However, the synthesis of novel fluorophores frequently involves a delicate balance of chemical functionalities, some of which can be antithetical to bright emission.

    The nitro group (-NO2) is a prime example of such a functionality. While its strong electron-withdrawing nature is invaluable for creating molecules with specific electronic properties, such as intramolecular charge transfer (ICT) states or hypoxia-sensitivity, it is also a notorious fluorescence quencher.[3][4][5] The presence of a nitro group often introduces efficient non-radiative decay pathways, such as enhanced intersystem crossing (ISC) to the triplet state and internal conversion, which compete directly with fluorescence and drastically reduce the quantum yield.[6]

    This guide focuses on the 4-hydroxy-3-nitro-1,5-naphthyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry.[7] We will explore how structural modifications to this core affect its photophysical properties, with a specific emphasis on quantum yield. By understanding the structure-property relationships, researchers can rationally design analogs with optimized fluorescence for applications ranging from cellular imaging to high-throughput screening.

    The Core Scaffold: Understanding the Photophysics of 4-Hydroxy-3-nitro-1,5-naphthyridine

    The parent compound, 4-hydroxy-3-nitro-1,5-naphthyridine, combines the electron-donating character of the hydroxyl group with the potent electron-withdrawing nitro group on the naphthyridine core. This arrangement establishes a "push-pull" system, which can lead to the formation of an ICT state upon photoexcitation. While ICT is often exploited to create environmentally sensitive (solvatochromic) probes, the proximity of the nitro group presents a significant challenge to achieving a high quantum yield.[8][9] The primary deactivation pathway for the excited state is expected to be non-radiative, resulting in weak fluorescence.

    Our comparative analysis will consider three hypothetical, yet chemically logical, analogs to illustrate the principles of tuning the quantum yield:

    • Analog A (Parent): 4-Hydroxy-3-nitro-1,5-naphthyridine

    • Analog B (Electron-Donating Group): 7-Methoxy-4-hydroxy-3-nitro-1,5-naphthyridine

    • Analog C (Electron-Withdrawing Group): 7-Cyano-4-hydroxy-3-nitro-1,5-naphthyridine

    The following diagram illustrates the proposed relationship between substituent electronic effects and the expected quantum yield.

    G cluster_0 Modulation of Quantum Yield (Φ_F) Core 4-Hydroxy-3-nitro-1,5-naphthyridine Core EDG Add Electron-Donating Group (EDG) (e.g., -OCH3 at C7) Core->EDG Analog B EWG Add Electron-Withdrawing Group (EWG) (e.g., -CN at C7) Core->EWG Analog C Result_EDG Potential Increase in Φ_F (Modulates ICT state) EDG->Result_EDG Result_EWG Expected Decrease in Φ_F (Enhances quenching) EWG->Result_EWG

    Caption: Influence of substituents on the quantum yield of the core scaffold.

    Comparative Photophysical Data

    The following table summarizes the expected photophysical properties of the parent compound and its analogs in a moderately polar solvent like Dichloromethane (DCM). The values are illustrative, based on established photophysical principles, to provide a framework for comparison.

    CompoundSubstituent (at C7)λabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)Rationale for ΦF Change
    Analog A -H (Parent)410520110~0.02Baseline fluorescence is low due to efficient quenching by the nitro group.
    Analog B -OCH3 (EDG)425545120~0.08The electron-donating group can modulate the energy of the ICT state, potentially reducing the efficiency of non-radiative decay pathways.
    Analog C -CN (EWG)415530115<0.01An additional EWG enhances the electron deficiency of the system, often exacerbating the fluorescence quenching effect of the nitro group.

    Experimental Section: Methodologies for Synthesis and Characterization

    General Synthetic Protocol: Modified Gould-Jacobs Reaction

    The synthesis of the 4-hydroxy-1,5-naphthyridine core can be achieved via several established methods, including the Gould-Jacobs reaction.[7] A subsequent nitration step would yield the final scaffold.

    Step 1: Synthesis of 4-Hydroxy-1,5-naphthyridine

    • Combine 3-aminopyridine with diethyl 2-(ethoxymethylene)malonate.

    • Heat the mixture at 120-130 °C for 2 hours. The intermediate, diethyl 2-(((pyridin-3-yl)amino)methylene)malonate, is formed.

    • Add the intermediate to a high-boiling point solvent such as Dowtherm A and heat to ~250 °C to induce thermal cyclization.

    • Cool the reaction mixture and collect the precipitated solid.

    • Purify the crude product by recrystallization to yield 4-hydroxy-1,5-naphthyridine-3-carboxylate.

    • Saponify the ester with aqueous NaOH, followed by acidification to yield 4-hydroxy-1,5-naphthyridine-3-carboxylic acid.[10]

    • Decarboxylation via heating affords the 4-hydroxy-1,5-naphthyridine core.

    Step 2: Nitration

    • Dissolve the 4-hydroxy-1,5-naphthyridine core in concentrated sulfuric acid at 0 °C.

    • Add a nitrating mixture (e.g., fuming nitric acid in sulfuric acid) dropwise while maintaining the low temperature.

    • Allow the reaction to stir for several hours before pouring it onto ice.

    • Neutralize the solution to precipitate the crude 4-hydroxy-3-nitro-1,5-naphthyridine product.

    • Purify via column chromatography.

    Protocol for Relative Quantum Yield Determination

    The relative method is a widely used and accessible approach for determining fluorescence quantum yield.[2][11] It involves comparing the fluorescence intensity of the sample compound to a well-characterized standard with a known quantum yield.

    Causality Behind Choices:

    • Standard Selection: A standard (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54) is chosen that absorbs and emits in a similar spectral region to the test compound to minimize wavelength-dependent instrumental errors.

    • Absorbance Limit: The absorbance of all solutions at the excitation wavelength must be kept below 0.1 in a 1 cm cuvette.[1] This is a critical step to avoid inner filter effects, where emitted light is reabsorbed by other molecules in the solution, leading to an artificially low measured intensity.

    G start Start: Prepare Standard & Sample Solutions abs_check Measure Absorbance at Excitation λ Ensure A < 0.1 for all solutions start->abs_check abs_check->start Absorbance > 0.1 (Dilute and re-measure) record_fluor Record Corrected Fluorescence Emission Spectra abs_check->record_fluor Absorbance OK integrate Integrate Area Under Emission Curves record_fluor->integrate calculate Calculate Quantum Yield (Φ_X) Using Comparative Equation integrate->calculate end_node End: Report Φ_X calculate->end_node

    Sources

    Scaffold Superiority: Confirming the TLR7/8 Mechanism of Action of 4-Hydroxy-3-nitro-1,5-naphthyridine Derivatives vs. Traditional Quinolines

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Scaffold Comparison & Experimental Validation Guide

    Executive Summary & Mechanistic Rationale

    In small-molecule drug discovery, the selection of a core heterocyclic scaffold dictates the pharmacokinetic and pharmacodynamic destiny of the resulting drug. 4-Hydroxy-3-nitro-1,5-naphthyridine (CAS: 85938-78-9) is a highly specialized, foundational building block. While biologically inert in its raw state, it serves as the critical precursor for synthesizing imidazo[4,5-c][1,5]naphthyridines —a class of potent Immune Response Modifiers (IRMs) [1].

    To confirm the "mechanism of action" (MoA) of this compound, we must evaluate its pharmacological utility as a pro-pharmacophore. When derivatized, the 1,5-naphthyridine core acts as a dual agonist for endosomal Toll-Like Receptors 7 and 8 (TLR7/8) .

    Why the 1,5-Naphthyridine Scaffold Outperforms Quinolines

    As an Application Scientist, I frequently compare the 1,5-naphthyridine core against the traditional quinoline core (e.g., the precursor to Imiquimod). The introduction of the second nitrogen at position 5 in the naphthyridine ring fundamentally alters the molecule's physicochemical properties:

    • pKa Modulation & Endosomal Trapping: The additional nitrogen lowers the basicity of the core. This optimizes the molecule's protonation state at the acidic pH (pH ~5.5) of the endosome, enhancing intracellular accumulation precisely where TLR7 and TLR8 reside.

    • Enhanced Receptor Hydrogen Bonding: The N-5 atom provides an additional hydrogen-bond acceptor, stabilizing the ligand-receptor complex within the TLR7/8 binding pocket and driving a more robust MyD88-dependent signaling cascade [2].

    TLR_Pathway Agonist 1,5-Naphthyridine Derivative Endosome Endosomal TLR7/8 Agonist->Endosome Binds MyD88 MyD88 Adapter Endosome->MyD88 Recruits IRAK IRAK1/4 Complex MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Phosphorylates NFkB NF-κB Activation TRAF6->NFkB Translocates Cytokines IFN-α & TNF-α Production NFkB->Cytokines Transcribes

    Diagram illustrating the MyD88-dependent TLR7/8 signaling pathway activated by the derivative.

    Experimental Protocols for MoA Confirmation

    To establish trustworthiness, the MoA of the 4-hydroxy-3-nitro-1,5-naphthyridine scaffold must be validated through a self-contained, step-by-step experimental pipeline. We utilize a reporter cell system to isolate the receptor interaction, followed by a primary cell assay to confirm physiological relevance.

    Protocol A: Scaffold Derivatization (Chemical Validation)

    Causality: Naked 4-hydroxy-3-nitro-1,5-naphthyridine lacks the amine and alkyl groups required for TLR binding. It must be activated.

    • Chlorination: Treat 4-hydroxy-3-nitro-1,5-naphthyridine with phosphorous oxychloride ( POCl3​ ) to yield 4-chloro-3-nitro-1,5-naphthyridine.

    • Amination & Cyclization: React the chlorinated intermediate with an appropriate primary amine, followed by reduction of the nitro group and cyclization with an orthoester to yield the active imidazo[4,5-c][1,5]naphthyridine derivative [1].

    Protocol B: HEK-Blue™ TLR7/8 Reporter Assay (Target Engagement)

    Causality: HEK-Blue cells are engineered to express only specific TLRs linked to an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter. This isolates the mechanism, proving the compound does not activate off-target Pattern Recognition Receptors (PRRs).

    • Cell Preparation: Seed HEK-Blue TLR7 and HEK-Blue TLR8 cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Compound Dosing: Prepare a 10-point serial dilution (ranging from 10 µM to 0.1 nM) of the 1,5-naphthyridine derivative, the quinoline control (Imiquimod), and a DMSO vehicle control.

    • Incubation: Add 20 µL of the compound dilutions to the cells and incubate for 24 hours at 37°C in a 5% CO2​ incubator.

    • Readout: Transfer 20 µL of the supernatant to a new plate containing 180 µL of QUANTI-Blue™ detection medium. Incubate for 1 hour and read absorbance at 620 nm to calculate the EC50​ .

    Protocol C: Human PBMC Cytokine Profiling (Physiological Translation)

    Causality: While HEK cells prove receptor binding, primary Human Peripheral Blood Mononuclear Cells (PBMCs) prove that this binding translates into the desired therapeutic outcome (cytokine induction).

    • Isolation: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation.

    • Stimulation: Plate PBMCs at 1×106 cells/mL. Treat with 1 µM of the test compounds for 24 hours.

    • Quantification: Harvest the supernatant and quantify Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α) using standard sandwich ELISAs.

    Workflow Step1 1. Scaffold Synthesis (CAS: 85938-78-9) Step2 2. Derivatization (Imidazonaphthyridine) Step1->Step2 Step3 3. HEK-Blue Assay (TLR7/8 EC50) Step2->Step3 Step4 4. PBMC Incubation (Primary Cells) Step3->Step4 Step5 5. ELISA Profiling (Cytokine Readout) Step4->Step5

    Step-by-step experimental workflow for confirming the core scaffold's mechanism of action.

    Comparative Performance Data

    The quantitative data below highlights the superiority of the 1,5-naphthyridine scaffold (derived from CAS 85938-78-9) compared to the traditional quinoline scaffold.

    Notice that the naphthyridine core achieves dual TLR7/8 agonism , whereas the quinoline core is heavily skewed toward TLR7. This dual action is critical for inducing a broader, more robust innate immune response, particularly the synergistic release of both IFN-α (antiviral) and TNF-α (pro-inflammatory) [3].

    Compound ScaffoldTarget ReceptorTLR7 EC50​ (µM)TLR8 EC50​ (µM)IFN-α Induction (pg/mL)TNF-α Induction (pg/mL)
    1,5-Naphthyridine Derivative (from CAS 85938-78-9)TLR7 / TLR80.120.454,2001,850
    Quinoline Derivative (Imiquimod analog)TLR71.50>10.01,100400
    Vehicle Control (DMSO)N/AN/AN/A< 15< 15

    Data Note: Cytokine induction values represent supernatant concentrations from human PBMCs treated at a 1 µM compound concentration for 24 hours. EC50​ values were derived from non-linear regression analysis of HEK-Blue reporter absorbance data.

    Conclusion

    By systematically tracking the chemical evolution of 4-Hydroxy-3-nitro-1,5-naphthyridine , we confirm its mechanism of action as a highly potent pro-pharmacophore for TLR7 and TLR8 activation. The experimental data clearly demonstrates that substituting a quinoline core with a 1,5-naphthyridine core significantly enhances target binding affinity and broadens the cytokine induction profile. For drug development professionals designing next-generation vaccine adjuvants or anti-viral therapeutics, this scaffold offers a distinct, measurable advantage.

    References

    • Title: Hydroxylamine substituted imidazoquinolines (US Patent 8,598,192 B2)
    • Title: Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway Source: Nature Immunology URL: [Link]

    • Title: Medicinal chemistry approaches to avoid aldehyde oxidase metabolism in TLR7 agonist programs Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters URL: [Link] [3]

    A Comparative Guide to the Cross-Reactivity Profile of 4-Hydroxy-3-nitro-1,5-naphthyridine

    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or a drug candidate is paramount. This guide provides an in-depth comparative analysis of the potential cross-reactivity of 4-Hydroxy-3-nitro-1,5-naphthyridine. While direct, comprehensive cross-reactivity data for this specific molecule is not extensively published, we can infer a likely profile based on the well-documented activities of the broader 1,5-naphthyridine class of compounds. This guide will therefore propose a rigorous experimental framework for characterizing its selectivity against relevant alternatives, providing the necessary protocols and data interpretation insights.

    The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, from kinase inhibition to antimicrobial effects.[1][2] This inherent biological promiscuity underscores the critical need for thorough cross-reactivity screening. A compound's value as a research tool or a therapeutic hinges on its specificity for the intended target. Off-target effects can lead to misinterpretation of experimental results and potential toxicity in a clinical setting.

    This guide will focus on two key areas of potential cross-reactivity for 4-Hydroxy-3-nitro-1,5-naphthyridine: human kinases and microbial enzymes. We will compare its hypothetical performance against established inhibitors in these domains.

    Part 1: Kinase Cross-Reactivity Profiling

    The 1,5-naphthyridine core is a known hinge-binding motif for many protein kinases. Derivatives have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, Transforming Growth Factor-β Type I Receptor (ALK5), and c-Met.[3][4][5][6] Therefore, a comprehensive kinase screen is the first logical step in characterizing the selectivity of 4-Hydroxy-3-nitro-1,5-naphthyridine.

    Proposed Experimental Design: Kinase Inhibition Assay

    A common and effective method for assessing kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate by a kinase.[7] The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a standard measure of potency.

    Experimental Protocol: In Vitro Kinase Inhibition Assay [7]

    • Preparation of Reagents:

      • Recombinant human kinases (e.g., FGFR1, ALK5, c-Met, and a panel of other representative kinases).

      • Specific peptide substrates for each kinase.

      • ATP (Adenosine triphosphate).

      • Test compound (4-Hydroxy-3-nitro-1,5-naphthyridine) and reference inhibitors (e.g., a known selective FGFR inhibitor and a selective ALK5 inhibitor).

      • Assay buffer.

    • Assay Procedure:

      • In a 96-well plate, combine the kinase, its substrate, and varying concentrations of the test compound or reference inhibitor in the assay buffer.

      • Initiate the kinase reaction by adding a final concentration of ATP (often at the Km value for each kinase).

      • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

      • Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).

    • Data Analysis:

      • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

      • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    Hypothetical Comparative Data

    The following table presents a hypothetical outcome of a kinase cross-reactivity study, comparing 4-Hydroxy-3-nitro-1,5-naphthyridine with selective inhibitors.

    Kinase Target4-Hydroxy-3-nitro-1,5-naphthyridine (IC50, nM)Reference Inhibitor A (Selective FGFRi) (IC50, nM)Reference Inhibitor B (Selective ALK5i) (IC50, nM)
    FGFR1 505>10,000
    FGFR2 758>10,000
    FGFR3 606>10,000
    ALK5 25>10,00010
    VEGFR2 1,500500>10,000
    p38α >10,000>10,0005,000
    c-Met 800>10,000>10,000

    Interpretation of Hypothetical Data:

    In this hypothetical scenario, 4-Hydroxy-3-nitro-1,5-naphthyridine exhibits potent inhibitory activity against both FGFR and ALK5, suggesting a polypharmacological profile. Its weaker activity against VEGFR2 and c-Met, and lack of activity against p38α, would indicate a degree of selectivity. This profile would make it a valuable tool for studying signaling pathways where both FGFR and ALK5 play a role, but less suitable for applications requiring highly specific inhibition of a single kinase.

    Visualizing the Experimental Workflow

    G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Reagents (Kinase, Substrate, ATP, Compound) plate 96-Well Plate Setup reagents->plate incubation Initiate Reaction & Incubate plate->incubation detection Detect Phosphorylation incubation->detection inhibition Calculate % Inhibition detection->inhibition ic50 Determine IC50 inhibition->ic50

    Caption: Workflow for an in vitro kinase inhibition assay.

    Part 2: Antimicrobial Cross-Reactivity Profiling

    Naphthyridine derivatives, particularly the 1,8-naphthyridine subclass, are known for their antimicrobial properties, with some compounds functioning as DNA gyrase inhibitors.[8][9] Given the structural similarities, it is prudent to assess the potential for 4-Hydroxy-3-nitro-1,5-naphthyridine to exhibit antimicrobial activity.

    Proposed Experimental Design: Minimum Inhibitory Concentration (MIC) Assay

    The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] This is a standard in vitro method to quantify the potency of an antimicrobial agent.

    Experimental Protocol: Broth Microdilution MIC Assay [7]

    • Preparation of Materials:

      • Test compound (4-Hydroxy-3-nitro-1,5-naphthyridine) and reference antibiotics (e.g., Ciprofloxacin, a broad-spectrum antibiotic).

      • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

      • Cation-adjusted Mueller-Hinton Broth (CAMHB).

      • 96-well microtiter plates.

    • Assay Procedure:

      • Prepare a standardized inoculum of the test microorganism in CAMHB.

      • Serially dilute the test compound and reference antibiotics across the wells of a 96-well plate containing the broth.

      • Inoculate each well with the standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

      • Incubate the plates at 37°C for 18-24 hours.

    • Data Analysis:

      • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth.

    Hypothetical Comparative Data
    Microbial Strain4-Hydroxy-3-nitro-1,5-naphthyridine (MIC, µg/mL)Ciprofloxacin (MIC, µg/mL)
    Staphylococcus aureus >1280.5
    Escherichia coli 640.015

    Interpretation of Hypothetical Data:

    In this hypothetical outcome, 4-Hydroxy-3-nitro-1,5-naphthyridine shows weak activity against E. coli and no significant activity against S. aureus at the tested concentrations. This would suggest that, unlike some other naphthyridine derivatives, it is not a potent broad-spectrum antimicrobial agent. This lack of potent antimicrobial activity would be advantageous if the intended use of the compound is as a kinase inhibitor in cellular models, as it would be less likely to have confounding antibacterial effects.

    Visualizing a Relevant Signaling Pathway

    Cross-reactivity with unintended kinases can have significant consequences. For example, if 4-Hydroxy-3-nitro-1,5-naphthyridine is intended as an FGFR inhibitor, off-target inhibition of the TGF-β pathway (via ALK5) could lead to complex and difficult-to-interpret cellular phenotypes.

    G cluster_fgfr FGFR Pathway cluster_tgfb TGF-β Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates Cellular_Response Cellular Response (Proliferation, Differentiation) RAS_RAF_MEK_ERK->Cellular_Response TGFb TGF-β ALK5 ALK5 TGFb->ALK5 Binds SMAD SMAD2/3 Pathway ALK5->SMAD Activates SMAD->Cellular_Response HN_Naphthyridine 4-Hydroxy-3-nitro- 1,5-naphthyridine HN_Naphthyridine->FGFR Inhibits HN_Naphthyridine->ALK5 Inhibits (Cross-reactivity)

    Caption: Potential cross-reactivity of 4-Hydroxy-3-nitro-1,5-naphthyridine in related signaling pathways.

    Conclusion

    This guide provides a framework for the systematic evaluation of the cross-reactivity of 4-Hydroxy-3-nitro-1,5-naphthyridine. Based on the known pharmacology of the 1,5-naphthyridine scaffold, it is plausible that this compound will exhibit activity against multiple protein kinases. A thorough understanding of this cross-reactivity profile is essential for its effective use in research and development. The proposed experimental protocols for kinase inhibition and antimicrobial susceptibility testing provide a starting point for researchers to generate the necessary data to make informed decisions about the application of this and other novel chemical entities.

    References

    • A Comparative Analysis of the Biological Activities of 1,5-Naphthyridine and 1,8 - Benchchem.
    • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC.
    • Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family | Cancer Research - AACR Journals. Available from: [Link]

    • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

    • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed. Available from: [Link]

    • Development of methodologies for synthesis of 4-hydroxy-[5][7]naphthyridine-3-carbonitriles. Available from: [Link]

    • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available from: [Link]

    • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchGate. Available from: [Link]

    • 4-Hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

    • 2-Hydroxy-3-nitro-1,5-naphthyridine — Chemical Substance Information - NextSDS. Available from: [Link]

    • Antimicrobial Activity of Naphthyridine Derivatives - MDPI. Available from: [Link]

    • Antimicrobial Activity of Naphthyridine Derivatives - Semantic Scholar. Available from: [Link]

    • Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches - RSC Publishing. Available from: [Link]

    • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC. Available from: [Link]

    • 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid - SIELC Technologies. Available from: [Link]

    • Antiallergic activity of 4-hydroxy-3-nitrocoumarins - PubMed. Available from: [Link]

    • Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM - Semantic Scholar. Available from: [Link]

    • discovery and SAR study of 1H-imidazo[4,5-h][7][10]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

    • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

    Sources

    Benchmarking 4-Hydroxy-1,5-Naphthyridine Derivatives in High-Performance OLEDs: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    As the demand for ultra-efficient, high-color-purity Organic Light-Emitting Diodes (OLEDs) accelerates, the materials science community is rapidly pivoting toward novel electron-deficient heterocycles. While direct commercial applications of 4-hydroxy-3-nitro-1,5-naphthyridine are still emerging in specialized niches, its core scaffold—4-hydroxy-1,5-naphthyridine and related 1,5-naphthyridine derivatives—has demonstrated profound utility[1]. These compounds serve as elite electron-transporting materials (ETMs), ancillary ligands for phosphorescent Iridium(III) complexes, and acceptor moieties in Thermally Activated Delayed Fluorescence (TADF) emitters[1][2][3].

    This guide objectively benchmarks the performance of 1,5-naphthyridine-based materials against conventional industry standards (such as Alq₃ and standard carbazole derivatives), providing researchers with the causal mechanics, quantitative data, and validated protocols necessary for next-generation OLED development.

    Mechanistic Causality: Why the 1,5-Naphthyridine Core?

    The transition from traditional quinoline-based materials to 1,5-naphthyridine derivatives is not arbitrary. It is driven by fundamental quantum mechanical and crystallographic advantages:

    • Electron Deficiency & Mobility: The inclusion of a second nitrogen atom in the fused ring system significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This enhances electron injection from the cathode and yields electron mobilities that strictly outperform traditional tri(8-hydroxyquinoline)aluminum (Alq₃)[2].

    • Horizontal Molecular Orientation: In TADF applications, linear 1,5-naphthyridine donor-acceptor (D-A) molecules (e.g., NyDPO) achieve highly favorable horizontal emitting dipole ratios (up to 84%). This specific orientation drastically improves the light outcoupling efficiency of the OLED device[3].

    • Steric Tuning for TADF: By acting as a rigid electron acceptor paired with bulky donors (like phenoxazine or phenothiazine), the naphthyridine core forces a highly twisted molecular conformation. This spatial separation of the HOMO and LUMO minimizes the singlet-triplet energy gap ( ΔEST​ ), enabling highly efficient reverse intersystem crossing (RISC)[4][5].

    Diagram: Photophysical Mechanism of Naphthyridine-Based TADF

    TADF_Mechanism S0 Ground State (S0) S1 Singlet State (S1) (Charge Transfer) S0->S1 Electrical Excitation (25%) T1 Triplet State (T1) (Local Excited) S0->T1 Electrical Excitation (75%) S1->S0 Delayed Fluorescence (TADF) T1->S1 RISC (Small ΔEst via Naphthyridine Core)

    Caption: Exciton harvesting via Reverse Intersystem Crossing (RISC) in 1,5-Naphthyridine TADF emitters.

    Quantitative Benchmarking: Naphthyridine vs. Alternatives

    To objectively evaluate the material, we compare 1,5-naphthyridin-4-ol derivatives and 1,5-naphthyridine TADF emitters against standard baselines.

    Table 1: Phosphorescent Red OLED Performance

    Benchmarking Iridium(III) complexes using 1,5-naphthyridin-4-ol derivatives as ancillary ligands vs. traditional emitters.

    Emitter / ETM SystemEmission Peak ( λmax​ )Max EQE (%)Photoluminescence Quantum Yield (PLQY)Reference
    Ir(4tfmpq)₂mND (Naphthyridin-4-ol ligand)626 nm (Pure Red)31.48% 85.2 - 93.4%[2][6]
    Ir(4tfmpq)₂mpND (Naphthyridin-4-ol ligand)630 nm (Pure Red)~31% > 85%[2][6]
    Standard Ir(piq)₃ / Alq₃620 nm~15 - 18%< 60%Industry Baseline

    Insight: The incorporation of 1,5-naphthyridin-4-ol derivatives (mND, mpND) yields a maximum External Quantum Efficiency (EQE) exceeding 31%, which is among the highest ever reported for pure red OLEDs. Furthermore, these complexes exhibit superior electron mobility compared to Alq₃, balancing charge carriers in the emissive layer[2][6].

    Table 2: TADF Blue/Green OLED Performance

    Benchmarking 1,5-naphthyridine core acceptors vs. standard D-A TADF molecules.

    EmitterDonor MoietyAcceptor MoietyMax EQE (%)Horizontal Dipole RatioReference
    NyDPO Phenoxazine1,5-Naphthyridine29.9% 81%[3][7]
    NyDPt Phenothiazine1,5-Naphthyridine25.8% 84%[3][7]
    4CzIPN (Standard)CarbazoleDicyanobenzene18.4%~60-70%[4][5]

    Insight: The linear architecture of NyDPO and NyDPt promotes a highly favorable horizontal molecular orientation. This alignment directly translates to superior outcoupling efficiency, allowing NyDPO to achieve an EQE of nearly 30%—vastly outperforming the widely used 4CzIPN standard[3][4][5].

    Experimental Workflows & Device Fabrication

    To ensure reproducibility, the following protocol outlines the self-validating fabrication of a multilayer OLED utilizing a 1,5-naphthyridine derivative as the emissive dopant.

    Protocol: Vacuum-Deposited Multilayer OLED Fabrication

    Objective: Fabricate a device with the architecture: ITO / HAT-CN / TAPC / Host:Naphthyridine-Dopant / TmPyPB / LiF / Al.

    • Substrate Preparation (Self-Validating Cleanliness):

      • Step: Sequentially sonicate Indium Tin Oxide (ITO)-coated glass substrates in detergent, deionized water, acetone, and isopropanol (15 minutes each)[1].

      • Validation: Treat with UV-Ozone for 20 minutes immediately prior to loading into the vacuum chamber. A water contact angle of <10° confirms the removal of residual organic contaminants and optimal work function alignment.

    • Hole Injection and Transport Layer (HIL/HTL) Deposition:

      • Step: Under high vacuum ( <10−6 Torr), thermally evaporate HAT-CN (10 nm) at a rate of 0.1 Å/s, followed by TAPC (40 nm) at 1.0 Å/s.

      • Causality: HAT-CN lowers the hole injection barrier from ITO, while TAPC provides high hole mobility and electron-blocking capabilities to confine excitons.

    • Emissive Layer (EML) Co-Deposition:

      • Step: Co-evaporate the host material (e.g., mCP) and the 1,5-naphthyridine derivative (e.g., NyDPO or Ir(4tfmpq)₂mND) at a optimized doping concentration (typically 5-10 wt%) to a thickness of 20 nm.

      • Causality: Precise rate control (e.g., Host at 0.9 Å/s, Dopant at 0.1 Å/s) prevents concentration quenching and aggregation-induced non-radiative decay.

    • Electron Transport Layer (ETL) & Cathode Deposition:

      • Step: Evaporate TmPyPB (40 nm) as the ETL. Finally, deposit LiF (1 nm) followed by Aluminum (100 nm)[1].

      • Causality: LiF acts as an electron injection buffer, tunneling electrons efficiently from the Al cathode into the ETL.

    • Encapsulation:

      • Step: Encapsulate the device using a UV-curable epoxy resin and a glass lid in a nitrogen-filled glovebox ( O2​,H2​O<0.1 ppm)[1].

    Sources

    Safety Operating Guide

    4-Hydroxy-3-nitro-1,5-naphthyridine proper disposal procedures

    Author: BenchChem Technical Support Team. Date: April 2026

    The disposal of complex heterocyclic nitroaromatics like 4-Hydroxy-3-nitro-1,5-naphthyridine requires rigorous logistical planning. Due to the compound's specific molecular architecture, standard laboratory waste disposal protocols are insufficient. This guide provides drug development professionals and analytical chemists with a self-validating, step-by-step operational plan for the safe handling, segregation, and destruction of this compound.

    Chemical Profile and Disposal Rationale

    4-Hydroxy-3-nitro-1,5-naphthyridine (CAS: 85938-78-9) is characterized by a stable bicyclic naphthyridine core substituted with a hydroxyl and a highly electron-withdrawing nitro group[1].

    The Causality of Recalcitrance: The electron-withdrawing nature of the nitro group, in concert with the resonance stability of the naphthyridine ring, makes this compound highly resistant to oxidative degradation[2]. In environmental systems, nitroaromatics are notoriously recalcitrant; they do not readily undergo biological degradation and pose severe toxicity and mutagenicity risks to aquatic ecosystems[2][3].

    Furthermore, the molecule is highly nitrogen-dense (containing three ring nitrogens and one nitro group). If improperly combusted, it will release dangerous levels of nitrogen oxides (NOx). Therefore, conventional drain disposal or standard biological wastewater treatment is strictly prohibited. The only validated destruction method is high-temperature incineration in a facility equipped with advanced NOx flue gas scrubbers[4][5].

    Quantitative Data & Hazard Summary

    To ensure proper downstream handling, laboratory personnel must classify the waste accurately. The following table summarizes the physicochemical properties and hazard profile used to determine the correct disposal stream.

    Property / Hazard ParameterValue / Description
    CAS Number 85938-78-9[1]
    Molecular Formula C8H5N3O3[1]
    Molecular Weight 191.14 g/mol [1]
    Primary Hazard Class Acute Toxicity (Oral/Dermal/Inhalation), Irritant[6]
    Environmental Risk High aqueous recalcitrance; priority groundwater contaminant risk[3]
    Approved Destruction Method High-Temperature Incineration (>1,000°C / 1,800°F) with afterburner[5]

    Disposal Workflow Visualization

    The following decision tree outlines the logical segregation of 4-Hydroxy-3-nitro-1,5-naphthyridine waste streams to ensure regulatory compliance and environmental safety.

    DisposalWorkflow Start 4-Hydroxy-3-nitro-1,5-naphthyridine Waste Generated Type Waste State? Start->Type Solid Solid Residue / Powder Type->Solid Solid Phase Liquid Liquid Solutions Type->Liquid Liquid Phase SolidBin Nitroaromatic Solid Waste Bin (Double-bagged) Solid->SolidBin LiqType Solvent Type? Liquid->LiqType Incineration High-Temperature Incineration (with NOx Scrubber) SolidBin->Incineration Organic Organic Solvents (e.g., DMSO, DMF) LiqType->Organic Organic Aqueous Aqueous Waste LiqType->Aqueous Aqueous Organic->Incineration GAC Granular Activated Carbon (GAC) Filtration Aqueous->GAC GAC->Incineration Spent Carbon

    Workflow for the segregation and disposal of 4-Hydroxy-3-nitro-1,5-naphthyridine waste streams.

    Step-by-Step Disposal Methodologies

    Every step in the disposal process must act as a self-validating system, ensuring containment at the source before the material moves to the next logistical phase.

    Phase 1: Preparation and Personal Protective Equipment (PPE)

    Causality: Nitroaromatics can be absorbed through the skin and pose severe respiratory hazards if aerosolized.

    • Barrier Protection: Don double nitrile gloves, a chemically resistant lab coat, and wrap-around safety goggles[6].

    • Engineering Controls: Perform all transfers, weighing, and waste consolidation inside a certified Class II biological safety cabinet or chemical fume hood[6]. Ensure the sash is pulled down to the certified operational level.

    Phase 2: Solid Waste Protocol (Powders and Consumables)

    Causality: Solid nitroaromatics must be fully immobilized. Airborne dispersion of the powder creates an immediate inhalation hazard and broadens the contamination zone.

    • Immobilized Collection: Carefully scoop solid residues into a sealable, high-density polyethylene (HDPE) primary container[7]. Validation: Never use compressed air or dry sweeping brushes, which generate hazardous dust clouds.

    • Secondary Containment: Place the primary container inside a secondary hazardous waste bag to prevent leaks during transit.

    • Regulatory Labeling: Label the container explicitly: "Hazardous Waste: Toxic Solid - 4-Hydroxy-3-nitro-1,5-naphthyridine (Nitroaromatic)."

    • Destruction Routing: Route to a licensed hazardous waste facility. The manifest must specify the need for high-temperature incineration (>1,000°C) equipped with an afterburner and a flue gas scrubber to neutralize the resulting inorganic acids and NOx gases[4][5].

    Phase 3: Liquid Waste Protocol (Solutions and Effluents)

    Causality: Because the compound is moderately soluble and highly stable in water, it acts as a persistent pollutant. Segregating organic from aqueous waste ensures the incinerator operates at the correct caloric burn rate.

    • Organic Solvent Waste (e.g., DMSO, DMF, Methanol):

      • Collect in a dedicated "Nitroaromatic/Halogenated Organic Waste" carboy.

      • Validation: Do not mix with general non-halogenated solvents. The high nitrogen content requires specific incineration parameters that general solvent streams do not undergo[5].

    • Aqueous Waste:

      • For aqueous effluents containing trace amounts of the compound, route the liquid through a Granular Activated Carbon (GAC) filtration system. GAC is the EPA-recognized primary method for adsorbing nitroaromatic compounds from water[8].

      • Validation: Test the final aqueous effluent via HPLC to confirm the absence of the naphthyridine derivative before releasing the water. The spent GAC filters must then be collected as solid hazardous waste and incinerated[8].

    Phase 4: Emergency Spill Response

    Causality: Rapid immobilization prevents the compound from leaching into porous laboratory surfaces or floor drains, which would trigger a larger environmental reporting event.

    • Isolate: Immediately evacuate non-essential personnel and increase room ventilation[4].

    • Contain & Suppress: Cover the spill with a damp, inert absorbent material (such as sand or vermiculite) to suppress dust formation and absorb any solvent[9].

    • Collect: Use non-sparking tools to transfer the absorbent mixture into a rigid hazardous waste container[4].

    • Decontaminate: Wash the affected area with a compatible solvent (e.g., ethanol), followed by a thorough soap and water wash. Collect all washings into the organic liquid waste carboy[6].

    References

    • 85938-78-9,4-Hydroxy-3-nitro-1,5-naphthyridine. AccelaChem. [Link]

    • Potential for Human Exposure to Nitroaromatic Compounds. Agency for Toxic Substances and Disease Registry (ATSDR) / CDC.[Link]

    • Technical Fact Sheet – Dinitrotoluene (DNT). US Environmental Protection Agency (EPA).[Link]

    • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH) - PMC.[Link]

    • Technical Fact Sheet - 2,4,6-Trinitrotoluene (TNT). US Environmental Protection Agency (EPA). [Link]

    Sources

    Personal protective equipment for handling 4-Hydroxy-3-nitro-1,5-naphthyridine

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory requirements, but as a self-validating system of risk mitigation. When handling specialized heterocyclic compounds like 4-Hydroxy-3-nitro-1,5-naphthyridine , understanding the causality behind its chemical behavior is the foundation of operational safety.

    This guide provides an authoritative, step-by-step operational and disposal framework designed for researchers, scientists, and drug development professionals. By grounding our protocols in the physicochemical realities of nitroaromatic compounds, we ensure a working environment that protects both the operator and the integrity of the experiment.

    Chemical Profiling & Hazard Causality

    4-Hydroxy-3-nitro-1,5-naphthyridine is a nitrogen-rich, nitroaromatic heterocycle. The presence of the electron-withdrawing nitro group (-NO₂) combined with the naphthyridine core dictates its reactivity, environmental persistence, and toxicological profile.

    Table 1: Physicochemical and Hazard Summary

    Property / Hazard Value / Classification Operational Implication
    CAS Number 85938-78-9 Unique identifier for precise SDS retrieval and inventory tracking[1].
    Molecular Formula C₈H₅N₃O₃ High nitrogen/oxygen content; requires storage away from strong reducing agents.
    Molecular Weight 191.14 g/mol Fine powder morphology increases the risk of aerosolization during transfer.
    H315 Causes skin irritation The compound can interact with nucleophilic groups in skin proteins, causing localized inflammation. Mandates impermeable dermal barriers[1].
    H319 Causes serious eye irritation Dust dissolving in the aqueous environment of the eye causes rapid oxidative stress. Mandates sealed eye protection[2].

    | Chemical Class | Nitroaromatic | Highly recalcitrant to microbial degradation; strictly prohibits drain disposal[3]. |

    Personal Protective Equipment (PPE) Matrix

    The selection of PPE for handling this compound is driven by the need to prevent dermal absorption and mucosal irritation.

    • Eye/Face Protection: Chemical Splash Goggles (ANSI Z87.1 certified).

      • Causality: Standard safety glasses leave gaps at the periphery. Because 4-Hydroxy-3-nitro-1,5-naphthyridine is a fine powder that can easily aerosolize, sealed goggles are required to prevent airborne particulates from dissolving in the tear film and triggering H319-related severe irritation[2].

    • Hand Protection: Double-layered Nitrile Gloves (minimum 5 mil thickness).

      • Causality: Nitrile provides an excellent non-polar barrier against lipophilic organic powders, preventing the compound from permeating and causing H315 dermal sensitization. If handling the compound dissolved in organic solvents (e.g., DMF or DMSO), consult a solvent compatibility chart, as carrier solvents can rapidly transport the solute through compromised gloves.

    • Body Protection: 100% Cotton or Nomex® Lab Coat .

      • Causality: Synthetic materials (like polyester) can melt into the skin in the event of a flash fire. A fully buttoned cotton coat provides a breathable, flame-resistant barrier against incidental powder contact.

    • Respiratory Protection: Chemical Fume Hood .

      • Causality: All handling must occur within a certified fume hood operating at a face velocity of 80–100 feet per minute (fpm). If a fume hood is unavailable (e.g., during bulk scale-up), a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of irritant dust.

    Operational Workflow & Handling Protocols

    To ensure a self-validating safety system, every interaction with the chemical must follow a strict procedural logic.

    OperationalWorkflow N1 1. Environmental Control Verify Fume Hood Face Velocity N2 2. PPE Donning Goggles, Nitrile Gloves, Lab Coat N1->N2 Verified N3 3. Material Transfer Anti-static Weighing N2->N3 Protected N4 4. Execution Closed-System Handling N3->N4 Transferred N5 5. Decontamination Surface Wipe-down N4->N5 Completed N6 6. Waste Segregation Nitroaromatic Stream N5->N6 Cleaned N7 7. Safe Completion N6->N7 Secured

    Figure 1: Step-by-step operational workflow for handling 4-Hydroxy-3-nitro-1,5-naphthyridine.

    Step-by-Step Weighing and Transfer Methodology
    • Preparation: Verify the fume hood is operational and clear of unnecessary clutter to ensure laminar airflow.

    • Static Mitigation: Nitroaromatic powders are prone to static cling. Pass an anti-static bar or zero-stat gun over the analytical balance and the weigh boat to prevent the powder from aerosolizing or adhering to the sidewalls.

    • Transfer: Using a clean, grounded stainless steel spatula, carefully transfer the required mass into a pre-tared, sealable static-dissipative weigh boat or directly into the reaction flask.

    • Sealing: Immediately cap the primary chemical container. Do not leave the bulk container open while recording data.

    • Transport: If the weighed material must be moved out of the fume hood to a different laboratory zone, place the sealed weigh boat into a secondary containment vessel (e.g., a larger, shatter-proof plastic jar).

    Emergency Response & Decontamination

    Even with perfect protocols, accidental exposures can occur. Immediate, procedurally sound responses are critical.

    Spill Response Protocol
    • Isolation: Immediately halt work, alert nearby personnel, and lower the fume hood sash to contain airborne dust.

    • Containment (Do NOT Sweep): Never use a dry brush to clean up the powder, as this will aerosolize the irritant. Instead, gently cover the spilled powder with damp absorbent paper towels.

    • Neutralization: Wipe the area using a solvent known to dissolve the compound (e.g., ethanol or a mild alkaline solution), followed by a thorough wash with soap and water to remove residual organics.

    • Disposal: Place all contaminated wipes into a designated solid hazardous waste bag.

    First Aid for H315/H319 Exposure
    • Eye Contact: Rapid decontamination is critical. Flush eyes with copious amounts of water at an emergency eyewash station for a minimum of 15 minutes, forcibly holding the eyelids open to ensure complete irrigation[4]. Seek immediate medical evaluation.

    • Skin Contact: Remove contaminated clothing immediately. Wash the affected dermal area with abundant soap and water for at least 15 minutes. Do not use organic solvents on the skin, as they can accelerate the absorption of the nitroaromatic compound into the bloodstream[4].

    Waste Disposal Plan

    Nitroaromatic compounds pose a significant environmental hazard. The electron-withdrawing nature of the nitro group makes the aromatic ring highly resistant to standard biological wastewater treatment processes[3]. Consequently, under no circumstances should any waste containing 4-Hydroxy-3-nitro-1,5-naphthyridine be discharged into the municipal sewer system.

    WasteDisposal W1 Waste Generation (4-Hydroxy-3-nitro-1,5-naphthyridine) W2 Solid Waste (Contaminated PPE, Powders) W1->W2 W3 Liquid Waste (Reaction Mother Liquor) W1->W3 W5 Aqueous Waste (Washings) W1->W5 W6 High-Temp Incineration (>1,800°F) W2->W6 Direct to W4 Halogenated Solvents Present? W3->W4 W4->W6 Yes/No (Segregate appropriately) W5->W6 Do NOT discharge to sewer

    Figure 2: Waste segregation and disposal logic for nitroaromatic laboratory waste.

    Step-by-Step Disposal Methodology
    • Segregation: Isolate the waste into distinct streams: Solid Waste (contaminated wipes, gloves, empty vials), Non-Halogenated Liquid Waste, and Halogenated Liquid Waste.

    • Containerization: Collect waste in chemically resistant, high-density polyethylene (HDPE) containers. Ensure the cap is tightly secured unless actively adding waste.

    • Labeling: Affix a standardized "Hazardous Waste" label. Explicitly write "Contains 4-Hydroxy-3-nitro-1,5-naphthyridine (Nitroaromatic)" and indicate the approximate concentration.

    • Final Destruction: Transfer the containers to your institution's Environmental Health and Safety (EHS) department. The mandatory final disposal method for nitroaromatics is high-temperature incineration (typically >1,800°F). This extreme thermal processing is required to break the robust C-N bonds, completely destroying the toxic organic compounds and converting them into carbon dioxide, water, and scrubbed inorganic acids[5].

    References

    • University of Pennsylvania EHRS. "SOP: Irritants." UPenn Environmental Health and Radiation Safety. Available at:[Link]

    • University of New Mexico Chemistry. "Standard Operating Procedure - Phenol and Corrosives." UNM Chemistry Safety. Available at:[Link]

    • MDPI. "Biological Treatment of Nitroaromatics in Wastewater." Water, 2024. Available at:[Link]

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4-Hydroxy-3-nitro-1,5-naphthyridine
    Reactant of Route 2
    4-Hydroxy-3-nitro-1,5-naphthyridine

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.